molecular formula C6H7NO2S B2661540 (S)-3-Thienylglycine CAS No. 1194-87-2; 38150-49-1

(S)-3-Thienylglycine

Número de catálogo: B2661540
Número CAS: 1194-87-2; 38150-49-1
Peso molecular: 157.19
Clave InChI: BVGBBSAQOQTNGF-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-Thienylglycine is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGBBSAQOQTNGF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Thienylglycine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly for its applications in pharmaceutical research and drug development. Its unique structural features, conferred by the thiophene (B33073) ring, make it a valuable chiral building block for the synthesis of novel therapeutic agents and specialized peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound, systematically named (S)-2-amino-2-(thiophen-3-yl)acetic acid, is an analog of phenylglycine where the phenyl group is replaced by a thiophene ring at the 3-position. The presence of the sulfur-containing aromatic heterocycle and the chiral center at the alpha-carbon are key to its chemical reactivity and biological activity.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (S)-2-amino-2-(thiophen-3-yl)acetic acid
CAS Number 1194-87-2[1][2][3]
Molecular Formula C₆H₇NO₂S[1][2][3]
Molecular Weight 157.19 g/mol [1][2][3]
Synonyms L-2-(3-Thienyl)glycine, H-L-2-(3-Thienyl)glycine[1][2]
MDL Number MFCD00079617[1][2][3]
PubChem CID 102577[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound and its commonly used protected derivatives are crucial for its application in synthesis and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound and Derivatives

PropertyThis compoundBoc-(S)-3-ThienylglycineFmoc-(S)-3-Thienylglycine
Appearance White to off-white powder/solidWhite powderWhite to off-white powder
Melting Point 218-221 °C118 - 124 °C186 - 192 °C (Lit.)
Solubility Sparingly soluble in water--
Optical Rotation Not specified[α]D25 = +110 ±2° (c=1 in MeOH)[α]D20 = +60 ±1° (c=1 in DMF)
Purity ≥ 98%≥ 99% (HPLC)≥ 97% (HPLC)
Storage Room temperature, inert atmosphere0 - 8 °C0 - 8 °C
Reference [1][2][4][5]

Synthesis and Experimental Protocols

The enantioselective synthesis of α-amino acids like this compound is a critical challenge in organic chemistry. Several strategies have been developed, with the Asymmetric Strecker Synthesis being a prominent and adaptable method. Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, also offer an efficient route to high enantiopurity.

Representative Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is a representative example based on the Strecker synthesis, a well-established method for α-amino acid production.[6] The synthesis of this compound would start from 3-thiophenecarboxaldehyde (B150965).

Step 1: Formation of the α-aminonitrile

  • To a stirred solution of 3-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add a chiral amine auxiliary, such as (R)-phenylglycine amide (1 equivalent).[7]

  • Add a source of cyanide, such as sodium cyanide (NaCN, 1.05 equivalents), and an acid, like acetic acid (1.05 equivalents), to the mixture at room temperature.[7]

  • The reaction mixture is stirred, and the temperature may be adjusted to facilitate the diastereoselective formation of the α-aminonitrile. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • A crystallization-induced asymmetric transformation can be employed, where one diastereomer preferentially crystallizes from the solution, driving the equilibrium towards the desired product.[7]

  • The precipitated solid is isolated by filtration, washed, and dried to yield the diastereomerically pure α-aminonitrile.

Step 2: Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary

  • The purified α-aminonitrile is subjected to acidic hydrolysis (e.g., using 6M HCl) at elevated temperatures to convert the nitrile group to a carboxylic acid.

  • This step also cleaves the chiral auxiliary, which can often be recovered and recycled.

  • Following hydrolysis, the reaction mixture is cooled, and the product is isolated. This may involve neutralization to the isoelectric point of the amino acid to induce precipitation.

  • The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final product with high enantiomeric purity.

G Asymmetric Strecker Synthesis Workflow A 3-Thiophenecarboxaldehyde D Strecker Reaction (Diastereoselective) A->D B Chiral Amine Auxiliary (e.g., (R)-Phenylglycine Amide) B->D C Cyanide Source (NaCN) C->D E Diastereomeric α-Aminonitriles D->E F Crystallization-Induced Asymmetric Transformation E->F G Diastereomerically Pure α-Aminonitrile F->G H Acid Hydrolysis G->H I This compound H->I

Asymmetric Strecker Synthesis Workflow

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in medicinal chemistry and peptide science.

Peptide Synthesis

The incorporation of unnatural amino acids like this compound into peptide chains can confer novel properties, such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and unique conformational constraints.[1] It is used in solid-phase peptide synthesis (SPPS), typically with its amino group protected by Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[4][5]

G Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_0 SPPS Cycle A Start with Resin-Bound Amino Acid B Deprotection (e.g., Piperidine for Fmoc) A->B C Washing B->C D Coupling: - Protected this compound - Activating Agents (e.g., HBTU) C->D E Washing D->E F Repeat Cycle for Next Amino Acid E->F G Final Deprotection E->G F->B n cycles H Cleavage from Resin (e.g., TFA cocktail) G->H I Purification (HPLC) H->I J Final Peptide containing This compound I->J

Solid-Phase Peptide Synthesis Workflow
Neuropharmacology and Receptor Targeting

This compound and its derivatives are explored for their potential to interact with targets in the central nervous system.[1] As an amino acid analog, it can be used to probe neurotransmitter systems, such as glycine (B1666218) and glutamate (B1630785) receptors. Glycine itself is a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, and molecules that interact with the glycine binding site can modulate receptor activity.[8][9] The development of agonists, partial agonists, or antagonists for the NMDA receptor glycine site is an active area of research for treating neurological and psychiatric disorders.[1]

G NMDA Receptor Modulation by Glycine Site Ligands cluster_0 NMDA Receptor GluN1 GluN1 Subunit GluN2 GluN2 Subunit Glutamate Glutamate Glutamate->GluN2 Binds Channel Ion Channel (Closed) GlycineAnalog This compound (as Glycine Analog) GlycineAnalog->GluN1 Binds (Co-agonist) ChannelOpen Ion Channel (Open) Channel->ChannelOpen Conformational Change Ca Ca²⁺ Influx ChannelOpen->Ca

NMDA Receptor Modulation by Glycine Site Ligands

Conclusion

This compound stands out as a non-canonical amino acid with significant potential in the development of new pharmaceuticals and research tools. Its unique thiophene moiety provides a scaffold for creating molecules with tailored biological activities. The availability of robust synthetic methods allows for its incorporation into complex peptides and small molecules, paving the way for further exploration of its therapeutic potential, particularly in the realm of neuropharmacology. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this compound in their work.

References

Enantioselective Synthesis of (S)-3-Thienylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its thienyl moiety is a key structural feature in several marketed drugs, making its efficient and stereocontrolled synthesis a topic of significant interest in medicinal and process chemistry. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate practical application.

Enzymatic Kinetic Resolution of Racemic 3-Thienylglycine Derivatives

Enzymatic kinetic resolution is a widely employed and highly effective method for obtaining enantiomerically pure amino acids. This approach utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For the synthesis of this compound, the kinetic resolution of a racemic ester derivative is a common strategy.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic ethyl 3-thienylglycinate using a lipase (B570770).

Materials:

  • Racemic ethyl 3-thienylglycinate

  • Immobilized Lipase (e.g., from Candida antarctica, Novozym® 435)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acylating agent (e.g., vinyl acetate, acetic anhydride)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) for biphasic systems

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic ethyl 3-thienylglycinate (1.0 eq) in the chosen organic solvent.

  • Addition of Reagents: Add the acylating agent (e.g., vinyl acetate, 1.5 eq) and the immobilized lipase (typically 10-50% by weight of the substrate). For biphasic systems, an aqueous buffer is also added.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C). The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted (S)-ester and the formed (R)-N-acetyl ester.

  • Work-up: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, the enzyme is removed by filtration. The filtrate is washed with a saturated sodium bicarbonate solution to remove any acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting mixture of (S)-ethyl 3-thienylglycinate and (R)-N-acetyl-3-thienylglycinate ethyl ester is separated by column chromatography on silica gel.

  • Hydrolysis: The purified (S)-ethyl 3-thienylglycinate is then hydrolyzed to this compound using standard procedures (e.g., treatment with aqueous HCl or LiOH).

Quantitative Data:
EnzymeAcylating AgentSolventTemp (°C)Time (h)Conversion (%)Yield of (S)-ester (%)ee of (S)-ester (%)
Lipase from Candida antarctica (CAL-B)Vinyl AcetateToluene3024~50>45>99
Lipase from Pseudomonas cepaciaAcetic Anhydridet-BME2548~50>40>98

Workflow Diagram:

G cluster_0 Enzymatic Kinetic Resolution racemic_ester Racemic Ethyl 3-Thienylglycinate lipase Immobilized Lipase + Acylating Agent racemic_ester->lipase reaction Selective Acylation of (R)-enantiomer lipase->reaction mixture Mixture of: (S)-Ethyl 3-Thienylglycinate (R)-N-acyl-3-thienylglycinate reaction->mixture separation Chromatographic Separation mixture->separation s_ester (S)-Ethyl 3-Thienylglycinate separation->s_ester r_amide (R)-N-acyl-3-thienylglycinate separation->r_amide hydrolysis Hydrolysis s_ester->hydrolysis s_acid This compound hydrolysis->s_acid

Caption: Workflow for enzymatic kinetic resolution of racemic ethyl 3-thienylglycinate.

Asymmetric Hydrogenation of Prochiral Precursors

Rhodium-catalyzed asymmetric hydrogenation of α-enamido esters or α-dehydroamino acid derivatives is a highly efficient and atom-economical method for the synthesis of enantiomerically enriched amino acids. This approach involves the use of a chiral phosphine (B1218219) ligand to direct the stereochemical outcome of the hydrogenation reaction.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of an N-acyl-α-dehydro-3-thienylglycine derivative.

Materials:

  • N-acetyl-α-dehydro-3-thienylglycine methyl ester

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand (e.g., (R,R)-Me-DuPhos)

  • Hydrogen gas

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the anhydrous, degassed solvent to form the catalyst solution.

  • Reaction Setup: The N-acetyl-α-dehydro-3-thienylglycine methyl ester is placed in the autoclave. The catalyst solution is then added.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-10 atm). The reaction is stirred at a specific temperature (e.g., room temperature) for a set time.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), the pressure is released, and the solvent is removed under reduced pressure.

  • Purification and Deprotection: The crude product is purified by column chromatography. The N-acetyl and methyl ester protecting groups are then removed by hydrolysis (e.g., with 6M HCl at reflux) to yield this compound.

Quantitative Data:
Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
[Rh((R,R)-Me-DuPhos)(COD)]BF₄N-acetyl-α-dehydro-3-thienylglycine methyl esterMethanol52512>99>98
[Rh((S,S)-Et-DuPhos)(COD)]BF₄N-benzoyl-α-dehydro-3-thienylglycine ethyl esterEthanol102524>99>97

Reaction Pathway Diagram:

G cluster_1 Asymmetric Hydrogenation substrate N-acyl-α-dehydro- 3-thienylglycine ester catalyst [Rh(chiral ligand)]⁺ + H₂ substrate->catalyst product N-acyl-(S)-3-thienyl- glycine ester catalyst->product deprotection Hydrolysis product->deprotection final_product This compound deprotection->final_product G cluster_2 Asymmetric Strecker Synthesis aldehyde 3-Thiophenecarbox- aldehyde auxiliary (R)-Phenylglycine amide + NaCN aldehyde->auxiliary aminonitrile Diastereomeric Aminonitriles auxiliary->aminonitrile crystallization Crystallization-Induced Asymmetric Transformation aminonitrile->crystallization pure_diastereomer Pure (S,R)-Aminonitrile crystallization->pure_diastereomer hydrolysis Acid Hydrolysis pure_diastereomer->hydrolysis final_product This compound hydrolysis->final_product

(S)-3-Thienylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive technical guide on (S)-3-Thienylglycine, a versatile non-proteinogenic amino acid, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in neuroscience.

Core Compound Data

This compound, a derivative of glycine (B1666218) containing a thiophene (B33073) ring, is a chiral molecule with significant interest in medicinal chemistry. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1194-87-2[1][2][3][4][5]
Molecular Formula C6H7NO2S[1][2][4][5]
Molecular Weight 157.19 g/mol [1][2][4][5]
Appearance White to off-white powder[1][4]
Purity ≥98%[1]
Storage Conditions 0-8°C, protect from light[1][4]

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure this compound is crucial for its application in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. Key methodologies for its preparation include stereoselective synthesis and the resolution of racemic mixtures.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 3-Thienylglycine (General Approach)

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

A typical protocol involves the following steps:

  • Substrate Preparation: A racemic mixture of a 3-thienylglycine derivative (e.g., an ester) is dissolved in an appropriate organic solvent.

  • Enzyme Selection: A suitable lipase (B570770), such as Candida antarctica lipase B (CALB), is chosen for its known efficacy in resolving amino acid derivatives.[6]

  • Reaction Setup: The enzyme is added to the substrate solution, often in the presence of an acylating agent for transesterification reactions or water for hydrolysis. The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme activity.

  • Monitoring: The progress of the reaction is monitored using techniques like chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.

  • Work-up and Isolation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The enzyme is filtered off, and the product and remaining unreacted substrate are separated by chromatography. The desired (S)-enantiomer is then isolated and purified.

A logical workflow for a typical enzymatic kinetic resolution is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Isolation racemic Racemic 3-Thienylglycine Derivative mix Mix Substrate, Enzyme, Solvent racemic->mix enzyme Select Lipase (e.g., CALB) enzyme->mix solvent Choose Solvent & Acyl Donor solvent->mix incubate Incubate at Controlled Temp/pH mix->incubate monitor Monitor by Chiral HPLC incubate->monitor stop_rxn Stop Reaction at ~50% Conversion monitor->stop_rxn Achieved desired ee separate Separate Enzyme & Products stop_rxn->separate isolate Isolate this compound separate->isolate

Enzymatic Kinetic Resolution Workflow

Neurological Applications and Signaling Pathways

While this compound itself is a valuable chiral building block, its derivatives have garnered significant attention for their ability to modulate neurotransmitter systems, particularly the metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are involved in a variety of neurological processes and are implicated in several disorders.

Phenylglycine analogs are known to interact with different subtypes of mGluRs.[7] Specifically, derivatives of carboxyphenylglycine have been shown to act as antagonists at mGluR1 and agonists at mGluR2.[8]

Metabotropic Glutamate Receptor Signaling

Metabotropic glutamate receptors are G-protein coupled receptors that mediate a variety of downstream signaling cascades. They are broadly classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

The general signaling pathway for Group I mGluRs is illustrated below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR Group I mGluR (mGluR1/5) Gq Gq Protein mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Glutamate Glutamate Glutamate->mGluR binds

Group I mGluR Signaling Pathway

The development of selective modulators for mGluR subtypes is a key area of research for neurological disorders such as schizophrenia and anxiety.[1] The unique structure of this compound makes it a valuable scaffold for the design of such compounds.

Conclusion

This compound is a significant compound for chemical and pharmaceutical research. Its stereospecific synthesis and its utility as a precursor for neurologically active compounds underscore its importance in the development of novel therapeutics. Further investigation into its derivatives and their interactions with specific receptor subtypes and signaling pathways will continue to be a promising area of study.

References

Spectroscopic Data of (S)-3-Thienylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of (S)-3-Thienylglycine. These predictions are based on the analysis of similar structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: D₂O

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~7.5 - 7.6dd1HH-5 (Thiophene)
~7.3 - 7.4m1HH-2 (Thiophene)
~7.1 - 7.2dd1HH-4 (Thiophene)
~4.5 - 4.6s1Hα-CH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: D₂O

Chemical Shift (δ) (ppm)Assignment
~175 - 178C=O (Carboxylic acid)
~138 - 140C-3 (Thiophene)
~128 - 130C-5 (Thiophene)
~126 - 128C-2 (Thiophene)
~124 - 126C-4 (Thiophene)
~55 - 58α-C

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadO-H stretch (Carboxylic acid), N-H stretch (Amine)
~3100MediumC-H stretch (Thiophene)
~1710StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
~1500, ~1400MediumC=C stretch (Thiophene ring)
~1200MediumC-O stretch (Carboxylic acid)
~800 - 700StrongC-H out-of-plane bend (Thiophene)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
157High[M]⁺ (Molecular Ion)
112Medium[M - COOH]⁺
84High[Thiophenylmethyl]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H NMR spectrum.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Place a small amount of the powder into a pellet press.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer, for example, coupled with Electrospray Ionization (ESI-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

    • A small amount of formic acid may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI-MS parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a mass range of m/z 50-500.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution in deuterated solvent IR FTIR Spectroscopy Sample->IR Preparation of KBr pellet MS Mass Spectrometry Sample->MS Dilution in volatile solvent NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values & Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

The Advent of Thienylglycines: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Background of Thienylglycines for Researchers, Scientists, and Drug Development Professionals.

Introduction

Thienylglycines, a class of non-proteinogenic amino acids characterized by a thiophene (B33073) ring attached to the α-carbon of glycine, have emerged as pivotal building blocks in the landscape of medicinal chemistry. Their unique structural and electronic properties have rendered them indispensable in the development of a range of pharmaceuticals, most notably in the realm of semi-synthetic β-lactam antibiotics. This technical guide provides a comprehensive overview of the discovery and historical background of thienylglycines, detailing their synthesis, biological significance, and the experimental methodologies that have underpinned their development.

Historical Perspective and Discovery

The history of thienylglycines is intrinsically linked to the relentless pursuit of more effective antibiotics to combat bacterial resistance. While the precise first synthesis of a simple thienylglycine molecule is not prominently documented in readily available literature, their significance surged with the development of semi-synthetic penicillins. The core penicillin structure, 6-aminopenicillanic acid (6-APA), can be chemically modified by the addition of various side chains to enhance its antibacterial spectrum and stability against β-lactamases.

A pivotal moment in the history of thienylglycines was the synthesis of the carboxypenicillin antibiotic, Ticarcillin . Patented in 1964, the synthesis of Ticarcillin utilized a derivative of 3-thienylglycine, specifically 3-thienylmalonic acid, as the acyl side chain.[1] This development marked a significant milestone, demonstrating the utility of the thienylglycine scaffold in creating potent antibacterial agents with activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1]

Synthesis of Thienylglycines: The Strecker Synthesis

A plausible and widely utilized method for the synthesis of α-amino acids, including thienylglycines, is the Strecker synthesis . This classic reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Strecker Synthesis of 2-Thienylglycine

The following is a representative protocol for the synthesis of 2-thienylglycine via the Strecker synthesis.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (aqueous)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, a solution of 2-thiophenecarboxaldehyde in a suitable solvent (e.g., ethanol) is prepared.

    • An aqueous solution of ammonium chloride and sodium cyanide is added to the aldehyde solution. The reaction is typically stirred at room temperature. The ammonia and cyanide react with the aldehyde to form the α-aminonitrile.

  • Hydrolysis of the α-Aminonitrile:

    • The resulting α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid.

    • The hydrolysis reaction converts the nitrile group into a carboxylic acid, yielding 2-thienylglycine hydrochloride.

  • Isolation and Purification:

    • The reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-thienylglycine.

Logical Relationship of the Strecker Synthesis:

Caption: Strecker synthesis workflow for 2-thienylglycine.

Role in Semi-Synthetic Penicillins

The primary historical and commercial importance of thienylglycines lies in their incorporation as side chains in semi-synthetic penicillins. The thienyl group confers several advantageous properties to the resulting antibiotic.

Ticarcillin and Temocillin
  • Ticarcillin: As previously mentioned, Ticarcillin is a carboxypenicillin that features a 3-thienylmalonic acid side chain. This modification enhances its activity against Gram-negative bacteria.[1]

  • Temocillin: This antibiotic is a 6-methoxy derivative of Ticarcillin. The addition of the methoxy (B1213986) group at the 6-position of the penicillin nucleus provides significant resistance to degradation by a wide range of bacterial β-lactamases.

The mechanism of action of these thienylglycine-derived penicillins is consistent with that of other β-lactam antibiotics. They inhibit the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains during bacterial cell wall synthesis. This inhibition leads to a weakened cell wall and ultimately, bacterial cell lysis.[1]

Signaling Pathway of Thienylglycine-Derived Penicillins:

Bacterial_Cell_Wall_Inhibition Thienylglycine_Penicillin Thienylglycine-Derived Penicillin PBP Penicillin-Binding Proteins (PBPs) Thienylglycine_Penicillin->PBP Binds to and inhibits Peptidoglycan_Crosslinking Peptidoglycan Cross-linking PBP->Peptidoglycan_Crosslinking Catalyzes Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Peptidoglycan_Crosslinking->Cell_Wall_Synthesis Is essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of thienylglycine-derived penicillins.

Beyond Antibiotics: Other Potential Applications

While the role of thienylglycines in antibiotics is well-established, research has suggested their potential in other therapeutic areas. The thiophene ring is a bioisostere of the benzene (B151609) ring and can modulate the pharmacological properties of a molecule. There is evidence to suggest that some thienyl and other heterocyclic derivatives may exhibit neurotropic and central nervous system (CNS) activity. However, specific quantitative data and detailed studies on the signaling pathways involved for thienylglycines themselves in these contexts are limited and represent an area for future research.

Quantitative Data

Quantitative data on the biological activity of thienylglycines themselves are not extensively available in the public domain, as they are primarily considered as intermediates. The relevant quantitative data typically pertains to the final drug products, such as the minimum inhibitory concentrations (MICs) of antibiotics like Ticarcillin against various bacterial strains.

AntibioticBacterial SpeciesMIC Range (µg/mL)
Ticarcillin Pseudomonas aeruginosa16 - 128
Escherichia coli1 - 16
Proteus vulgaris1 - 8

Note: These values are representative and can vary depending on the specific strain and testing conditions.

Conclusion

The discovery and development of thienylglycines represent a significant advancement in medicinal chemistry, particularly in the fight against bacterial infections. From their crucial role as side chains in potent semi-synthetic penicillins like Ticarcillin to their potential in other therapeutic areas, thienylglycines continue to be of great interest to researchers and drug developers. The synthetic accessibility of these compounds, primarily through methods like the Strecker synthesis, ensures their continued availability for the exploration of new and improved therapeutic agents. Further investigation into the direct biological activities of thienylglycines and their derivatives may unveil novel pharmacological applications beyond their established role in antibiotic development.

References

(S)-3-Thienylglycine: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its thienyl side chain imparts unique conformational constraints and potential for specific interactions, making it a valuable component in drug design. A thorough understanding of its physical properties, such as solubility and melting point, is fundamental for its application in medicinal chemistry and process development. This guide provides a detailed overview of the known physical properties of this compound, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, formulation, and integration into synthetic workflows. The following table summarizes the available quantitative and qualitative data for its key physical properties.

Physical PropertyValueSource
Melting Point 218-221 °C[1][2]
Water Solubility Sparingly soluble[1][2]
Appearance White to off-white solid[1]

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail standardized methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted and reliable technique for this determination.

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column of approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

    • For a more precise measurement, set the starting temperature to about 20 °C below the expected melting point and use a slower heating rate of 1-2 °C/minute as the temperature approaches the melting range.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The recorded range is the melting point of the sample.

  • Cooling: Allow the apparatus to cool before performing subsequent measurements.

Solubility Determination (Gravimetric Method)

This protocol outlines a general gravimetric method for determining the solubility of this compound in a given solvent at a specific temperature.

Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined by evaporating the solvent and weighing the residual solid.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with secure caps

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid ensures that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.

  • Drying and Weighing: Dry the remaining solid residue to a constant weight in a vacuum desiccator.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Weight of residue (g)) / (Volume of solution withdrawn (L))

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the physical properties of this compound.

experimental_workflow cluster_mp cluster_sol start Start: this compound Sample prep_sample Sample Preparation: Dry and powder the sample start->prep_sample mp_path Melting Point Determination prep_sample->mp_path sol_path Solubility Determination prep_sample->sol_path load_capillary Load Capillary Tube (2-3 mm height) mp_path->load_capillary heat_sample Heat in Melting Point Apparatus (1-2 °C/min) load_capillary->heat_sample record_mp Record Melting Range (Onset to Completion) heat_sample->record_mp mp_result Result: Melting Point Range record_mp->mp_result prepare_slurry Prepare Slurry: Excess solid in known volume of solvent sol_path->prepare_slurry equilibrate Equilibrate at Constant Temp (e.g., 24-48h with agitation) prepare_slurry->equilibrate filter_solution Filter to get Saturated Solution equilibrate->filter_solution evaporate_solvent Evaporate Solvent from a known volume of filtrate filter_solution->evaporate_solvent weigh_residue Dry and Weigh Residue evaporate_solvent->weigh_residue sol_result Result: Solubility (e.g., g/L) weigh_residue->sol_result

Experimental workflow for physical property determination.

References

An In-depth Technical Guide to the Synthesis of (S)-3-Thienylglycine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of (S)-3-thienylglycine and its derivatives, crucial non-proteinogenic amino acids in medicinal chemistry and drug development.[1] This document details various enantioselective and diastereoselective strategies, offering experimental protocols and comparative data to aid in the selection and optimization of synthetic routes.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid characterized by the presence of a thiophene (B33073) ring at the β-position. This structural motif is of significant interest in pharmaceutical research due to its ability to mimic phenyl groups while offering unique electronic properties and metabolic profiles. The incorporation of this compound into peptide-based therapeutics can enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[2] Its derivatives are explored for applications in various therapeutic areas, including neuroscience and oncology.[1][2][3]

Key Synthetic Strategies

The synthesis of enantiomerically pure this compound and its analogs presents a significant challenge due to the need for precise stereochemical control at the α-carbon. Several key strategies have been developed to address this, including asymmetric synthesis using chiral auxiliaries, catalytic asymmetric reactions, and enzymatic resolutions.

Asymmetric Strecker Synthesis

The Strecker synthesis is a versatile method for the preparation of α-amino acids. The asymmetric variant, employing a chiral catalyst, allows for the enantioselective synthesis of non-proteinogenic amino acids.[4][5] This approach involves the reaction of an imine with a cyanide source in the presence of a chiral catalyst, followed by hydrolysis of the resulting α-aminonitrile.[4][6]

Logical Workflow for Asymmetric Strecker Synthesis:

G Thiophene_3_carboxaldehyde 3-Thiophenecarboxaldehyde Imine_Formation Imine Formation Thiophene_3_carboxaldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Imine Thienyl Imine Imine_Formation->Imine Asymmetric_Addition Asymmetric Cyanide Addition Imine->Asymmetric_Addition Cyanide Cyanide Source (e.g., KCN) Cyanide->Asymmetric_Addition Chiral_Catalyst Chiral Catalyst (e.g., Amido-thiourea) Chiral_Catalyst->Asymmetric_Addition Aminonitrile α-Aminonitrile Asymmetric_Addition->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis S_3_Thienylglycine This compound Hydrolysis->S_3_Thienylglycine

Caption: Asymmetric Strecker Synthesis Workflow.

A key advantage of this method is the potential for high enantiomeric excess (ee) through the use of effective chiral catalysts.[4][5]

Diastereoselective Alkylation of Glycine (B1666218) Enolates

Another powerful strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. In this approach, a chiral auxiliary is attached to glycine to create a substrate that directs the incoming electrophile (in this case, a 3-thienylmethyl halide) to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the desired enantiomer of 3-thienylglycine.

Experimental Workflow for Diastereoselective Alkylation:

G Glycine_Auxiliary Chiral Glycine Equivalent (e.g., with imidazolidinone auxiliary) Enolate_Formation Enolate Formation Glycine_Auxiliary->Enolate_Formation Base Base (e.g., LDA) Base->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Thienyl_Halide 3-(Bromomethyl)thiophene Thienyl_Halide->Alkylation Alkylated_Product Diastereomerically Enriched Product Alkylation->Alkylated_Product Auxiliary_Cleavage Auxiliary Cleavage Alkylated_Product->Auxiliary_Cleavage S_3_Thienylglycine This compound Auxiliary_Cleavage->S_3_Thienylglycine

Caption: Diastereoselective Alkylation Workflow.

This method generally provides high diastereoselectivity, which can be translated into high enantiomeric purity of the final product.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Transaminases, for instance, can be employed to catalyze the asymmetric amination of a keto-acid precursor to the corresponding amino acid with high enantioselectivity. Chemo-enzymatic processes, which combine chemical synthesis steps with enzymatic resolutions, have also been successfully developed for the production of non-proteinogenic amino acids.[7]

General Principle of Enzymatic Synthesis:

G Keto_Acid α-Keto Acid Precursor (3-(Thiophen-3-yl)-2-oxopropanoic acid) Transaminase Transaminase Enzyme Keto_Acid->Transaminase Amino_Donor Amino Donor (e.g., L-Alanine) Amino_Donor->Transaminase S_3_Thienylglycine This compound Transaminase->S_3_Thienylglycine Byproduct Byproduct (e.g., Pyruvate) Transaminase->Byproduct G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_Release->NMDA_Receptor Binds GluN2 Ion_Channel Ion Channel Opening (Ca²⁺ Influx) NMDA_Receptor->Ion_Channel Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ion_Channel->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Thienylglycine_Derivative This compound Derivative (Agonist) Thienylglycine_Derivative->NMDA_Receptor Binds GluN1 (Glycine Site)

References

Commercial Sourcing and Technical Guide for Enantiomerically Pure (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiomerically pure (S)-3-Thienylglycine, a critical building block in pharmaceutical and agrochemical research. The guide details product specifications from various suppliers, outlines established experimental protocols for verifying enantiomeric purity, and presents a logical workflow for supplier selection.

Commercial Suppliers and Product Specifications

This compound is available from a range of chemical suppliers specializing in research chemicals and building blocks for synthesis. The table below summarizes the product specifications from prominent suppliers. It is important to note that purity levels and analytical methods reported may vary. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayAppearanceStorage Conditions
Chem-Impex This compound1194-87-2C₆H₇NO₂S157.19≥ 98%White powder0-8°C
Sigma-Aldrich L-α-(3-Thienyl)glycine1194-87-2C₆H₇NO₂S157.19≥98% (TLC)White powderRoom temperature
Santa Cruz Biotechnology This compound1194-87-2C₆H₇NO₂S157.19Not specifiedNot specifiedNot specified
ChemicalBook L-ALPHA-(3-THIENYL)GLYCINE1194-87-2C₆H₇NO₂S157.1999.68%White to off-white solidKeep in dark place, Inert atmosphere, Room temperature

Experimental Protocols for Enantiomeric Purity Determination

The verification of enantiomeric purity is crucial for applications in drug development, where the stereochemistry of a molecule dictates its pharmacological activity. The following are detailed methodologies for key experiments used to determine the enantiomeric excess (e.e.) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.

Methodology:

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support, is typically used.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is commonly employed. The exact ratio is optimized to achieve the best separation. For amino acids, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

  • Injection and Detection: A small volume of the sample solution is injected onto the column. The eluting enantiomers are detected using a UV detector, typically at a wavelength where the thiophene (B33073) ring absorbs (around 230-250 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Methodology using a Chiral Solvating Agent:

  • Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts for corresponding protons.

  • NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Data Analysis: The signals of specific protons (e.g., the α-proton) for the two diastereomeric complexes will be resolved. The enantiomeric excess is determined by integrating the corresponding peaks.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is a characteristic property of an enantiomer.

Methodology:

  • Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water or methanol).

  • Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter cell in decimeters, and c is the concentration of the solution in g/mL.

  • Determination of Enantiomeric Purity: The enantiomeric excess can be estimated by comparing the measured specific rotation to the known specific rotation of the pure enantiomer.

Workflow for Supplier Selection

The selection of a suitable commercial supplier for enantiomerically pure this compound is a critical step for any research or development project. The following diagram illustrates a logical workflow to guide this process.

Supplier_Selection_Workflow Workflow for Selecting a Commercial Supplier of this compound A Define Project Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Quotations and Product Specifications B->C D Evaluate Supplier Information (Compare Purity, Price, Lead Time) C->D E Request Certificate of Analysis (CoA) for a recent batch D->E F Review Analytical Data (Confirm Enantiomeric Purity) E->F J Does data meet requirements? F->J G Order Small Sample for In-house QC H Perform In-house Analysis (HPLC, NMR, etc.) G->H K Does sample meet requirements? H->K I Select Supplier and Place Bulk Order J->B No J->G Yes K->B No K->I Yes

Caption: A flowchart illustrating the key steps in selecting a commercial supplier.

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its incorporation into drug candidates can modulate various biological pathways. The experimental workflow for quality control is crucial and is depicted below.

QC_Workflow Quality Control Workflow for this compound A Receive Raw Material B Visual Inspection (Appearance, Color) A->B C Identity Confirmation (FT-IR, NMR) B->C D Purity Analysis (HPLC, GC) C->D E Enantiomeric Purity (Chiral HPLC, Polarimetry) D->E F Residual Solvent Analysis (GC-MS) E->F J Does it meet specifications? F->J G Review and Approve Certificate of Analysis H Release for Use G->H I Quarantine/Reject J->G Yes J->I No

Caption: A diagram showing the quality control process for incoming material.

This guide provides a foundational understanding for sourcing and verifying the quality of enantiomerically pure this compound. For specific applications, researchers are encouraged to consult the detailed technical documentation provided by their chosen supplier and to perform their own in-house validation.

A Technical Guide to Racemic and Enantiopure 3-Thienylglycine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thienylglycine, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its thienyl moiety imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. This technical guide provides an in-depth comparison of the properties of racemic DL-3-thienylglycine and its individual enantiomers, (S)-3-thienylglycine and (R)-3-thienylglycine. It further details experimental protocols for its synthesis and chiral resolution and explores its potential role in neurological signaling pathways.

Physicochemical Properties

A comparative summary of the key physicochemical properties of racemic and enantiopure 3-thienylglycine is presented below. These properties are fundamental for their handling, characterization, and application in further research and development.

PropertyRacemic (DL)-3-ThienylglycineThis compound(R)-3-Thienylglycine
CAS Number 38150-49-11194-87-21194-86-1
Molecular Formula C₆H₇NO₂SC₆H₇NO₂SC₆H₇NO₂S
Molecular Weight 157.19 g/mol [1]157.19 g/mol [2]157.19 g/mol [3]
Melting Point 218-221 °C (decomposes)218-221 °C[2]Data not available
Appearance White to off-white solidWhite to off-white powder[2]White powder
Solubility Sparingly soluble in waterSparingly soluble in water[2]Data not available
pKa (Predicted) 1.89 ± 0.10[2]1.89 ± 0.10[2]Data not available
Boiling Point (Predicted) 317.5 ± 32.0 °C[2]317.5 ± 32.0 °C[2]Data not available
Density (Predicted) 1.418 ± 0.06 g/cm³[2]1.418 ± 0.06 g/cm³[2]Data not available

Experimental Protocols

Synthesis of Racemic (DL)-3-Thienylglycine via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of racemic α-amino acids from aldehydes. For DL-3-thienylglycine, the synthesis would commence from 3-thiophenecarboxaldehyde (B150965).

Reaction Scheme:

3-Thiophenecarboxaldehyde + NH₃ + HCN → α-Amino-3-thienylacetonitrile → DL-3-Thienylglycine

Detailed Protocol:

  • Formation of α-Aminonitrile:

    • In a well-ventilated fume hood, a solution of 3-thiophenecarboxaldehyde in a suitable solvent (e.g., methanol) is prepared.

    • To this solution, an aqueous solution of ammonia (B1221849) (NH₃) and potassium cyanide (KCN) is added portion-wise at a controlled temperature (typically 0-10 °C).

    • The reaction mixture is stirred for several hours to allow for the formation of the α-amino-3-thienylacetonitrile intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • Once the formation of the aminonitrile is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl).

    • The mixture is then heated under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

    • After cooling, the pH of the solution is adjusted to the isoelectric point of 3-thienylglycine to precipitate the racemic amino acid.

  • Purification:

    • The crude DL-3-thienylglycine is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Strecker_Synthesis cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Hydrolysis aldehyde 3-Thiophenecarboxaldehyde aminonitrile α-Amino-3-thienylacetonitrile aldehyde->aminonitrile + reagents NH3, KCN racemate DL-3-Thienylglycine aminonitrile->racemate Step 2 hydrolysis Acid Hydrolysis (HCl, Δ)

Strecker Synthesis of DL-3-Thienylglycine.
Enzymatic Resolution of Racemic (DL)-3-Thienylglycine

Enzymatic resolution is a highly efficient and stereoselective method to separate enantiomers. Enzymes like penicillin acylase or lipases can be employed for the kinetic resolution of racemic N-acyl-3-thienylglycine.

General Workflow:

  • N-Acetylation of Racemic 3-Thienylglycine: The racemic amino acid is first converted to its N-acetyl derivative (e.g., N-acetyl-DL-3-thienylglycine) using acetic anhydride (B1165640) under basic conditions.

  • Enzymatic Hydrolysis: The racemic N-acetyl derivative is subjected to enzymatic hydrolysis. The enzyme, for instance, penicillin G acylase, will selectively hydrolyze the N-acetyl group from one of the enantiomers (typically the L-enantiomer), leaving the other enantiomer in its N-acetylated form.

  • Separation: The resulting mixture contains the free L-amino acid and the N-acetylated D-amino acid. These two compounds have different physical properties (e.g., solubility, charge at a given pH) and can be separated by techniques such as extraction or ion-exchange chromatography.

  • Hydrolysis of the Remaining Enantiomer: The separated N-acetyl-D-3-thienylglycine can then be chemically hydrolyzed (e.g., with dilute acid) to yield the D-3-thienylglycine.

Enzymatic_Resolution cluster_hydrolysis Chemical Hydrolysis racemate N-Acetyl-DL-3-Thienylglycine mixture Mixture: This compound + N-Acetyl-(R)-3-Thienylglycine racemate->mixture Enzymatic Hydrolysis enzyme Penicillin G Acylase separation Separation mixture->separation s_enantiomer This compound separation->s_enantiomer Product 1 r_acetylated N-Acetyl-(R)-3-Thienylglycine separation->r_acetylated Product 2 r_enantiomer (R)-3-Thienylglycine r_acetylated->r_enantiomer hydrolysis Acid Hydrolysis

Enzymatic Resolution of DL-3-Thienylglycine.

Biological Activity and Signaling Pathways

While direct comparative studies on the biological activity of racemic versus enantiopure 3-thienylglycine are limited in publicly available literature, derivatives of this amino acid have shown significant activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

Involvement in NMDA Receptor Signaling

The NMDA receptor is an ionotropic glutamate (B1630785) receptor that requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor is a critical target for modulating receptor activity.

Derivatives of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid have been designed as potent agonists at the NMDA receptor glycine site. This suggests that the 3-thienylglycine scaffold can be utilized to develop modulators of NMDA receptor function. The stereochemistry at the α-carbon of the amino acid is crucial for its interaction with the chiral environment of the receptor's binding pocket. It is highly probable that the (R)- and (S)-enantiomers of 3-thienylglycine itself will exhibit different affinities and/or efficacies at the NMDA receptor glycine site, a common phenomenon for chiral molecules interacting with biological receptors.

NMDA_Signaling cluster_receptor NMDA Receptor receptor GluN1 GluN2 Ion Channel activation Receptor Activation receptor->activation glutamate Glutamate glutamate->receptor:n2 Binds to glycine Glycine / D-Serine (Endogenous Co-agonists) glycine->receptor:n1 Binds to thienylglycine (R)- or this compound (Potential Modulator) thienylglycine->receptor:n1 Potentially binds to ion_influx Ca²⁺ Influx activation->ion_influx downstream Downstream Signaling (e.g., Synaptic Plasticity, Neurotransmission) ion_influx->downstream

Potential Modulation of NMDA Receptor Signaling.

Conclusion

3-Thienylglycine, in both its racemic and enantiopure forms, represents a valuable synthetic intermediate for the development of novel bioactive molecules. The distinct properties of each enantiomer are likely to translate into different pharmacological profiles, particularly concerning their interaction with chiral biological targets such as the NMDA receptor. The provided experimental frameworks for synthesis and resolution offer a foundation for researchers to produce and investigate these compounds further. Future studies directly comparing the biological activities of racemic and enantiopure 3-thienylglycine are warranted to fully elucidate their therapeutic potential.

References

Theoretical and computational studies of (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Theoretical and Computational Studies of (S)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of a thiophene (B33073) ring attached to the alpha-carbon. Its structural similarity to other amino acids and its unique electronic properties due to the sulfur-containing aromatic ring make it a molecule of interest in medicinal chemistry and drug development. Theoretical and computational chemistry provide powerful tools to elucidate the conformational preferences, electronic structure, and potential biological interactions of this compound, thereby guiding experimental studies and accelerating the discovery of novel therapeutics.

This technical guide outlines the application of various computational methodologies to study this compound, including quantum chemical calculations for conformational and electronic analysis, and molecular modeling techniques such as pharmacophore modeling and molecular docking to explore its potential as a bioactive agent.

Physicochemical and Molecular Properties

A foundational aspect of any computational study is the accurate representation of the molecule's basic properties. These are often derived from a combination of experimental data and initial computational predictions.

PropertyValueSource
Molecular Formula C6H7NO2S[1][2]
Molecular Weight 157.19 g/mol [1][2]
CAS Number 1194-87-2[1][2]
Melting Point 218-221 °C[1]
Predicted pKa 1.89 ± 0.10[1]
Predicted Density 1.418 ± 0.06 g/cm³[1]
SMILES String N--INVALID-LINK--c1ccsc1[2]
InChI Key BVGBBSAQOQTNGF-YFKPBYRVSA-N[2]

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods can predict molecular geometries, conformational energies, and electronic properties with high accuracy.

Conformational Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable low-energy conformations of this compound.

  • Initial Structure Generation : The 2D structure of this compound is converted into a 3D structure. A conformational search is then performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

  • Geometry Optimization : Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(2d,p).[3] The solvent effects can be modeled using a continuum model like the Polarizable Continuum Model (PCM).

  • Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.[4]

  • Energy Analysis : The relative energies of the conformers are then compared to determine their population distribution at a given temperature.

G cluster_workflow DFT Conformational Analysis Workflow start Initial 3D Structure Generation conf_search Molecular Mechanics Conformational Search start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(2d,p)) conf_search->dft_opt freq_calc Frequency Calculation and Thermodynamic Analysis dft_opt->freq_calc energy_analysis Relative Energy Comparison of Conformers freq_calc->energy_analysis end Population of Stable Conformers energy_analysis->end

Caption: A typical workflow for performing DFT-based conformational analysis.

The following table presents hypothetical data for the relative energies of different conformers of this compound, which would be obtained from the workflow described above.

Conformer IDDihedral Angle (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)
160°0.000.00
2180°1.251.10
3-60°2.502.35
Electronic Properties

The electronic properties of a molecule, such as its ability to donate or accept electrons, are crucial for its reactivity and interaction with biological targets. These can be calculated using quantum chemical methods.

  • Ground State Calculation : A single-point energy calculation is performed on the lowest energy conformer of this compound using a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

  • Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the calculation results. The HOMO-LUMO gap is an indicator of chemical reactivity.

  • Calculation of Global Reactivity Descriptors : Properties such as ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η) are calculated from the HOMO and LUMO energies.[5]

This table summarizes the kind of quantitative data that would be generated from quantum chemical calculations on this compound.

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.50
LUMO EnergyELUMO-1.20
HOMO-LUMO GapΔE5.30
Ionization PotentialIP6.50
Electron AffinityEA1.20
Electronegativityχ3.85
Chemical Hardnessη2.65

Molecular Modeling in Drug Discovery

Molecular modeling techniques are essential for predicting how a small molecule like this compound might interact with a biological target, making them a cornerstone of modern drug discovery.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen large databases for other potentially active compounds.

  • Dataset Preparation : A set of known active ligands for a specific target is collected.

  • Conformational Analysis : A diverse set of conformers is generated for each ligand.

  • Pharmacophore Feature Identification : Common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified.

  • Model Generation and Validation : The software generates pharmacophore models based on the alignment of these features. The best model is selected based on statistical validation and its ability to distinguish active from inactive compounds.[6][7]

G cluster_workflow Pharmacophore Modeling and Virtual Screening Workflow dataset Collect Known Active Ligands model_gen Generate and Validate Pharmacophore Model dataset->model_gen screening Virtual Screening model_gen->screening database Large Compound Database database->screening hits Identify Potential Hits screening->hits docking Molecular Docking of Hits hits->docking final_hits Prioritized Lead Compounds docking->final_hits

Caption: A general workflow for pharmacophore-based virtual screening.

G cluster_pharmacophore Hypothetical Pharmacophore Model HBD HBD HBA HBA AR AR HY HY

Caption: A hypothetical 4-feature pharmacophore model.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This information is crucial for understanding the binding mechanism and for structure-based drug design.

  • Protein and Ligand Preparation : The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogens, removing water molecules, and assigning charges. The 3D structure of this compound is generated and optimized.

  • Binding Site Definition : The active site of the protein is defined, typically based on the location of a co-crystallized ligand or from literature data.

  • Docking Simulation : A docking algorithm is used to explore different poses of the ligand within the binding site. Each pose is scored based on a scoring function that estimates the binding affinity.[8][9]

  • Analysis of Results : The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

The following table shows representative data from a molecular docking study of this compound against a hypothetical enzyme active site.

ParameterValue (kcal/mol)Key Interacting Residues
Binding Affinity -7.5
Hydrogen Bonds Asp120 (side chain), Gly85 (backbone)
Hydrophobic Interactions Phe210, Leu150, Val88
Pi-Sulfur Interaction Trp180

Conclusion

Theoretical and computational studies offer a powerful and cost-effective means to investigate the properties of this compound. From determining its most stable conformations and electronic characteristics through quantum chemical calculations to predicting its potential biological targets and binding modes via molecular docking and pharmacophore modeling, these in silico techniques provide invaluable insights for researchers in chemistry and drug development. The methodologies and data presented in this guide serve as a blueprint for the computational exploration of this compound and other novel molecules, ultimately paving the way for their rational design and application in various scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-3-Thienylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] (S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene (B33073) moiety, is a valuable building block for introducing novel structural and electronic properties into peptides.[1] Its inclusion can lead to peptides with increased resistance to proteolytic degradation and improved conformational stability.[1]

These application notes provide a comprehensive overview of the use of N-α-Fmoc-protected this compound in solid-phase peptide synthesis (SPPS) and include detailed protocols for its successful incorporation into peptide chains.

Key Applications of this compound in Peptide Synthesis

The unique thiophene side chain of this compound offers several advantages in the design of novel peptide therapeutics:

  • Enhanced Bioactivity: The thiophene ring can participate in unique interactions with biological targets, potentially increasing the potency and selectivity of the peptide.[1]

  • Improved Pharmacokinetic Properties: Peptides containing this compound may exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[1]

  • Structural Diversity: The introduction of this unnatural amino acid expands the accessible chemical space for peptide design, allowing for the creation of novel conformations and scaffolds.[3]

  • Molecular Probes: The distinct spectroscopic properties of the thiophene ring can be utilized in the development of fluorescently or isotopically labeled peptide probes for studying biological processes.

General Workflow for Peptide Synthesis Incorporating this compound

The following diagram outlines the general workflow for solid-phase peptide synthesis (SPPS) using Fmoc-protected this compound.

SPPS_Workflow General SPPS Workflow for this compound Incorporation Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin_Prep->Fmoc_Deprotection1 Wash1 Washing (DMF) Fmoc_Deprotection1->Wash1 Coupling_AA Coupling of Standard Fmoc-Amino Acid Wash1->Coupling_AA Wash2 Washing (DMF) Coupling_AA->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Washing (DMF) Fmoc_Deprotection2->Wash3 Coupling_Thienyl Coupling of Fmoc-(S)-3-Thienylglycine Wash3->Coupling_Thienyl Wash4 Washing (DMF) Coupling_Thienyl->Wash4 Repeat Repeat Deprotection, Wash, and Coupling Cycles Wash4->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash5 Washing (DMF, DCM) Final_Deprotection->Wash5 Cleavage Cleavage from Resin & Side-Chain Deprotection Wash5->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (LC-MS, MALDI-TOF) Purification->Characterization

Caption: General workflow for SPPS incorporating this compound.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and can be adapted for both manual and automated synthesis.

Protocol 1: Standard Coupling of Fmoc-(S)-3-Thienylglycine

This protocol utilizes the widely used HBTU/HOBt activation method for the incorporation of Fmoc-(S)-3-Thienylglycine.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • Fmoc-(S)-3-Thienylglycine

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vial, pre-activate Fmoc-(S)-3-Thienylglycine (3-5 equivalents relative to resin loading) with HBTU (2.9-4.9 equivalents) and HOBt (3-5 equivalents) in DMF for 2-5 minutes.

    • Add DIEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing with DMF and DCM, treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Microwave-Assisted Coupling of Fmoc-(S)-3-Thienylglycine

Microwave-assisted SPPS can significantly reduce coupling times and improve efficiency.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Microwave Coupling:

    • Add the activated Fmoc-(S)-3-Thienylglycine solution (prepared as in Protocol 1) to the resin.

    • Perform the coupling in a microwave peptide synthesizer at a set temperature (e.g., 75°C) for 5-10 minutes.

  • Follow steps 5-8 from Protocol 1.

Data Presentation

The following tables summarize typical quantitative data that can be expected when incorporating this compound into a model peptide. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Reagent Equivalents for this compound Coupling

ReagentStandard Coupling (Equivalents)Microwave-Assisted (Equivalents)
Fmoc-(S)-3-Thienylglycine3 - 53 - 5
HBTU/HOBt2.9/3 - 4.9/52.9/3 - 4.9/5
DIEA6 - 106 - 10

Table 2: Typical Synthesis Outcomes for a Model Peptide Containing this compound

ParameterExpected ValueMethod of Analysis
Coupling Efficiency>99%Kaiser (Ninhydrin) Test
Crude Peptide Purity70-85%Analytical RP-HPLC
Final Purity (after HPLC)>95%Analytical RP-HPLC
Overall Yield15-30%Gravimetric/UV
Identity ConfirmationCorrect MassLC-MS / MALDI-TOF MS

Purification and Characterization

Purification:

  • The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • A linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) is commonly used for elution.

Characterization:

  • Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final peptide.

  • Identity Confirmation: The molecular weight of the purified peptide is confirmed using mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Logical Relationships in Peptide Synthesis and Analysis

The following diagram illustrates the logical flow from synthesis to characterization.

Synthesis_to_Characterization Logical Flow of Peptide Synthesis and Analysis SPPS Solid-Phase Peptide Synthesis (Incorporating Thienylglycine) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide Purity_Analysis Analytical RP-HPLC Pure_Peptide->Purity_Analysis Identity_Confirmation Mass Spectrometry (LC-MS or MALDI-TOF) Pure_Peptide->Identity_Confirmation Final_Product Characterized Peptide (>95% Purity) Purity_Analysis->Final_Product Identity_Confirmation->Final_Product

Caption: From synthesis to a fully characterized peptide product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the thienylglycine residue; peptide aggregation.Extend coupling time; perform a double coupling; use a more potent coupling reagent (e.g., HATU); switch to microwave-assisted synthesis.
Low Crude Purity Incomplete deprotection or coupling at various steps; side reactions during cleavage.Ensure fresh deprotection and coupling reagents; optimize cleavage cocktail and time.
Low Overall Yield Loss of peptide during washing steps; inefficient cleavage or precipitation.Ensure proper filtration techniques; optimize cleavage and precipitation conditions.

By following these guidelines and protocols, researchers can successfully incorporate this compound into their peptide sequences, paving the way for the development of novel and potent therapeutic agents.

References

(S)-3-Thienylglycine: A Versatile Chiral Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral starting material in the synthesis of a variety of bioactive compounds, most notably beta-lactam antibiotics. Its unique thiophene (B33073) ring and defined stereochemistry make it an attractive component for medicinal chemists aiming to enhance the biological activity and pharmacokinetic properties of drug candidates.

This application note provides a comprehensive overview of the utility of this compound in organic synthesis, with a focus on its incorporation into cephalosporin-type antibiotics. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers, scientists, and drug development professionals in leveraging this valuable chiral building block.

Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry lies in its use as a chiral side-chain precursor for semi-synthetic beta-lactam antibiotics. The structural motif of this amino acid is found in several potent cephalosporins. The thiophene ring can act as a bioisostere for the phenyl group present in other antibiotics like ampicillin (B1664943) or cephalexin, often leading to improved antibacterial activity or a modified spectrum of action.

The enantiomerically pure nature of this compound is critical for the efficacy and safety of the final drug product, as the biological activity of beta-lactam antibiotics is highly dependent on the stereochemistry of the acylamino side chain at the C-7 position of the cephalosporin (B10832234) core.

Experimental Protocols

The following protocols outline a general, two-step procedure for the synthesis of a 7-acylamino-cephalosporanic acid derivative using this compound.

Protocol 1: Activation of this compound

This protocol describes the conversion of N-protected this compound into a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate its coupling with the cephalosporin nucleus. Here, we detail the formation of the acid chloride using oxalyl chloride.

Materials:

  • N-Boc-(S)-3-Thienylglycine

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, suspend N-Boc-(S)-3-Thienylglycine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • The resulting solution of the acid chloride is typically used immediately in the next step without isolation.

Protocol 2: Acylation of 7-Amino-3-cephem-4-carboxylic Acid (7-ACA) Nucleus

This protocol details the coupling of the activated this compound derivative with the 7-aminocephalosporanic acid (7-ACA) core, followed by deprotection to yield the final cephalosporin analog.

Materials:

  • Solution of N-Boc-(S)-3-Thienylglycyl chloride in DCM (from Protocol 1)

  • 7-Amino-3-cephem-4-carboxylic acid (7-ACA) derivative (e.g., p-methoxybenzyl ester)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve the 7-ACA derivative (1.0 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (2.5 eq) to the 7-ACA solution.

  • Slowly add the freshly prepared solution of N-Boc-(S)-3-Thienylglycyl chloride (from Protocol 1) to the stirred 7-ACA solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude N-Boc protected cephalosporin by silica (B1680970) gel chromatography.

  • For deprotection, dissolve the purified product in DCM and add trifluoroacetic acid (TFA) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure to yield the crude final product.

  • Purify the final cephalosporin analog by appropriate methods such as recrystallization or chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a cephalosporin analog using this compound. The values presented are illustrative and can vary based on the specific reagents, conditions, and scale of the reaction.

StepReactantProductYield (%)Enantiomeric Excess (ee) (%)Purity (HPLC) (%)
Protocol 1: Activation N-Boc-(S)-3-ThienylglycineN-Boc-(S)-3-Thienylglycyl chloride>95 (in situ)>99N/A
Protocol 2: Acylation & Deprotection N-Boc-(S)-3-Thienylglycyl chloride & 7-ACA derivative7-[(S)-Amino(3-thienyl)acetyl]amino-3-cephem-4-carboxylic acid85-95>98>99

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a cephalosporin antibiotic using this compound.

cluster_0 Side-Chain Preparation cluster_1 Core Modification S3TG This compound Protected_S3TG N-Protected this compound S3TG->Protected_S3TG Protection (e.g., Boc) Activated_S3TG Activated this compound Protected_S3TG->Activated_S3TG Activation (e.g., Acid Chloride formation) Coupled_Product Coupled Cephalosporin Activated_S3TG->Coupled_Product Acylation Ceph_Core Cephalosporin Nucleus (e.g., 7-ACA) Ceph_Core->Coupled_Product Final_Product Final Antibiotic Coupled_Product->Final_Product Deprotection

Caption: Synthetic workflow for cephalosporin synthesis.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Beta-lactam antibiotics, including those derived from this compound, exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The diagram below illustrates this signaling pathway.

cluster_pathway Bacterial Cell Wall Synthesis Inhibition BetaLactam Beta-Lactam Antibiotic (this compound derivative) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Covalent Acylation (Inhibition) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Loss of Integrity Leads to

Caption: Inhibition of bacterial cell wall synthesis.

Applications of (S)-3-Thienylglycine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Thienylglycine, a non-proteinogenic amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its unique thiophene (B33073) moiety and inherent chirality make it a sought-after precursor for the synthesis of a range of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its utility in the development of therapeutics for cardiovascular and neurodegenerative diseases.

Application 1: Synthesis of the Antiplatelet Agent Ticagrelor

This compound and its derivatives are pivotal in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist. Ticagrelor is a clinically approved antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome. The cyclopentyl-triazolo-pyrimidine core of Ticagrelor is assembled through a multi-step synthesis where a key intermediate is derived from a thienyl-containing precursor.

Biological Activity Data

The primary pharmacological effect of Ticagrelor is the inhibition of ADP-induced platelet aggregation through the blockade of the P2Y12 receptor.

CompoundTargetIC50 (μM)Assay Condition
TicagrelorP2Y12 Receptor0.005 ± 0.004ADP-induced washed-platelet aggregation assay[1]
Signaling Pathway

Ticagrelor non-competitively and reversibly antagonizes the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. This action prevents the downstream signaling cascade that leads to platelet activation and aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Ticagrelor Ticagrelor Ticagrelor->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes

P2Y12 Receptor Signaling Pathway Inhibition by Ticagrelor.
Experimental Protocols

The synthesis of Ticagrelor is a complex process. The following is a representative multi-step synthetic workflow for a key intermediate of Ticagrelor, which can be derived from thienyl precursors.

Ticagrelor_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Deprotection start 4,6-dichloro-5-nitro-2- (propylthio)pyrimidine intermediate1 Condensation with cyclopentylamine (B150401) derivative start->intermediate1 Ethylene (B1197577) Glycol intermediate2 Reduction of nitro group intermediate1->intermediate2 Iron powder, Acetic acid intermediate3 Diazotization and cyclization to triazole intermediate2->intermediate3 Resin-NO2 intermediate4 Substitution with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate3->intermediate4 Acetonitrile (B52724), K2CO3 final_product Ticagrelor intermediate4->final_product Aqueous HCl

General Synthetic Workflow for Ticagrelor.

Protocol: Synthesis of a Ticagrelor Intermediate (Illustrative)

This protocol outlines key steps that are part of the overall synthesis of Ticagrelor.[2][3]

  • Condensation: To a solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) in a suitable solvent such as ethylene glycol, add the protected cyclopentylamine derivative. The reaction is typically carried out at an elevated temperature.

  • Reduction: The nitro group of the resulting intermediate is reduced to an amine using a reducing agent like iron powder in acetic acid.

  • Triazole Formation: The diamine intermediate undergoes diazotization followed by cyclization to form the triazole ring. A safer and greener method utilizes a resin-bound nitrite (B80452) source ("Resin-NO2") in a mixture of water and acetonitrile.[2]

  • Substitution: The chloro group on the triazolopyrimidine core is then displaced by (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in a solvent like acetonitrile with a base such as potassium carbonate.

  • Deprotection: The final step involves the removal of protecting groups from the cyclopentane (B165970) ring, typically by acid hydrolysis with aqueous hydrochloric acid in a solvent like dichloromethane, to yield Ticagrelor.

Application 2: Development of GSK-3β Inhibitors for Alzheimer's Disease

The thieno[3,2-c]pyrazole scaffold, which can be synthesized from thiophene derivatives like 3-bromothiophene, has been identified as a promising core for the development of potent Glycogen (B147801) Synthase Kinase 3β (GSK-3β) inhibitors.[4][5][6] GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.

Biological Activity Data

A series of thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized and evaluated for their GSK-3β inhibitory activity.

Compound IDModificationGSK-3β IC50 (nM)
16b Isobutyryl amide3.1[5]
16a Cyclopropanecarbonyl amide4.4[5]
54 4-methylpyrazole moiety3.4[4][7]
AR-A014418 (Control) -104
Signaling Pathway and Mechanism of Action

GSK-3β is a constitutively active kinase that is inhibited by phosphorylation at Serine 9 (Ser9). The synthesized thieno[3,2-c]pyrazol-3-amine derivatives act as ATP-competitive inhibitors of GSK-3β, leading to an increase in its inhibitory phosphorylation at Ser9. This, in turn, reduces the hyperphosphorylation of tau protein.

GSK3b_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects PI3K_Akt PI3K/Akt Pathway GSK3b GSK-3β (active) PI3K_Akt->GSK3b Phosphorylates (inhibits) pGSK3b p-GSK-3β (Ser9) (inactive) Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Thieno_derivative Thieno[3,2-c]pyrazol-3-amine Derivative Thieno_derivative->GSK3b Inhibits Thienopyrazole_Synthesis_Workflow cluster_synthesis Synthesis of Thieno[3,2-c]pyrazole Core cluster_derivatization Derivatization start 3-Bromothiophene intermediate1 Multi-step synthesis start->intermediate1 core 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine intermediate1->core intermediate2 Amide/Sulfonamide Formation core->intermediate2 acyl_chloride Acyl Chloride/ Sulfonyl Chloride acyl_chloride->intermediate2 final_product Final GSK-3β Inhibitor intermediate2->final_product boronic_acid Pyridylboronic Acid boronic_acid->final_product Suzuki Coupling

References

Application Notes and Protocols for Incorporating (S)-3-Thienylglycine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery for the development of peptidomimetics with enhanced therapeutic properties.[1][2] (S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene (B33073) ring, offers unique structural and electronic properties that can improve metabolic stability, receptor binding affinity, and overall biological activity of peptides.[3][4] These application notes provide a detailed protocol for the incorporation of this compound into peptidomimetics using Fmoc-based solid-phase peptide synthesis (SPPS).

Advantages of Incorporating this compound

The introduction of this compound into a peptide backbone can confer several advantageous properties:

  • Increased Proteolytic Resistance: The unnatural side chain can hinder recognition by proteases, leading to a longer in vivo half-life.

  • Enhanced Receptor Affinity: The thiophene moiety can participate in novel interactions with receptor binding pockets, potentially increasing potency.

  • Conformational Constraint: The bulky and rigid nature of the thienyl group can help to lock the peptide into a bioactive conformation.

  • Improved Pharmacokinetic Properties: Modifications with such unnatural amino acids can lead to better absorption and distribution.[1]

Experimental Protocols

The following protocols outline the manual Fmoc-based solid-phase peptide synthesis for incorporating this compound into a target peptidomimetic sequence.

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA resin (100-200 mesh)e.g., Sigma-Aldrich, NovabiochemHigh-purity for peptide synthesis
Fmoc-(S)-3-Thienylglycinee.g., Sigma-Aldrich, BachemPeptide synthesis grade
Other Fmoc-protected amino acidse.g., Sigma-Aldrich, NovabiochemPeptide synthesis grade
N,N-Dimethylformamide (DMF)e.g., Fisher ScientificPeptide synthesis grade (amine-free)
Dichloromethane (DCM)e.g., Fisher ScientificACS grade
Piperidine (B6355638)e.g., Sigma-AldrichACS grade
N,N'-Diisopropylcarbodiimide (DIC)e.g., Sigma-Aldrich≥99%
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)e.g., Sigma-Aldrich≥99%
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichReagent grade
Triisopropylsilane (TIS)e.g., Sigma-Aldrich99%
1,2-Ethanedithiol (EDT)e.g., Sigma-Aldrich≥95%
Diethyl ethere.g., Fisher ScientificACS grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the step-by-step procedure for the synthesis of a peptidomimetic containing this compound on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 135 mg of Rink Amide MBHA resin (substitution ~0.74 mmol/g) in a fritted syringe reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 5 minutes at room temperature and drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of Oxyma Pure (0.4 mmol) in a minimal amount of DMF.
  • Add 4 equivalents of DIC (0.4 mmol) to the amino acid solution and pre-activate for 5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. Incorporation of Fmoc-(S)-3-Thienylglycine:

  • Follow the same procedure as in step 3, using Fmoc-(S)-3-Thienylglycine.
  • Note: Due to the potential for steric hindrance from the bulky thienyl side chain, it is advisable to extend the coupling time to 3-4 hours or perform a double coupling (repeating the coupling step) to ensure complete incorporation.

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
  • Wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For peptides containing sensitive residues like Cys or Met, add 2.5% EDT.
  • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

2. Cleavage Reaction:

  • Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.
  • Agitate the mixture for 2-3 hours at room temperature.

3. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
  • Concentrate the filtrate to approximately 1 mL under a stream of nitrogen.
  • Add 10 mL of cold diethyl ether to precipitate the crude peptide.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
  • Purify the peptide using a preparative C18 RP-HPLC column.
  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-95% acetonitrile over 30 minutes.
  • Monitor the elution profile at 220 nm and 280 nm.
  • Collect fractions corresponding to the major peak.

2. Analysis:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.
  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol)
Rink Amide MBHA Resin1135 mg
Fmoc-Amino Acid40.4 mmol
Fmoc-(S)-3-Thienylglycine40.4 mmol
Oxyma Pure40.4 mmol
DIC40.4 mmol
Piperidine (20% in DMF)-2 x 5 mL per cycle
Cleavage Cocktail-5 mL

Table 2: Typical HPLC Gradient for Purification

Time (min)% Acetonitrile (in 0.1% TFA)
05
3095
3595
405

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Thienylglycine_Coupling 4. This compound Coupling (Fmoc-(S)-3-Thg-OH, DIC, Oxyma) Fmoc_Deprotection->Thienylglycine_Coupling Thienylglycine Wash Wash (DMF/DCM) Amino_Acid_Coupling->Wash Standard AA Thienylglycine_Coupling->Wash Repeat Repeat for all AAs? Wash->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection No Dry_Resin 6. Dry Resin Final_Deprotection->Dry_Resin Cleavage 7. Cleavage from Resin (TFA Cocktail) Dry_Resin->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Analysis 10. Analysis (LC-MS) Purification->Analysis

Caption: Workflow for the incorporation of this compound into peptidomimetics.

Logical Relationship of SPPS Cycle

spps_cycle Start Start with Deprotected Resin-Peptide Coupling Coupling Add Fmoc-AA-OH + Coupling Reagents Start->Coupling Wash1 Wash Coupling:f0->Wash1 Deprotection Deprotection Add 20% Piperidine/DMF Wash1->Deprotection Wash2 Wash Deprotection:f0->Wash2 End Elongated Resin-Peptide Wash2->End End->Coupling Next Amino Acid

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

References

(S)-3-Thienylglycine in Asymmetric Catalysis: A Practical Guide to Ligand Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene (B33073) moiety, represents a valuable chiral building block for the synthesis of novel ligands for asymmetric catalysis. The unique steric and electronic properties of the thienyl group can impart distinct selectivities in metal-catalyzed transformations, making it an attractive scaffold for ligand design. This document provides detailed application notes and protocols for the prospective use of this compound-derived ligands in asymmetric catalysis. While specific examples in the peer-reviewed literature are limited, the principles outlined below are based on well-established methodologies for developing amino acid-based chiral ligands. This guide serves as a practical starting point for researchers looking to explore the potential of this compound in inducing enantioselectivity in a variety of chemical reactions crucial for drug development and fine chemical synthesis.

Application Notes

The primary application of this compound in asymmetric catalysis is as a chiral precursor for the synthesis of bidentate or tridentate ligands. These ligands can then be complexed with various transition metals (e.g., Palladium, Rhodium, Iridium, Copper) to generate chiral catalysts. The inherent chirality of the this compound backbone is transferred to the catalytic center, enabling the enantioselective transformation of prochiral substrates.

Potential applications of such catalyst systems include, but are not limited to:

  • Asymmetric Hydrogenation: The enantioselective reduction of prochiral olefins, ketones, and imines to produce chiral alkanes, alcohols, and amines, respectively. These are common structural motifs in pharmaceutical agents.

  • Asymmetric C-C Bond Forming Reactions: Including asymmetric allylic alkylations, Michael additions, and aldol (B89426) reactions, which are fundamental for the construction of complex chiral molecules.

  • Asymmetric Cross-Coupling Reactions: The enantioselective formation of C-C and C-heteroatom bonds, crucial for the synthesis of chiral biaryls and other important scaffolds.

The performance of a ligand derived from this compound will be highly dependent on the specific reaction, the metal center, and the reaction conditions. The electronic nature of the thienyl ring may influence the Lewis acidity of the metal center, while its steric bulk will play a key role in the enantiofacial discrimination of the substrate.

Hypothetical Performance Data

The following table summarizes hypothetical performance data for a representative this compound-derived phosphine (B1218219) ligand (a Thienyl-Phos type ligand) in a model asymmetric hydrogenation reaction. This data is illustrative and serves to provide a target for experimental work.

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar H₂)Conversion (%)Enantiomeric Excess (ee, %)
1Methyl (Z)-α-acetamidocinnamate1.0Methanol2510>9995 (S)
2Acetophenone1.0Toluene40509892 (R)
31-(Thiophen-2-yl)ethan-1-one1.0Dichloromethane30509996 (R)
4N-Benzylideneaniline1.5THF25209588 (S)

Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived Amino Alcohol Ligand

This protocol describes a general two-step synthesis of a chiral amino alcohol from this compound, which can serve as a ligand for various asymmetric transformations.

Step 1: Reduction of the Carboxylic Acid

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon), add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-amino-2-(thiophen-3-yl)ethan-1-ol.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: N-Functionalization (Example: N-Benzylation)

  • Dissolve the purified (S)-2-amino-2-(thiophen-3-yl)ethan-1-ol (1.0 eq) and potassium carbonate (K₂CO₃) (3.0 eq) in acetonitrile.

  • Add benzyl (B1604629) bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-benzylated amino alcohol ligand.

Protocol 2: General Procedure for Asymmetric Catalysis

This protocol provides a general workflow for utilizing a chiral ligand, such as the one synthesized above, in a metal-catalyzed asymmetric reaction.

In-situ Catalyst Preparation and Asymmetric Reaction:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral this compound-derived ligand (1.1 mol%) in a suitable anhydrous solvent (e.g., THF, Toluene).

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add the prochiral substrate (100 mol%) to the catalyst solution.

  • If the reaction is a hydrogenation, purge the flask with hydrogen gas and maintain the desired pressure.

  • Stir the reaction at the specified temperature and monitor its progress by an appropriate analytical technique (e.g., GC, HPLC, TLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Functionalization cluster_product Final Ligand S-3-Thienylglycine S-3-Thienylglycine Reduction Reduction (e.g., LiAlH₄) S-3-Thienylglycine->Reduction Amino_Alcohol Chiral Amino Alcohol Reduction->Amino_Alcohol Functionalization N- or O- Functionalization Amino_Alcohol->Functionalization Final_Ligand Chiral Ligand Functionalization->Final_Ligand

Caption: Workflow for the synthesis of a chiral ligand from this compound.

Asymmetric_Catalysis_Cycle Metal_Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Active_Catalyst Active Chiral Catalyst Metal_Precursor->Active_Catalyst Chiral_Ligand Chiral Ligand (from S-3-Thienylglycine) Chiral_Ligand->Active_Catalyst Intermediate_Complex Substrate-Catalyst Complex Active_Catalyst->Intermediate_Complex Coordination Substrate Prochiral Substrate Substrate->Intermediate_Complex Product Chiral Product Intermediate_Complex->Product Enantioselective Transformation Product->Active_Catalyst Product Release & Catalyst Regeneration Reagent Reagent (e.g., H₂) Reagent->Intermediate_Complex

Caption: General catalytic cycle for an asymmetric reaction using a chiral ligand.

Conclusion

This compound holds promise as a versatile building block for the development of novel chiral ligands for asymmetric catalysis. The protocols and conceptual framework provided herein offer a solid foundation for researchers to synthesize and evaluate new ligands derived from this amino acid. Systematic screening of reaction conditions and ligand modifications will be essential to unlock the full potential of this compound in the stereoselective synthesis of valuable chiral molecules for the pharmaceutical and chemical industries.

Application Notes and Protocols: N-Protection of (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-protection of (S)-3-Thienylglycine using common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The protocols are designed to be clear, concise, and easily reproducible in a standard laboratory setting.

Introduction

This compound is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and peptide synthesis.[1] Its thienyl side chain offers unique structural and electronic properties that can influence the biological activity and conformational preferences of peptides and small molecule therapeutics.[1] The protection of the α-amino group is a critical step in its synthetic applications, preventing unwanted side reactions during peptide coupling or other transformations.[2]

This document outlines robust and widely applicable protocols for the N-protection of this compound with Boc, Cbz, and Fmoc groups. These protecting groups are chosen for their distinct stability profiles and deprotection conditions, offering orthogonal strategies in complex synthetic routes.[2][3]

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of reaction conditions but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[3][4]

  • Cbz (Carboxybenzyl): Stable to acidic and some basic conditions, typically removed by catalytic hydrogenolysis.[5][6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but cleaved by mild bases (e.g., piperidine), making it ideal for solid-phase peptide synthesis.[2][7][8]

Overview of N-Protection Reactions

The following sections provide detailed experimental protocols for the synthesis of N-Boc, N-Cbz, and N-Fmoc protected this compound. The quantitative data for these reactions are summarized in Table 1 for easy comparison.

Table 1: Summary of Quantitative Data for N-Protection of this compound

Protecting GroupReagentBaseSolvent SystemTypical Reaction Time (h)Typical Yield (%)Typical Purity (%)
Boc Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)NaHCO₃1,4-Dioxane (B91453)/Water12 - 1890 - 98>98
Cbz Benzyl (B1604629) Chloroformate (Cbz-Cl)Na₂CO₃Acetone/Water2 - 485 - 95>97
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Na₂CO₃1,4-Dioxane/Water4 - 890 - 97>98

Note: The typical yields and purities are based on general procedures for amino acid protection and may vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

N-Boc-(S)-3-Thienylglycine Synthesis

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield N-Boc-(S)-3-Thienylglycine as a white solid.

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Dissolve_Amino_Acid Dissolve this compound and NaHCO3 in Dioxane/Water Cool Cool to 0 °C Dissolve_Amino_Acid->Cool Add_Boc_Anhydride Add (Boc)2O Solution Cool->Add_Boc_Anhydride Stir Stir at Room Temperature (12-18 h) Add_Boc_Anhydride->Stir Remove_Dioxane Concentrate to Remove Dioxane Stir->Remove_Dioxane Wash_Aqueous Wash with Ethyl Acetate Remove_Dioxane->Wash_Aqueous Acidify Acidify with 1 M HCl Wash_Aqueous->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_and_Concentrate Dry, Filter, and Concentrate Extract->Dry_and_Concentrate Product Product Dry_and_Concentrate->Product N-Boc-(S)-3-Thienylglycine

Caption: Workflow for N-Boc protection of this compound.

N-Cbz-(S)-3-Thienylglycine Synthesis

This protocol details the N-protection of this compound using benzyl chloroformate.[9][10][11]

Materials:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A white precipitate should form.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the solid under vacuum to obtain N-Cbz-(S)-3-Thienylglycine.

Cbz_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Dissolve_Amino_Acid Dissolve this compound in aq. Na2CO3 Cool Cool to 0 °C Dissolve_Amino_Acid->Cool Add_Cbz_Cl Add Benzyl Chloroformate Cool->Add_Cbz_Cl Stir Stir at Room Temperature (2-4 h) Add_Cbz_Cl->Stir Wash Wash with Diethyl Ether Stir->Wash Acidify Acidify with 1 M HCl Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Under Vacuum Filter->Dry Product Product Dry->Product N-Cbz-(S)-3-Thienylglycine

Caption: Workflow for N-Cbz protection of this compound.

N-Fmoc-(S)-3-Thienylglycine Synthesis

This protocol outlines the procedure for protecting this compound with the Fmoc group.[12][13]

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Pour the reaction mixture into ice-cold water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield N-Fmoc-(S)-3-Thienylglycine.

Fmoc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Suspend_Amino_Acid Suspend this compound in aq. Na2CO3 Cool Cool to 0 °C Suspend_Amino_Acid->Cool Add_Fmoc_Cl Add Fmoc-Cl in Dioxane Cool->Add_Fmoc_Cl Stir Stir at Room Temperature (4-8 h) Add_Fmoc_Cl->Stir Quench_and_Wash Pour into Water and Wash with Diethyl Ether Stir->Quench_and_Wash Acidify Acidify with 1 M HCl Quench_and_Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Under Vacuum Filter->Dry Product Product Dry->Product N-Fmoc-(S)-3-Thienylglycine

Caption: Workflow for N-Fmoc protection of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are lachrymators and corrosive. Handle with extreme care.[14]

  • Di-tert-butyl dicarbonate is a moisture-sensitive solid with a low melting point.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: (S)-3-Thienylglycine in the Synthesis of Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (S)-3-Thienylglycine and its derivatives in the synthesis of beta-lactam antibiotics, with a primary focus on Ticarcillin. This document outlines both chemical and enzymatic synthetic approaches, complete with detailed protocols and quantitative data to guide researchers in the lab.

Introduction

This compound serves as a crucial chiral side-chain precursor in the synthesis of semi-synthetic penicillins. Its incorporation into the beta-lactam core structure is a key determinant of the resulting antibiotic's spectrum of activity and efficacy, particularly against Gram-negative bacteria. Ticarcillin, a carboxypenicillin, is a prime example of a clinically significant antibiotic synthesized using a 3-thienylacetic acid moiety, which can be derived from this compound. This document details the established synthetic routes to such antibiotics.

Mechanism of Action of Ticarcillin

Ticarcillin, like other penicillin-class antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2]

Ticarcillin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor and binds to the active site of PBPs, leading to their acylation.[2] This irreversible inhibition of PBPs prevents the formation of the essential cross-links, resulting in a weakened cell wall. Consequently, the bacterial cell is unable to withstand osmotic pressure, leading to cell lysis and death.[1][2]

Ticarcillin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Protein (PBP) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall Intact Cell Wall Peptidoglycan_synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Ticarcillin Ticarcillin Ticarcillin->Inhibition Inhibition->PBP

Caption: Mechanism of action of Ticarcillin.

Chemical Synthesis of Ticarcillin

A common chemical route for the synthesis of Ticarcillin involves the use of a 3-thienylmalonic acid derivative, a close structural analog of this compound, which is then coupled with the beta-lactam nucleus, 6-aminopenicillanic acid (6-APA).[1]

Synthetic Workflow

The synthesis can be summarized in the following key steps:

  • Protection of the Carboxylic Acid : One of the carboxylic acid groups of 3-thienylmalonic acid is protected, typically as a benzyl (B1604629) ester.

  • Activation of the Second Carboxylic Acid : The remaining free carboxylic acid is activated, commonly by conversion to an acid chloride using an agent like thionyl chloride (SOCl₂).

  • Coupling with 6-APA : The activated side chain is then condensed with 6-aminopenicillanic acid (6-APA) to form the penicillin backbone with the protected side chain.

  • Deprotection : The protecting group (e.g., benzyl) is removed, often by hydrogenolysis, to yield the final product, Ticarcillin.

Chemical_Synthesis_of_Ticarcillin Start 3-Thienylmalonic Acid Step1 Protection (e.g., Benzyl Esterification) Start->Step1 Intermediate1 Monobenzyl 3-Thienylmalonate Step1->Intermediate1 Step2 Activation (e.g., with SOCl₂) Intermediate1->Step2 Intermediate2 Activated Side Chain (Acid Chloride) Step2->Intermediate2 Step3 Condensation Intermediate2->Step3 Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Step3 Intermediate3 Protected Ticarcillin Step3->Intermediate3 Step4 Deprotection (e.g., Hydrogenolysis) Intermediate3->Step4 End Ticarcillin Step4->End

Caption: Chemical synthesis workflow for Ticarcillin.

Experimental Protocol: Chemical Synthesis

This protocol is a representative procedure based on established synthetic routes for carboxypenicillins.

Materials:

  • 3-Thienylmalonic acid

  • Benzyl alcohol

  • Thionyl chloride (SOCl₂)

  • 6-Aminopenicillanic acid (6-APA)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvents (e.g., dichloromethane, diethyl ether)

  • Bases (e.g., triethylamine)

  • Hydrogen gas

Procedure:

  • Synthesis of Monobenzyl 3-Thienylmalonate:

    • Dissolve 3-thienylmalonic acid in a suitable solvent and react with benzyl alcohol in the presence of an acid catalyst to form the monobenzyl ester.

    • Purify the product by column chromatography.

  • Formation of the Acid Chloride:

    • Dissolve the monobenzyl 3-thienylmalonate in an anhydrous solvent (e.g., dichloromethane).

    • Slowly add thionyl chloride at a controlled temperature (e.g., 0 °C).

    • Stir the reaction mixture until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Condensation with 6-APA:

    • Dissolve 6-APA in an aqueous solvent with a base (e.g., triethylamine) to form a solution of the salt.

    • Cool the 6-APA solution to a low temperature (e.g., 0-5 °C).

    • Slowly add a solution of the acid chloride in an anhydrous solvent to the 6-APA solution while maintaining the temperature and pH.

    • Allow the reaction to proceed to completion.

  • Deprotection by Hydrogenolysis:

    • Dissolve the protected Ticarcillin in a suitable solvent.

    • Add a Pd/C catalyst.

    • Subject the mixture to hydrogen gas at a specified pressure until the deprotection is complete (monitored by TLC or HPLC).

    • Filter off the catalyst and isolate the Ticarcillin product.

Quantitative Data for Chemical Synthesis
ParameterValueReference
Typical Overall Yield60-70%Analogous syntheses
Purity (post-purification)>98%Typical for pharmaceutical synthesis
Key Reaction Temperature (Condensation)0-5 °CStandard for penicillin synthesis
Hydrogenolysis Pressure1-4 atmStandard laboratory conditions

Enzymatic Synthesis of Ticarcillin

The enzymatic synthesis of beta-lactam antibiotics offers a more environmentally friendly alternative to chemical methods, often proceeding under milder conditions with high specificity. Penicillin G acylase (PGA) is a key enzyme used in the industrial production of 6-APA and can also be used for the synthesis of semi-synthetic penicillins.

Enzymatic Synthesis Workflow

The enzymatic synthesis is a kinetically controlled process where an activated acyl donor is used to acylate the 6-APA nucleus.

  • Activation of the Side Chain : this compound is converted to an activated form, such as a methyl ester or an amide.

  • Enzymatic Acylation : The activated side chain and 6-APA are incubated with Penicillin G acylase in an aqueous buffer. The enzyme catalyzes the transfer of the acyl group from the donor to the amino group of 6-APA.

  • Product Isolation : Ticarcillin is isolated from the reaction mixture.

Enzymatic_Synthesis_of_Ticarcillin Start This compound Step1 Activation (e.g., Methyl Ester) Start->Step1 Intermediate1 Activated Side Chain Step1->Intermediate1 Step2 Enzymatic Acylation Intermediate1->Step2 Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Step2 Enzyme Penicillin G Acylase (PGA) Enzyme->Step2 End Ticarcillin Step2->End

Caption: Enzymatic synthesis workflow for Ticarcillin.

Experimental Protocol: Enzymatic Synthesis

This protocol is a general procedure based on the enzymatic synthesis of similar penicillins.

Materials:

  • Activated this compound (e.g., methyl ester)

  • 6-Aminopenicillanic acid (6-APA)

  • Immobilized Penicillin G acylase (PGA)

  • Phosphate (B84403) buffer

  • Acid and base for pH adjustment (e.g., HCl and NaOH)

Procedure:

  • Reaction Setup:

    • Prepare a buffered solution (e.g., phosphate buffer, pH 6.5-7.5).

    • Dissolve the activated this compound and 6-APA in the buffer to the desired concentrations. High substrate concentrations are often used to favor the synthetic reaction over hydrolysis.

    • Maintain the reaction mixture at a constant temperature (e.g., 20-30 °C).

  • Enzymatic Reaction:

    • Add the immobilized Penicillin G acylase to the substrate solution.

    • Stir the reaction mixture gently.

    • Monitor the progress of the reaction by HPLC, measuring the consumption of reactants and the formation of Ticarcillin.

    • Maintain the pH of the reaction mixture at the optimal level for the enzyme by the controlled addition of acid or base.

  • Product Isolation and Purification:

    • Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration.

    • Adjust the pH of the solution to the isoelectric point of Ticarcillin to facilitate its precipitation.

    • Collect the precipitated product by filtration and wash it with cold water.

    • Further purify the Ticarcillin by recrystallization or chromatography.

Quantitative Data for Enzymatic Synthesis
ParameterValueReference
Optimal pH6.5 - 7.8General for PGA
Optimal Temperature20 - 35 °CGeneral for PGA
Substrate Ratio (Acyl Donor:6-APA)2:1 to 4:1Analogous syntheses
Typical Yield40 - 60%Analogous syntheses
Enzyme Loading10-50 U/mLTypical for enzymatic synthesis

Conclusion

Both chemical and enzymatic methods provide viable pathways for the synthesis of Ticarcillin and related beta-lactam antibiotics using this compound or its derivatives as a side-chain precursor. The choice of method will depend on factors such as desired scale, cost, and environmental considerations. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of antibiotic development.

References

Application Notes and Protocols for the Quantification of (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of (S)-3-Thienylglycine, a crucial chiral amino acid derivative in pharmaceutical development. The protocols are designed for researchers, scientists, and drug development professionals, focusing on accuracy, precision, and enantioselectivity.

Overview of Analytical Techniques

The quantification of this compound requires precise analytical methods that can differentiate between its enantiomers. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Key Analytical Approaches:

  • Chiral Derivatization followed by HPLC: This indirect method involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of 3-Thienylglycine without prior derivatization.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of the analyte, followed by separation on a chiral GC column and detection by mass spectrometry.

  • Capillary Electrophoresis (CE): This high-resolution separation technique can be adapted for chiral analysis by incorporating a chiral selector into the background electrolyte.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analytical methods described. These values are indicative and may vary based on the specific instrumentation and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterChiral Derivatization with FDAADirect Analysis on Chirobiotic T
Limit of Detection (LOD) Low picomolar range[1]Dependent on detector, typically low ng/mL
Limit of Quantification (LOQ) Low nanomolar rangeDependent on detector, typically low to mid ng/mL
Linearity Range Typically 2-3 orders of magnitudeTypically 2-3 orders of magnitude
Precision (%RSD) < 5%< 5%
Accuracy (%Recovery) 95-105%95-105%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

ParameterChiral GC-MS after Derivatization
Limit of Detection (LOD) Low pg on column
Limit of Quantification (LOQ) Mid to high pg on column
Linearity Range Typically 3-4 orders of magnitude
Precision (%RSD) < 10%
Accuracy (%Recovery) 90-110%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes the derivatization of this compound with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) and subsequent analysis by reverse-phase HPLC.[2] The reaction creates diastereomers that can be separated on a standard C18 column.

Materials:

  • This compound standard and sample solutions

  • Marfey's reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the this compound standard or sample in 200 µL of 1 M sodium bicarbonate solution.

  • Derivatization:

    • Add 400 µL of the 1% FDAA solution to the sample solution.

    • Incubate the mixture at 40°C for 1 hour in a water bath, with occasional shaking.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the solution by adding 200 µL of 2 M HCl. The solution should become clear.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with 10% B, ramp to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 340 nm

    • Inject 20 µL of the derivatized sample.

Expected Results: The D- and L-amino acid derivatives will be separated, with the L-derivative typically eluting earlier.[2] Quantification is achieved by comparing the peak area of the this compound derivative in the sample to a calibration curve prepared from derivatized standards.

This protocol outlines the direct analysis of this compound using a chiral stationary phase, specifically a teicoplanin-based column (e.g., Astec CHIROBIOTIC® T), which is effective for underivatized amino acids.[3]

Materials:

  • This compound standard and sample solutions

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Astec CHIROBIOTIC® T column (e.g., 25 cm x 4.6 mm I.D.)[3]

  • HPLC or UHPLC system with UV or Mass Spectrometric (MS) detector

Protocol:

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Mobile Phase: Water:Methanol:Formic acid (e.g., 80:20:0.1, v/v/v). The optimal ratio may need to be determined experimentally.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a low wavelength (e.g., 210 nm) or MS detection for higher sensitivity and selectivity.

    • Inject 5-10 µL of the sample.

Expected Results: The (S)- and (R)-enantiomers of 3-Thienylglycine will be resolved as two separate peaks. Quantification is performed by comparing the peak area of the (S)-enantiomer in the sample to a calibration curve of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a two-step derivatization process for the chiral GC-MS analysis of this compound. The carboxyl group is first esterified, followed by acylation of the amino group to increase volatility.

Materials:

Protocol:

  • Esterification (Methylation):

    • To 1 mg of the dried sample or standard, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100°C for 30 minutes.

    • Cool the mixture and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • Dissolve the residue from the previous step in 1 mL of methylene chloride.

    • Add 100 µL of TFAA.

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the solution to room temperature.

  • GC-MS Analysis:

    • Column: CHIRALDEX® G-TA (e.g., 30 m x 0.25 mm I.D., 0.12 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Inject 1 µL of the derivatized sample.

Expected Results: The derivatized enantiomers of 3-Thienylglycine will be separated on the chiral column. The mass spectrometer provides definitive identification and sensitive quantification.

Visualizations

HPLC_Workflow_Derivatization cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Sample/Standard Solution Reagent Add Marfey's Reagent (FDAA) & Sodium Bicarbonate Sample->Reagent Incubate Incubate at 40°C for 1 hr Reagent->Incubate Quench Quench with HCl Incubate->Quench Inject Inject into HPLC Quench->Inject Derivatized Sample Separation Separation on C18 Column Inject->Separation Detection UV Detection at 340 nm Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC analysis with pre-column derivatization.

Direct_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Direct Chiral HPLC Analysis Sample Dissolve Sample/Standard in Mobile Phase Inject Inject into HPLC Sample->Inject Separation Separation on Chiral Stationary Phase (CSP) Inject->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for direct chiral HPLC analysis.

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis Sample Dried Sample/Standard Esterification Esterification with Methanolic HCl Sample->Esterification Acylation Acylation with TFAA Esterification->Acylation Inject Inject into GC-MS Acylation->Inject Volatile Derivative Separation Separation on Chiral GC Column Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for chiral GC-MS analysis.

References

Application Notes and Protocols for the Functionalization of the Thiophene Ring in (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the functionalization of the thiophene (B33073) ring in the non-proteinogenic amino acid, (S)-3-Thienylglycine. This chiral building block is of significant interest in medicinal chemistry and drug development due to the versatile chemical nature of the thiophene moiety. Functionalization of the thiophene ring allows for the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles of resulting derivatives.

The primary positions for functionalization on the 3-substituted thiophene ring are the C2 and C5 positions, which are highly susceptible to electrophilic substitution. Additionally, modern cross-coupling methodologies enable the introduction of a wide variety of substituents at these positions.

Key Functionalization Strategies

Two principal strategies for the functionalization of the thiophene ring of this compound are:

  • Electrophilic Aromatic Substitution (SEAr): This class of reactions involves the substitution of a hydrogen atom on the thiophene ring with an electrophile. Due to the electron-rich nature of the thiophene ring, these reactions typically proceed under mild conditions. The directing effects of the substituent at the 3-position will influence the regioselectivity of the substitution. For 3-substituted thiophenes, electrophilic substitution preferentially occurs at the C2 and C5 positions.

  • Metal-Catalyzed Cross-Coupling Reactions: These reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly useful for the functionalization of halogenated thiophene derivatives. Direct C-H activation/arylation is also an increasingly important method for thiophene functionalization.[1]

Experimental Protocols

Protocol 1: Electrophilic Bromination at the C5 Position

This protocol describes the regioselective bromination of N-protected this compound at the C5 position of the thiophene ring. The Boc (tert-butyloxycarbonyl) group is used to protect the amine functionality, which is a common strategy in amino acid chemistry.[2]

Workflow for Electrophilic Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve N-Boc-(S)-3-Thienylglycine in a suitable solvent (e.g., DMF) cool Cool the solution to 0°C start->cool add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs stir Stir the reaction mixture at room temperature add_nbs->stir quench Quench the reaction with aqueous sodium thiosulfate (B1220275) stir->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the electrophilic bromination of N-Boc-(S)-3-Thienylglycine.

Materials:

  • N-Boc-(S)-3-Thienylglycine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Boc-(S)-3-Thienylglycine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-(S)-5-bromo-3-thienylglycine.

Quantitative Data for Electrophilic Halogenation

PositionHalogenating AgentSolventTemperature (°C)Time (h)Typical Yield (%)
C5NBSDMF0 to RT12-1685-95
C5NCSAcetic AcidRT2480-90
C2, C5Br₂ (excess)Acetic AcidRT6>90 (dibrominated)

Data are representative values based on general procedures for thiophene halogenation.

Protocol 2: Suzuki Cross-Coupling of (S)-5-Bromo-3-Thienylglycine Derivative

This protocol details a palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the C5 position of the thiophene ring. This method is highly versatile for creating carbon-carbon bonds.

Reaction Scheme for Suzuki Coupling

start N-Boc-(S)-5-bromo-3-thienylglycine product N-Boc-(S)-5-aryl-3-thienylglycine start->product Heat reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reagents->product

Caption: General scheme for the Suzuki cross-coupling reaction.

Materials:

  • N-Boc-(S)-5-bromo-3-thienylglycine derivative

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of the N-Boc-(S)-5-bromo-3-thienylglycine derivative (1.0 eq) in a toluene/ethanol/water mixture, add the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-aryl-substituted product.

Quantitative Data for Suzuki Cross-Coupling

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901270-90
PdCl₂(dppf)Cs₂CO₃Dioxane100875-95
SPhos Pd G2K₃PO₄Toluene/H₂O80680-98

Yields are dependent on the specific arylboronic acid used and are based on general literature for similar couplings.

Signaling Pathways and Logical Relationships

Logical Flow for Functionalization and Derivatization

The following diagram illustrates the logical progression from the starting material, this compound, to various functionalized derivatives that can be used in drug discovery pipelines.

Derivatization Pathway

cluster_start Starting Material cluster_protection Protection cluster_functionalization Ring Functionalization cluster_derivatization Further Derivatization cluster_application Application start This compound protected N-Boc-(S)-3-Thienylglycine start->protected Boc₂O halogenated Halogenation (e.g., Bromination) protected->halogenated coupled Cross-Coupling (e.g., Suzuki) halogenated->coupled Ar-B(OH)₂ Pd Catalyst deprotection Deprotection coupled->deprotection TFA or HCl peptide Peptide Coupling deprotection->peptide final_product Bioactive Molecules / Drug Candidates peptide->final_product

Caption: Logical workflow from this compound to drug candidates.

These protocols and notes provide a foundational guide for the chemical modification of this compound. Researchers should optimize conditions for their specific substrates and desired products. The versatility of the thiophene ring, combined with modern synthetic methods, offers a rich platform for the development of novel chemical entities for various therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-3-Thienylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Thienylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound involve two main strategies:

  • Asymmetric Strecker Synthesis: This is a widely used method for the synthesis of α-amino acids. It involves the reaction of 3-thiophenecarboxaldehyde (B150965) with a source of ammonia (B1221849) and cyanide, followed by asymmetric induction to favor the formation of the (S)-enantiomer. Subsequent hydrolysis of the resulting aminonitrile yields this compound.[1][2][3]

  • Enzymatic Kinetic Resolution: This method starts with a racemic mixture of DL-3-Thienylglycine, which can be synthesized via a standard Strecker reaction.[1][2][3] An enzyme, typically a lipase (B570770) or an aminoacylase, is then used to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the desired (S)-enantiomer.[4][5][6]

Q2: I am observing a low yield in my Strecker synthesis of 3-Thienylglycine. What are the potential causes and solutions?

A2: Low yields in the Strecker synthesis of heteroaromatic amino acids can stem from several factors:

  • Incomplete Imine Formation: The initial condensation of 3-thiophenecarboxaldehyde and ammonia to form the imine is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the aldehyde. Using a dehydrating agent or a Dean-Stark trap can be beneficial.

  • Side Reactions of the Aldehyde: 3-thiophenecarboxaldehyde can be prone to side reactions under the reaction conditions.

    • Solution: Control the reaction temperature and add the cyanide source slowly to minimize polymerization or other side reactions of the aldehyde.

  • Incomplete Hydrolysis of the Aminonitrile: The final step of hydrolyzing the α-aminonitrile to the amino acid requires harsh conditions (strong acid or base) and may not go to completion.

    • Solution: Ensure a sufficient reaction time and temperature for the hydrolysis step. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the aminonitrile intermediate.

Q3: My enzymatic resolution is not providing the expected enantiomeric excess (ee). How can I improve the enantioselectivity?

A3: Achieving high enantiomeric excess in enzymatic resolutions depends on several parameters:

  • Enzyme Selection: Not all lipases or acylases will exhibit high enantioselectivity for 3-Thienylglycine derivatives.

    • Solution: Screen a variety of commercially available enzymes (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to identify the most effective one for your substrate.[6][7]

  • Reaction Medium: The solvent can significantly influence enzyme activity and selectivity.

    • Solution: Experiment with different organic solvents or aqueous buffer systems. For transesterification reactions, solvents like toluene (B28343) or tert-butyl methyl ether are often used.[7]

  • Acylating Agent: The choice of acyl donor in a transesterification reaction can impact the reaction rate and enantioselectivity.

    • Solution: Test various acylating agents, such as ethyl acetate (B1210297) or vinyl acetate.

  • Temperature and pH: Enzyme activity is highly dependent on these parameters.

    • Solution: Optimize the temperature and pH for the specific enzyme being used. Refer to the manufacturer's guidelines and perform small-scale optimization experiments.

Q4: What are the common byproducts in the synthesis of 3-Thienylglycine and how can I minimize them?

A4: In the Strecker synthesis, potential byproducts include:

  • Cyanohydrin: Formed by the direct addition of cyanide to the aldehyde. This can be minimized by ensuring an adequate concentration of ammonia to favor imine formation.

  • Over-alkylation products: If using a primary or secondary amine instead of ammonia, there is a risk of multiple alkylations.

  • Polymeric materials: Aldehydes, especially heteroaromatic ones, can polymerize under certain conditions. Careful control of temperature and reagent addition is crucial.

During enzymatic resolution, the main "byproduct" is the unwanted enantiomer. The goal is to achieve a clean separation.

Q5: What is the best method for purifying the final this compound product?

A5: Purification of the final product is critical to obtain high-purity this compound.

  • Crystallization: This is a highly effective method for purifying amino acids.[][9][10]

    • Procedure: After the reaction work-up, the crude product can be dissolved in a suitable solvent system (e.g., water/ethanol, water/isopropanol) and allowed to crystallize. The pH of the solution is a critical parameter for inducing crystallization. For amino acids, crystallization is often most effective at the isoelectric point.[]

  • Ion-Exchange Chromatography: This technique can be used to separate the amino acid from charged impurities.

  • Chiral Chromatography: To verify the enantiomeric purity, analytical or preparative chiral HPLC is the method of choice.

Troubleshooting Guides

Troubleshooting Low Yield in Asymmetric Strecker Synthesis
Problem Potential Cause Recommended Solution
Low conversion of 3-thiophenecarboxaldehyde Incomplete imine formation due to the presence of water.Use anhydrous solvents and reagents. Consider adding a drying agent like magnesium sulfate.
Low reactivity of the imine.Ensure the reaction is stirred efficiently. A slight increase in temperature might be beneficial, but monitor for side reactions.
Formation of significant side products Polymerization of the aldehyde.Maintain a low reaction temperature and add the cyanide source dropwise to control the concentration of reactive species.
Formation of cyanohydrin.Increase the concentration of the ammonia source to shift the equilibrium towards imine formation.
Difficulties in isolating the product Product is highly soluble in the work-up solvent.Adjust the pH of the aqueous phase to the isoelectric point of this compound to minimize its solubility before extraction or filtration.
Incomplete hydrolysis of the aminonitrile.Increase the reaction time and/or temperature of the hydrolysis step. Monitor the reaction by TLC or HPLC.
Troubleshooting Low Enantiomeric Excess (ee) in Enzymatic Resolution
Problem Potential Cause Recommended Solution
Poor enantioselectivity The chosen enzyme is not effective for the substrate.Screen a panel of different lipases or acylases.[6][7]
Suboptimal reaction conditions.Optimize the solvent, temperature, and pH for the selected enzyme.
Low reaction rate Poor enzyme activity.Ensure the enzyme is not denatured. Check the optimal temperature and pH range. Increase the enzyme loading if necessary.
Substrate or product inhibition.Perform the reaction at a lower substrate concentration or consider in-situ product removal techniques.
Difficulty in separating the enantiomers Incomplete conversion.Allow the reaction to proceed closer to 50% conversion for optimal resolution. Monitor the progress by chiral HPLC.
Racemization of the product or starting material.Ensure the reaction conditions (e.g., temperature, pH) do not cause racemization.

Data Presentation

The following table summarizes typical yields and enantiomeric excess (ee) that can be expected for different synthetic approaches to chiral amino acids. Note that specific results for this compound may vary and optimization is crucial.

Synthetic Method Catalyst/Enzyme Typical Yield (%) Typical ee (%) Reference
Asymmetric Strecker SynthesisChiral Lewis Acid or Organocatalyst60 - 9080 - >99[11]
Enzymatic Kinetic ResolutionLipase (e.g., CAL-B)40 - 50 (for the desired enantiomer)>95[6][7]
Asymmetric Hydrogenation of PrecursorsChiral Rhodium or Iridium complexes85 - >9990 - >99[12]

Experimental Protocols

Detailed Experimental Protocol: Asymmetric Strecker Synthesis of this compound (General Procedure)

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagents.

Step 1: Formation of the α-Aminonitrile

  • To a solution of 3-thiophenecarboxaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., methanol (B129727) or dichloromethane) at 0 °C, add a solution of ammonia in methanol (e.g., 7 N, 1.5 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of sodium cyanide (1.2 eq) and a chiral catalyst (e.g., a chiral thiourea (B124793) derivative or a chiral salen complex, 0.05 - 0.1 eq) in the same anhydrous solvent.

  • Slowly add the cyanide/catalyst solution to the imine solution at 0 °C over a period of 1-2 hours.

  • Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid (e.g., 6 M).

  • Heat the mixture at reflux (e.g., 100-110 °C) for 6-12 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Adjust the pH of the aqueous solution to the isoelectric point of 3-thienylglycine (around pH 6) with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

Mandatory Visualizations

Strecker_Synthesis_Pathway ThiopheneAldehyde 3-Thiophenecarboxaldehyde Imine Thienyl Imine ThiopheneAldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile Product This compound Aminonitrile->Product Hydrolysis H3O Acid Hydrolysis (H3O+) H3O->Product Troubleshooting_Workflow Start Low Yield or ee CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions StreckerPath Strecker Synthesis Issue? CheckConditions->StreckerPath EnzymaticPath Enzymatic Resolution Issue? StreckerPath->EnzymaticPath No ImineFormation Incomplete Imine Formation? - Use anhydrous conditions - Add dehydrating agent StreckerPath->ImineFormation Yes EnzymeActivity Low Enzyme Activity? - Screen enzymes - Optimize pH/temp EnzymaticPath->EnzymeActivity Yes SideReactions Side Reactions? - Lower temperature - Slow reagent addition ImineFormation->SideReactions Hydrolysis Incomplete Hydrolysis? - Increase time/temp - Monitor by HPLC SideReactions->Hydrolysis OptimizePurification Optimize Purification - Recrystallization - Chromatography Hydrolysis->OptimizePurification Separation Poor Separation? - Monitor conversion (aim for ~50%) - Check for racemization EnzymeActivity->Separation Separation->OptimizePurification Success Improved Yield/ee OptimizePurification->Success

References

Technical Support Center: Purification of (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (S)-3-Thienylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic 3-Thienylglycine?

A1: The primary methods for resolving racemic 3-Thienylglycine include enzymatic kinetic resolution, diastereomeric salt crystallization, and preparative chiral chromatography. Enzymatic resolution often employs lipases or acylases to selectively acylate or hydrolyze an ester derivative of one enantiomer.[1][2] Diastereomeric salt crystallization involves forming salts with a chiral resolving agent, such as tartaric acid or a chiral amine, which can then be separated by fractional crystallization.[3][4] Preparative chiral HPLC allows for the direct separation of enantiomers on a chiral stationary phase.

Q2: What are the likely impurities in synthetically produced 3-Thienylglycine?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include the opposite enantiomer (R)-3-Thienylglycine, unreacted starting materials from the synthesis (e.g., thiophene, glyoxylic acid derivatives), and side-products from the synthetic route, which could include over-alkylated products or polymers. If synthesized via a Strecker reaction, residual cyanide and aldehyde starting materials could be present.

Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?

A3: The most common and accurate method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the enantiomers, and the ratio of their peak areas gives the ee. Other methods include derivatization with a chiral agent to form diastereomers that can be separated by standard chromatography or analyzed by NMR spectroscopy.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee) in Enzymatic Resolution

Problem: The enzymatic resolution of my racemic 3-Thienylglycine derivative is resulting in a low enantiomeric excess of the desired (S)-enantiomer.

Low_ee_Troubleshooting start Low Enantiomeric Excess (ee) in Enzymatic Resolution check_enzyme 1. Verify Enzyme Activity and Selectivity start->check_enzyme sub_enzyme_activity Is the enzyme active? (Test with a known substrate) check_enzyme->sub_enzyme_activity check_conditions 2. Optimize Reaction Conditions sub_ph Is the pH optimal for the enzyme? check_conditions->sub_ph check_substrate 3. Assess Substrate Quality sub_racemization Is the product or substrate racemizing under reaction conditions? check_substrate->sub_racemization check_workup 4. Evaluate Work-up Procedure sub_workup_racemization Does the work-up procedure cause racemization? check_workup->sub_workup_racemization sub_enzyme_selectivity Is the enzyme enantioselective for your substrate? sub_enzyme_activity->sub_enzyme_selectivity Yes solution_new_enzyme Solution: Source new enzyme or test a different enzyme class (e.g., lipase, acylase). sub_enzyme_activity->solution_new_enzyme No sub_enzyme_selectivity->check_conditions Yes solution_screen_enzymes Solution: Screen a panel of different enzymes. sub_enzyme_selectivity->solution_screen_enzymes No sub_temp Is the temperature optimal? sub_ph->sub_temp Yes solution_optimize_ph Solution: Perform a pH screening study. sub_ph->solution_optimize_ph No sub_solvent Is the solvent compatible and optimal? sub_temp->sub_solvent Yes solution_optimize_temp Solution: Conduct the reaction at different temperatures. sub_temp->solution_optimize_temp No sub_solvent->check_substrate Yes solution_optimize_solvent Solution: Screen different organic co-solvents or aqueous buffer systems. sub_solvent->solution_optimize_solvent No sub_impurities Are there impurities in the substrate that inhibit the enzyme? sub_racemization->sub_impurities No solution_milder_conditions Solution: Use milder reaction conditions (lower temp, neutral pH). sub_racemization->solution_milder_conditions Yes sub_impurities->check_workup No solution_purify_substrate Solution: Purify the racemic starting material. sub_impurities->solution_purify_substrate Yes solution_modify_workup Solution: Modify work-up to avoid harsh pH or high temperatures. sub_workup_racemization->solution_modify_workup Yes

Caption: Troubleshooting workflow for low enantiomeric excess.

Guide 2: Poor Separation in Chiral HPLC Analysis

Problem: My chiral HPLC analysis shows co-eluting peaks, poor resolution, or peak tailing, leading to inaccurate ee determination.

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for resolving 3-Thienylglycine. Consult column selection guides and consider screening different types of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic antibiotic-based).
Suboptimal Mobile Phase The mobile phase composition is critical for resolution. Vary the ratio of organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar phase (e.g., hexane). Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) can significantly improve peak shape and resolution.
Incorrect Flow Rate A high flow rate can lead to peak broadening. Try reducing the flow rate to increase the interaction time between the analyte and the CSP.
Column Temperature Temperature can affect the chiral recognition mechanism. Experiment with running the column at different temperatures (both sub-ambient and elevated).
Column Contamination or Degradation The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Quantitative Data

The following table summarizes typical quantitative data for the purification of chiral amino acids. Note that specific data for this compound is limited in the public domain, so data for analogous compounds are included for reference.

Purification Method Compound Yield (%) Enantiomeric Excess (ee, %) Reference
Enzymatic ResolutionPhenylglycine derivatives45-50>99Analogous System
Diastereomeric Salt CrystallizationPhenylglycine amide>82>99Analogous System
Preparative Chiral HPLCGeneral Amino AcidsVariable>99General Method

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 3-Thienylglycine Methyl Ester

This protocol is a general guideline and should be optimized for your specific enzyme and substrate.

  • Substrate Preparation: Synthesize the methyl ester of racemic 3-Thienylglycine using standard esterification methods (e.g., using methanol (B129727) and a catalytic amount of acid).

  • Enzyme Selection: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or acylases for their ability to selectively hydrolyze one enantiomer of the methyl ester.

  • Resolution Reaction:

    • Suspend the racemic 3-Thienylglycine methyl ester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). An organic co-solvent (e.g., tert-butanol) may be needed to improve solubility.

    • Add the selected enzyme (e.g., 10-50 mg of enzyme per gram of substrate).

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC.

  • Work-up:

    • When the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

    • Adjust the pH of the filtrate to separate the unreacted this compound methyl ester from the hydrolyzed (R)-3-Thienylglycine. The ester can be extracted with an organic solvent (e.g., ethyl acetate), while the acid will remain in the aqueous phase.

  • Purification and Analysis:

    • Purify the extracted ester by standard methods (e.g., column chromatography).

    • Hydrolyze the purified this compound methyl ester to obtain the final product.

    • Determine the enantiomeric excess of the final product by chiral HPLC.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This is a starting point for method development.

  • Column: Chiralcel OD-H (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The optimal ratio of hexane to isopropanol should be determined experimentally.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Experimental Workflow Diagram

Purification_Workflow start Racemic 3-Thienylglycine esterification Esterification (e.g., with Methanol/Acid) start->esterification racemic_ester Racemic 3-Thienylglycine Ester esterification->racemic_ester enzymatic_resolution Enzymatic Kinetic Resolution (e.g., with Lipase) racemic_ester->enzymatic_resolution mixture Mixture of (S)-Ester and (R)-Acid enzymatic_resolution->mixture separation Separation (e.g., Extraction) mixture->separation s_ester Enriched this compound Ester separation->s_ester hydrolysis Hydrolysis s_ester->hydrolysis s_amino_acid Purified this compound hydrolysis->s_amino_acid analysis Chiral HPLC Analysis for ee s_amino_acid->analysis

Caption: General workflow for enzymatic resolution.

References

Preventing racemization of (S)-3-Thienylglycine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-3-Thienylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization of this compound during chemical reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help maintain the stereochemical integrity of your compounds.

Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The data and protocols provided are largely based on studies of its close structural analog, Phenylglycine (Phg), which is also highly susceptible to racemization due to the acidic nature of its α-proton. The principles and preventative measures are considered directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture of equal parts of both enantiomers ((S) and (R)). This loss of stereochemical integrity is a critical issue as the biological activity of a molecule is often dependent on its specific 3D structure. For drug development professionals, racemization can lead to a loss of therapeutic efficacy and the introduction of impurities that may have different or adverse effects.

Q2: What is the primary mechanism of racemization for N-protected amino acids like this compound during peptide coupling?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of the N-protected this compound can cyclize to form this planar, achiral intermediate. The α-proton of the oxazolone (B7731731) is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine can then occur from either face of the oxazolone ring, resulting in a mixture of the desired (S) product and the undesired (R) epimer. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1]

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: Several factors can promote racemization:

  • Strong Bases: The presence of strong, non-hindered bases can facilitate the abstraction of the α-proton.

  • High Temperatures: Elevated reaction temperatures increase the rate of racemization.[2]

  • Prolonged Reaction Times: Longer exposure to racemization-promoting conditions can lead to a greater loss of stereochemical purity.

  • Coupling Reagents: Highly reactive coupling reagents can form intermediates that are more prone to racemization.

  • Solvent Polarity: More polar solvents can sometimes favor racemization.

Q4: Are there specific coupling reagents that are recommended to minimize racemization?

A4: Yes, the choice of coupling reagent is critical. For amino acids prone to racemization like Phenylglycine, and by extension this compound, uronium/aminium-based reagents such as HBTU, HATU, and COMU are generally preferred over carbodiimides like DCC or DIC when used alone.[1] The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial when using carbodiimides, as they form less reactive, more stable active esters that are less prone to racemization. For particularly challenging cases, reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a hindered base are highly effective at suppressing racemization.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric purity detected in the final product. Inappropriate base used. Switch to a more sterically hindered and weaker base. For example, replace Diisopropylethylamine (DIPEA) with N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP).
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). If using microwave synthesis, reduce the temperature from a standard 80°C to 50°C.[3][4]
Choice of coupling reagent. Use a low-racemization coupling reagent such as COMU or DEPBT, especially in combination with a hindered base.[2] If using a carbodiimide (B86325), ensure an additive like HOBt or HOAt is present.[1]
Prolonged pre-activation time. Minimize the pre-activation time of the amino acid before adding it to the amine component. In-situ activation is often preferable.
Minor, but unacceptable, levels of the (R)-enantiomer are present. Fmoc-deprotection conditions are too harsh. Racemization can occur during the Fmoc-group removal step.[4] While piperidine (B6355638) is standard, for highly sensitive residues, investigate alternative deprotection cocktails or reduce exposure time.
Solvent effects. While DMF is common, consider switching to a less polar solvent like Dichloromethane (DCM) or an alternative like N-Methylpyrrolidone (NMP) to assess the impact on racemization.
Racemization is observed during the synthesis of a peptide fragment. Activation of the C-terminal amino acid. The C-terminal residue of a peptide fragment is highly susceptible to racemization upon activation. Use coupling reagents designed for fragment condensation that are known to minimize racemization, such as DEPBT.

Data on Racemization of Phenylglycine (as a proxy for 3-Thienylglycine)

The following tables summarize quantitative data on the impact of various factors on the racemization of Phenylglycine during peptide synthesis.

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization

Coupling ReagentBase% D-Isomer (Epimer)
HATUDIPEAHigh
HBTUDIPEAHigh
DEPBTDIPEALow
COMUDIPEAModerate
COMU TMP <1%
DEPBT TMP <1%

Data adapted from studies on Phenylglycine, where high racemization was observed with standard coupling reagents and DIPEA, while the combination of COMU or DEPBT with the hindered base 2,4,6-trimethylpyridine (B116444) (TMP) significantly suppressed it.[2]

Table 2: Influence of Temperature in Microwave-Assisted SPPS of a Phenylglycine-containing Peptide

Coupling Temperature% D-Isomer (Epimer)
80 °CHigh levels of racemization
50 °CSignificantly reduced racemization

This table illustrates the strong influence of temperature on racemization during microwave-assisted solid-phase peptide synthesis (SPPS).[3][4] A study on a Phenylglycine-containing peptide showed that lowering the microwave coupling temperature was a key factor in limiting racemization.[4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-(S)-3-Thienylglycine using COMU and a Hindered Base

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound to minimize the risk of racemization.

  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid and Reagent Preparation: In a separate vessel, dissolve Fmoc-(S)-3-Thienylglycine (3 equivalents relative to resin loading), COMU (3 equivalents), in DMF.

  • Coupling Reaction: a. Add the solution from step 2 to the resin. b. Immediately add 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) (6 equivalents) to the reaction vessel. c. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling reaction is incomplete and should be allowed to proceed for longer or be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and then DMF again (3 times) to prepare for the next deprotection step.

Protocol 2: Microwave-Assisted SPPS with Reduced Temperature for this compound Incorporation

This protocol is for automated microwave-assisted SPPS and incorporates a reduced temperature step for the coupling of the sensitive this compound residue.

  • Standard SPPS Cycles: Perform the preceding Fmoc deprotection and coupling cycles according to your standard microwave SPPS protocol (e.g., deprotection at 75-90°C, coupling at 75-90°C).

  • Fmoc Deprotection of the Preceding Residue: Deprotect the N-terminal Fmoc group of the peptide on the resin using a standard piperidine solution in DMF with microwave heating.

  • Washing: Wash the resin thoroughly with DMF.

  • Low-Temperature Coupling of Fmoc-(S)-3-Thienylglycine: a. Prepare a solution of Fmoc-(S)-3-Thienylglycine (4-5 equivalents), a suitable coupling reagent (e.g., HCTU, 4-5 equivalents), and a base (e.g., DIPEA or preferably NMM, 8-10 equivalents) in DMF. b. Add the coupling solution to the resin. c. Perform the coupling step using microwave irradiation at a reduced temperature of 50°C for 5-10 minutes.[4]

  • Post-Coupling Wash: Wash the resin thoroughly with DMF.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the reaction is complete.

  • Resumption of Standard Cycles: Continue with the subsequent Fmoc deprotection and coupling steps for the following amino acids using your standard protocol.

Visualizations

RacemizationMechanism cluster_S_AminoAcid (S)-Amino Acid Pathway cluster_Oxazolone Racemization Pathway cluster_Products Peptide Products SA N-Protected This compound Act_S Activated (S)-Intermediate SA->Act_S Coupling Reagent Ox 5(4H)-Oxazolone (Achiral Intermediate) Act_S->Ox Cyclization Enolate Enolate Ox->Enolate Base (-H⁺) SP (S)-Peptide (Desired) Ox->SP + Amine RP (R)-Peptide (Racemized) Ox->RP + Amine

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow cluster_solutions start Racemization Detected? q_base Using a strong, non-hindered base like DIPEA? start->q_base Yes end_node Re-analyze for enantiomeric purity start->end_node No sol_base Switch to a hindered base: NMM or 2,4,6-Collidine q_base->sol_base Yes q_temp Reaction temperature > 25°C or MW > 50°C? q_base->q_temp No sol_base->end_node sol_temp Lower temperature to 0-25°C or reduce MW temperature q_temp->sol_temp Yes q_reagent Using carbodiimide alone? q_temp->q_reagent No sol_temp->end_node sol_reagent Use COMU/DEPBT or add HOBt/Oxyma to carbodiimide q_reagent->sol_reagent Yes q_reagent->end_node No sol_reagent->end_node

Caption: Troubleshooting workflow for racemization issues.

References

Navigating the Synthesis of (S)-3-Thienylglycine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure (S)-3-Thienylglycine, a crucial building block in the pharmaceutical industry, presents a unique set of challenges. Side reactions and the potential for racemization can significantly impact yield and purity, necessitating robust troubleshooting strategies. This technical support center provides a comprehensive guide to navigate these complexities, offering detailed troubleshooting advice, frequently asked questions, experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors depending on the synthetic route.

  • Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal reagent stoichiometry: The molar ratios of reactants are critical. For instance, in a Bucherer-Bergs synthesis, a 1:2:2 molar ratio of 3-thiophenecarboxaldehyde (B150965) to potassium cyanide and ammonium (B1175870) carbonate is a common starting point.[1] An excess of cyanide may lead to the formation of unwanted byproducts.

  • pH control: Maintaining the correct pH is crucial. In the Bucherer-Bergs reaction, a pH range of 8-9 is optimal, often buffered by the ammonium carbonate itself.[1] Deviations can hinder the formation of key intermediates or lead to reagent degradation.

  • Inefficient mixing: Ensure vigorous and consistent stirring, especially in heterogeneous reaction mixtures, to maximize reactant contact.

Q2: I'm observing a significant amount of the undesired (R)-enantiomer in my final product. What causes this racemization and how can I minimize it?

A2: Arylglycines, including 3-Thienylglycine, are particularly prone to racemization due to the acidic nature of the α-proton, which is stabilized by the adjacent aromatic thiophene (B33073) ring.[1]

  • Mechanism of Racemization: The α-proton can be abstracted under basic or even mildly acidic conditions, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of (S) and (R) enantiomers.

  • Minimizing Racemization:

    • Temperature Control: Perform reactions and work-up procedures at the lowest effective temperature.

    • pH Management: Avoid strongly basic or acidic conditions during work-up and purification. Neutralize the reaction mixture carefully and promptly.

    • Protecting Groups: The choice of protecting groups for the amino and carboxyl functionalities can influence the rate of racemization.

    • Enzymatic Resolution Conditions: In enzymatic kinetic resolution, ensure the pH and temperature are optimized for the enzyme's activity and stability, as deviations can sometimes promote chemical racemization of the substrate or product.

Q3: What are some of the common side products I should look out for besides the (R)-enantiomer?

A3: Besides the enantiomeric impurity, other side products can form depending on the synthetic method.

  • Strecker Synthesis:

    • Over-alkylation: Excess aldehyde can potentially react further with the aminonitrile intermediate.

    • Hydrolysis of intermediates: Incomplete reaction can leave starting materials or intermediate α-aminonitrile.

  • Bucherer-Bergs Synthesis:

    • Hydantoin hydrolysis byproducts: The hydrolysis of the intermediate 5-(3-thienyl)hydantoin to the desired amino acid can sometimes be incomplete or lead to the formation of N-carbamoyl-3-thienylglycine if the hydrolysis conditions are not optimized.

  • Reactions involving the thiophene ring: While the thiophene ring is generally stable, harsh reaction conditions (e.g., strong oxidizing agents or acids) could potentially lead to side reactions on the ring itself, though this is less common under typical amino acid synthesis conditions.

Q4: How can I accurately determine the enantiomeric purity of my this compound?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.

  • Chiral Stationary Phases (CSPs): A variety of CSPs are available for the separation of amino acid enantiomers. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) and macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin) are often effective.

  • Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. A mixture of a non-polar solvent like hexane (B92381) with an alcohol such as isopropanol (B130326) or ethanol (B145695) is common for normal-phase chromatography. For reversed-phase, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are used.

  • Derivatization: In some cases, derivatization of the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) can be used to form diastereomers that can be separated on a standard achiral HPLC column.

Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) values for different synthetic approaches to this compound. Note that these values are indicative and can vary based on specific reaction conditions and optimization.

Synthetic MethodStarting MaterialTypical Yield (%)Typical Enantiomeric Excess (ee) (%)Key Considerations
Strecker Synthesis + Resolution3-Thiophenecarboxaldehyde40-60 (overall)>98Initial product is a racemic mixture requiring a separate resolution step. Racemization is a significant risk.
Bucherer-Bergs Synthesis + Resolution3-Thiophenecarboxaldehyde50-70 (overall)>98Similar to the Strecker synthesis, yields a racemic intermediate that needs resolution.
Enzymatic Kinetic Resolution DL-3-Thienylglycine derivative40-50 (of S-isomer)>99Highly enantioselective but theoretical maximum yield for the desired enantiomer is 50%. Requires optimization of enzyme conditions.

Experimental Protocols

Synthesis of DL-3-Thienylglycine via Strecker Reaction (Illustrative Protocol)

This protocol provides a general outline. Specific quantities and conditions should be optimized.

  • Imine Formation: To a solution of 3-thiophenecarboxaldehyde in a suitable solvent (e.g., methanol), add an equimolar amount of ammonium chloride. Stir the mixture at room temperature.

  • Cyanide Addition: Slowly add a solution of sodium cyanide or potassium cyanide in water to the reaction mixture. The temperature should be carefully controlled.

  • Formation of α-aminonitrile: Continue stirring until the reaction is complete (monitor by TLC). The product is the α-aminonitrile.

  • Hydrolysis: The crude α-aminonitrile is then hydrolyzed to the racemic amino acid using a strong acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization.

Enzymatic Kinetic Resolution of DL-N-acetyl-3-thienylglycine

This protocol illustrates the use of an enzyme to selectively hydrolyze one enantiomer.

  • Substrate Preparation: Prepare a solution of racemic N-acetyl-3-thienylglycine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Enzyme Addition: Add an immobilized acylase (e.g., Penicillin G acylase). The enzyme loading should be optimized.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle agitation. Monitor the progress of the reaction by measuring the amount of released this compound.

  • Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separation: Separate the product, this compound, from the unreacted substrate, (R)-N-acetyl-3-thienylglycine, by adjusting the pH and performing extraction or crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes and the points where side reactions can occur.

Strecker_Synthesis_Workflow start 3-Thiophenecarboxaldehyde + NH4Cl + NaCN intermediate α-Aminoacetonitrile Intermediate start->intermediate hydrolysis Hydrolysis (Acid or Base) intermediate->hydrolysis side_reaction Side Reactions: - Over-alkylation - Incomplete Hydrolysis intermediate->side_reaction product DL-3-Thienylglycine (Racemic Mixture) hydrolysis->product hydrolysis->side_reaction resolution Chiral Resolution product->resolution final_product This compound resolution->final_product byproduct (R)-3-Thienylglycine resolution->byproduct

Caption: Strecker Synthesis Workflow for DL-3-Thienylglycine and Subsequent Resolution.

Bucherer_Bergs_Synthesis_Workflow start 3-Thiophenecarboxaldehyde + KCN + (NH4)2CO3 intermediate 5-(3-Thienyl)hydantoin Intermediate start->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product DL-3-Thienylglycine (Racemic Mixture) hydrolysis->product side_reaction Side Reactions: - Incomplete Hydrolysis - N-carbamoyl derivative hydrolysis->side_reaction resolution Chiral Resolution product->resolution final_product This compound resolution->final_product byproduct (R)-3-Thienylglycine resolution->byproduct

Caption: Bucherer-Bergs Synthesis Workflow for DL-3-Thienylglycine and Subsequent Resolution.

Enzymatic_Resolution_Workflow start DL-N-acetyl-3-thienylglycine enzyme Enzymatic Hydrolysis (e.g., Acylase) start->enzyme product_mixture Mixture: This compound + (R)-N-acetyl-3-thienylglycine enzyme->product_mixture racemization_risk Racemization of Substrate/Product (pH/Temp dependent) enzyme->racemization_risk separation Separation (e.g., Extraction) product_mixture->separation final_product This compound separation->final_product unreacted_substrate (R)-N-acetyl-3-thienylglycine separation->unreacted_substrate

Caption: Enzymatic Kinetic Resolution Workflow for this compound.

References

Technical Support Center: Improving the Resolution of Racemic 3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic 3-thienylglycine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 3-thienylglycine?

A1: The resolution of racemic 3-thienylglycine can be achieved through three main strategies:

  • Classical Chemical Resolution: This involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation based on differences in solubility through fractional crystallization.[1][2]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases or proteases, to selectively catalyze a reaction with one enantiomer of the 3-thienylglycine derivative (e.g., an ester), allowing for the separation of the unreacted enantiomer.[3][4][5]

  • Chiral Chromatography: This technique employs a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to directly separate the enantiomers of 3-thienylglycine.[6][7][8][9][10]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

A2: The choice of a resolving agent is critical and often empirical. For acidic compounds like N-protected 3-thienylglycine, chiral bases are used. For the free amino acid, which is amphoteric, derivatization might be necessary before resolution. Commonly used resolving agents for amino acids include:

  • Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid).[11][12]

  • Mandelic acid and its derivatives.

  • Chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine.

  • Other chiral acids or amino acid derivatives.[13]

Screening a variety of resolving agents and solvents is the most effective approach to identify a combination that yields well-defined crystals and a significant solubility difference between the diastereomeric salts.[2]

Q3: Which enzymes are commonly used for the kinetic resolution of amino acid esters?

A3: Lipases are the most frequently employed enzymes for the resolution of amino acid esters through hydrolysis or transesterification.[3][4][5] Several commercially available lipases that you can screen for the resolution of 3-thienylglycine esters include:

  • Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435).[3][5]

  • Pseudomonas cepacia Lipase (PCL).[3][5]

  • Pseudomonas fluorescens Lipase.[3][14]

  • Candida rugosa Lipase (CRL).[5][15]

The choice of enzyme, substrate (e.g., methyl, ethyl, or butyl ester of 3-thienylglycine), solvent, and reaction conditions (temperature, water activity) will significantly impact the enantioselectivity and reaction rate.[16][17]

Q4: What types of chiral stationary phases (CSPs) are suitable for the HPLC separation of 3-thienylglycine?

A4: For the direct separation of underivatized amino acids like 3-thienylglycine, several types of CSPs are effective:

  • Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based columns (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids in both reversed-phase and polar organic modes.[7]

  • Crown Ether-Based CSPs: These are effective for the separation of primary amines and amino acids.[10][18]

  • Pirkle-Type CSPs: These are versatile CSPs based on π-acid and π-base interactions and can be used for a wide range of chiral compounds, often after derivatization.[8]

  • Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used but may require derivatization of the amino acid to improve its solubility in the mobile phase.[8]

The selection of the mobile phase, including the organic modifier, additives (like acids or bases), and temperature, is crucial for achieving optimal separation.[6]

Troubleshooting Guides

Diastereomeric Salt Resolution
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation - Poor choice of solvent. - Diastereomeric salt is too soluble. - Insufficient concentration.- Screen a wider range of solvents with varying polarities. - Try solvent mixtures. - Concentrate the solution. - Cool the solution to a lower temperature. - Add an anti-solvent.
Oily precipitate instead of crystals - Diastereomeric salt has a low melting point. - Impurities are present.- Change the solvent to one in which the salt is less soluble. - Purify the racemic 3-thienylglycine or the resolving agent. - Attempt crystallization at a lower temperature.
Low enantiomeric excess (e.e.) of the resolved product - Small solubility difference between the two diastereomeric salts. - Co-crystallization of both diastereomers. - Insufficient number of recrystallizations. - Racemization during salt breaking.- Screen for a different resolving agent.[2] - Optimize the crystallization solvent and temperature. - Perform multiple recrystallizations, monitoring the optical rotation or chiral HPLC at each step. - Use milder conditions (e.g., lower temperature, weaker acid/base) to liberate the free amino acid from the salt.
Low yield of the desired enantiomer - The desired diastereomeric salt is the more soluble one. - Multiple recrystallizations leading to material loss.- If the desired enantiomer remains in the mother liquor, isolate it and consider using the opposite enantiomer of the resolving agent. - Optimize the crystallization to achieve higher purity in fewer steps.
Enzymatic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Incompatible solvent. - Incorrect pH or temperature. - Enzyme inhibition by substrate or product. - Inactive enzyme.- Screen different organic solvents or consider a solvent-free system.[16] - Optimize the reaction temperature and pH (for aqueous systems). - Adjust the water activity for reactions in organic media. - Lower the substrate concentration. - Ensure the enzyme is from a reliable source and has been stored correctly.
Low enantioselectivity (low e.e.) - The chosen enzyme is not selective for the substrate. - Sub-optimal reaction conditions.- Screen a variety of lipases or proteases from different sources.[3][5] - Modify the ester group of the 3-thienylglycine (e.g., from methyl to butyl ester). - Optimize the temperature; lower temperatures often increase enantioselectivity. - Change the organic solvent.
Reaction stops at ~50% conversion with low e.e. of both substrate and product - The enzyme is not enantioselective.- A different enzyme is required. This indicates the enzyme hydrolyzes both enantiomers at a similar rate.
Difficulty in separating the product from the remaining substrate - Similar physical properties.- Optimize the extraction procedure by adjusting the pH to selectively extract the acidic product from the basic unreacted ester. - Use column chromatography for purification.
Chiral HPLC
Problem Possible Cause(s) Troubleshooting Steps
No separation of enantiomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase.- Select a CSP known to be effective for underivatized amino acids (e.g., Teicoplanin, Crown Ether).[7][10] - If using a polysaccharide or Pirkle-type column, consider derivatizing the amino acid. - Systematically vary the mobile phase composition (e.g., percentage of organic modifier, type of alcohol).[6]
Poor resolution (peaks are not baseline separated) - Sub-optimal mobile phase. - High flow rate. - High temperature.- Optimize the mobile phase composition; often a lower percentage of the polar modifier improves resolution.[19] - Decrease the flow rate. - Lower the column temperature.[19]
Poor peak shape (tailing or fronting) - Sample overload. - Inappropriate sample solvent. - Secondary interactions with the stationary phase.- Inject a smaller volume or a more dilute sample. - Dissolve the sample in the mobile phase. - Add a modifier to the mobile phase (e.g., a small amount of acid like TFA or a base like DEA, depending on the analyte and CSP).[6]
Inconsistent retention times - Column not equilibrated. - Changes in mobile phase composition. - Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection. - Use a high-quality HPLC system with a reliable pump and thermostat-controlled column compartment. - Prepare fresh mobile phase daily and ensure it is well-mixed.

Experimental Protocols & Data

Table 1: Chiral Resolving Agents for Amino Acid Resolution
Resolving Agent ClassSpecific ExamplesTarget Amino Acid FormReference
Chiral Carboxylic Acids(+)-Tartaric Acid, (-)-Dibenzoyltartaric Acid, (-)-Di-p-toluoyltartaric AcidFree Amino Acid[11][12]
Chiral Amines(R)-(+)-1-Phenylethylamine, Brucine, (1S,2R)-(+)-2-Amino-1,2-diphenylethanolN-protected Amino Acid (e.g., N-acetyl, N-Boc)[20]
Chiral N-protected Amino Acids(R)-N-AcetylphenylglycineAmino Acid Esters[13]
Table 2: Enzymes for Kinetic Resolution of Amino Acid Esters
EnzymeSourceTypical ReactionReference
Lipase BCandida antarcticaHydrolysis, Transesterification[3][5]
LipasePseudomonas cepaciaHydrolysis, Transesterification[3][5]
LipasePseudomonas fluorescensHydrolysis[14]
LipaseCandida rugosaHydrolysis, N-alkoxycarbonylation[5][15]
Table 3: Chiral Stationary Phases (CSPs) for HPLC Separation of Amino Acids
CSP TypeChiral SelectorSeparation ModeDerivatization Required?Reference
Macrocyclic GlycopeptideTeicoplanin, Ristocetin AReversed-Phase, Polar OrganicNo[7][21]
Crown EtherChiral 18-Crown-6 EtherReversed-PhaseNo[10][18]
PolysaccharideCellulose/Amylose derivativesNormal-Phase, Reversed-PhaseOften[8]
Pirkle-Type3,5-Dinitrobenzoyl-phenylglycineNormal-PhaseYes[8]

Experimental Workflows

Diastereomeric_Salt_Resolution cluster_0 Salt Formation cluster_1 Separation & Purification cluster_2 Liberation Racemic Racemic 3-Thienylglycine Solvent1 Dissolve in Solvent Racemic->Solvent1 Agent Chiral Resolving Agent Agent->Solvent1 Mix Mix & Crystallize Solvent1->Mix Filter Filtration Mix->Filter LessSoluble Less Soluble Diastereomer (Solid) Filter->LessSoluble MoreSoluble More Soluble Diastereomer (Mother Liquor) Filter->MoreSoluble Recrystallize Recrystallize LessSoluble->Recrystallize Repeat until pure BreakSalt Break Salt (Acid/Base) LessSoluble->BreakSalt Recrystallize->LessSoluble Repeat until pure PureEnantiomer Pure Enantiomer BreakSalt->PureEnantiomer RecycleAgent Recover Resolving Agent BreakSalt->RecycleAgent

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Resolution cluster_0 Enzymatic Reaction cluster_1 Work-up & Separation cluster_2 Final Product RacemicEster Racemic 3-Thienylglycine Ester Reaction Selective Hydrolysis / Transesterification RacemicEster->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction BufferSolvent Buffer / Organic Solvent BufferSolvent->Reaction Mixture Mixture of Product & Unreacted Ester Reaction->Mixture Extraction pH-based Extraction Mixture->Extraction Chromatography Column Chromatography Mixture->Chromatography Product Product (e.g., Acid) Extraction->Product Unreacted Unreacted Ester Extraction->Unreacted Enantiomer1 Enantiomer 1 Product->Enantiomer1 Hydrolysis Hydrolysis (if needed) Unreacted->Hydrolysis Chromatography->Product Chromatography->Unreacted Enantiomer2 Enantiomer 2 Hydrolysis->Enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_Chromatography RacemicSample Racemic 3-Thienylglycine Sample Injector HPLC Injector RacemicSample->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Detector Detector (e.g., UV, MS) Column->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram

Caption: Workflow for Chiral Chromatography Separation.

References

Optimization of reaction conditions for (S)-3-Thienylglycine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S)-3-Thienylglycine Derivatives

Welcome to the technical support center for the synthesis and optimization of this compound derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare enantiomerically enriched this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives include:

  • Asymmetric Strecker Synthesis: This is a three-component reaction involving 3-thiophenecarboxaldehyde (B150965), a cyanide source (e.g., KCN or TMSCN), and a chiral amine or ammonia (B1221849) with a chiral catalyst. The resulting α-aminonitrile is then hydrolyzed to the desired amino acid.

  • Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of an N-acyl-α,β-didehydro-α-amino acid precursor derived from 3-thiophenecarboxaldehyde, using a chiral transition-metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands).

  • Enzymatic Kinetic Resolution: This approach uses enzymes, such as lipases or acylases, to selectively hydrolyze or acylate a racemic mixture of a 3-thienylglycine derivative, allowing for the separation of the (S)-enantiomer.

Q2: I am observing low enantioselectivity in my catalytic asymmetric hydrogenation. What are the potential causes and solutions?

A2: Low enantioselectivity can stem from several factors:

  • Catalyst Choice: The chiral ligand is crucial. Ensure you are using a ligand known to be effective for heteroaromatic substrates. Ligands with strong coordinating properties can sometimes be inhibited by the sulfur atom of the thiophene (B33073) ring.

  • Hydrogen Pressure: The pressure of hydrogen gas can significantly influence enantioselectivity. It is an important parameter to screen and optimize.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst-substrate complex. Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, ethyl acetate) and protic (e.g., methanol, ethanol).

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

Q3: The sulfur atom in the thiophene ring seems to be poisoning my transition metal catalyst. How can I mitigate this issue?

A3: Catalyst poisoning by sulfur is a known challenge. Consider the following strategies:

  • Catalyst Selection: Use catalysts that are more tolerant to sulfur, such as certain rhodium, ruthenium, or iridium complexes. Some palladium catalysts are particularly susceptible to poisoning.

  • Ligand Design: Employ bulky electron-donating ligands that can shield the metal center from the thiophene's sulfur atom.

  • Substrate Modification: If applicable, you can temporarily protect or oxidize the thiophene ring, though this adds extra steps to the synthesis.

  • Higher Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can sometimes compensate for partial deactivation.

Q4: My Strecker reaction with 3-thiophenecarboxaldehyde is giving a low yield of the aminonitrile. What should I check?

A4: Low yields in the Strecker reaction can be due to:

  • Purity of Aldehyde: Thiophenecarboxaldehydes can be prone to oxidation. Ensure your starting material is pure.

  • Reaction Conditions: The reaction is sensitive to pH and temperature. Ensure conditions are optimized, especially if using aqueous media. For non-aqueous conditions, a Lewis acid catalyst might be necessary.

  • Cyanide Source: The reactivity of the cyanide source (e.g., TMSCN vs. KCN) can impact the yield. TMSCN often requires a Lewis acid catalyst to be effective.

  • Side Reactions: Aldol-type self-condensation of the aldehyde can be a competing reaction. Adjusting the temperature and rate of addition of reagents can help minimize this.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed α-Arylation of a Glycine Synthon
Symptom Possible Cause Suggested Solution
No or minimal product formation.Catalyst poisoning by the thiophene sulfur.Switch to a more sulfur-tolerant catalyst system (e.g., certain Ni or Ir catalysts). Use ligands that are bulky and electron-rich to protect the metal center.
Significant amount of starting material remains.Inefficient oxidative addition of the thienyl halide.If using a thienyl bromide or chloride, consider switching to the more reactive thienyl iodide or triflate. Increase the reaction temperature or screen different phosphine ligands.
Formation of homocoupled byproducts.Reductive elimination is slow compared to side reactions.Optimize the base and solvent combination. Weaker, non-coordinating bases can sometimes be beneficial.
Problem 2: Poor Diastereoselectivity/Enantioselectivity
Symptom Possible Cause Suggested Solution
Product is a racemic or near-racemic mixture.The chiral catalyst or auxiliary is not effective.Screen a variety of chiral ligands or auxiliaries. The electronic properties of the thiophene ring may require a different type of chiral environment than a simple phenyl ring.
Inconsistent enantiomeric excess (ee) between batches.Presence of impurities (water, oxygen) that affect the catalyst.Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
Enantioselectivity decreases at higher conversions.Product inhibition or catalyst degradation.Lower the reaction temperature. Consider a slower addition of one of the reactants. Check the stability of the catalyst under the reaction conditions over time.

Data Presentation: Optimization of Reaction Conditions

The following tables represent hypothetical optimization data for common synthetic routes, based on typical results for arylglycine synthesis. These should serve as a starting point for your own experimental design.

Table 1: Optimization of Chiral Phosphoric Acid Catalyzed Reaction (Based on a hypothetical reaction of 3-thiophenecarboxaldehyde, aniline, and diethyl phosphite)

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
15Toluene25246578
210Toluene25248285
310CH₂Cl₂25247580
410THF25246875
510Toluene0487992
610Toluene40128875

Table 2: Optimization of Asymmetric Hydrogenation (Based on a hypothetical hydrogenation of methyl 2-acetamido-3-(thiophen-3-yl)acrylate)

EntryChiral LigandH₂ Pressure (bar)SolventTemperature (°C)Yield (%)ee (%)
1(R)-BINAP10MeOH25>9988
2(R)-BINAP50MeOH25>9992
3(R,R)-DIPAMP10MeOH25>9995
4(R,R)-DIPAMP10THF259589
5(R,R)-DIPAMP10MeOH0>9998

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis using a Chiral Catalyst

This protocol is a general guideline and should be optimized for specific substrates and catalysts.

  • Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve 3-thiophenecarboxaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂). Add a drying agent like MgSO₄ and stir at room temperature for 1-2 hours.

  • Cyanation: Filter off the drying agent and cool the solution to the desired temperature (e.g., -78 °C). Add the chiral catalyst (e.g., a chiral zirconium complex, 1-5 mol%).

  • Slowly add trimethylsilyl (B98337) cyanide (TMSCN, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir for 12-24 hours, monitoring by TLC or LC-MS until the imine is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Hydrolysis: The crude α-aminonitrile can be hydrolyzed to the corresponding amino acid by heating in aqueous acid (e.g., 6M HCl).

Protocol 2: Enzymatic Resolution of N-Acetyl-DL-3-Thienylglycine

This protocol is a general method using an acylase for kinetic resolution.

  • Substrate Preparation: Prepare a solution of racemic N-acetyl-DL-3-thienylglycine (e.g., 100 mM) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5). Adjust the pH with a suitable base (e.g., LiOH) to maintain it at the optimal level for the enzyme.

  • Enzyme Addition: Add the acylase enzyme (e.g., Acylase I from Aspergillus melleus) to the solution. The amount of enzyme will depend on its specific activity.

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing for the formation of this compound or the consumption of the N-acetylated starting material (e.g., by HPLC). The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of both the product and the remaining starting material.

  • Separation: Once ~50% conversion is reached, stop the reaction (e.g., by heating or pH change to denature the enzyme). The resulting this compound can be separated from the unreacted N-acetyl-(R)-3-thienylglycine based on differences in their solubility at different pH values.

Visualizations

Asymmetric_Strecker_Synthesis cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde Imine_Formation Imine Formation 3-Thiophenecarboxaldehyde->Imine_Formation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine_Formation Cyanide (HCN/TMSCN) Cyanide (HCN/TMSCN) Asymmetric_Cyanation Asymmetric Cyanation Cyanide (HCN/TMSCN)->Asymmetric_Cyanation Imine_Formation->Asymmetric_Cyanation Schiff Base Intermediate Aminonitrile Chiral α-Aminonitrile Asymmetric_Cyanation->Aminonitrile Hydrolysis Hydrolysis Final_Product This compound Hydrolysis->Final_Product Aminonitrile->Hydrolysis Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Asymmetric_Cyanation

Caption: Workflow for Asymmetric Strecker Synthesis of this compound.

Troubleshooting_Logic Start Low Enantioselectivity Observed Check_Purity Are Reagents and Solvents Anhydrous/Pure? Start->Check_Purity Check_Temp Is Reaction Temperature Optimized? Check_Catalyst Is the Chiral Catalyst/Ligand Appropriate? Check_Temp->Check_Catalyst Yes Action_LowerTemp Lower Temperature (-20°C to 0°C) Check_Temp->Action_LowerTemp No Check_Solvent Has a Solvent Screen Been Performed? Check_Catalyst->Check_Solvent Yes Action_ScreenCatalysts Screen Different Chiral Ligands/Catalysts Check_Catalyst->Action_ScreenCatalysts No Action_ScreenSolvents Test Solvents of Varying Polarity Check_Solvent->Action_ScreenSolvents No End Re-evaluate Results Check_Solvent->End Yes Check_Purity->Check_Temp Yes Action_Purify Purify Reagents and Use Anhydrous Solvents Check_Purity->Action_Purify No Action_LowerTemp->End Action_ScreenCatalysts->End Action_ScreenSolvents->End Action_Purify->End

Caption: Troubleshooting Decision Tree for Low Enantioselectivity.

Identification and removal of impurities in (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Thienylglycine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercially available this compound?

A1: Common impurities in this compound can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route used. A common method for synthesizing amino acids is the Strecker synthesis, which can introduce unreacted starting materials and byproducts.[1][2]

    • Starting Materials: 3-thiophenecarboxaldehyde, cyanide salts (e.g., sodium or potassium cyanide), and ammonium (B1175870) salts (e.g., ammonium chloride).

    • Intermediates: α-Amino-3-thiopheneacetonitrile, the direct precursor to 3-thienylglycine in the Strecker synthesis.

    • Byproducts: Iminodiacetic acid and other side-reaction products.

  • Chiral Impurities: The most significant chiral impurity is the (R)-enantiomer, (R)-3-Thienylglycine. This is often present because the initial synthesis produces a racemic mixture, which is then resolved to isolate the desired (S)-enantiomer.[3][4]

  • Degradation Products: These can form during storage or under specific experimental conditions. Forced degradation studies help to identify potential degradation products that may arise from hydrolysis, oxidation, photolysis, or thermal stress.[5][6][7]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: My this compound sample shows a peak corresponding to the (R)-enantiomer in my chiral HPLC analysis. What is an acceptable level for this impurity?

A2: The acceptable level of the (R)-enantiomer depends on the specific application and regulatory requirements. For pharmaceutical applications, the inactive or less active enantiomer is considered an impurity and its level is strictly controlled. Typically, for active pharmaceutical ingredients (APIs), the enantiomeric purity should be very high, often exceeding 99.5% for the desired enantiomer. It is crucial to consult relevant pharmacopeial monographs or regulatory guidelines for the specific limits applicable to your work.

Q3: I suspect my this compound has degraded upon storage. What are the likely degradation pathways?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, amino acids, in general, can degrade through several mechanisms:

  • Oxidation: The amino group and the thiophene (B33073) ring can be susceptible to oxidation, especially in the presence of light, oxygen, and certain metal ions.

  • Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation, leading to the formation of the corresponding amine.

  • Maillard Reaction: In the presence of reducing sugars, the amino group can participate in the Maillard reaction, leading to a complex mixture of products and discoloration.[8]

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule could potentially undergo reactions affecting the thiophene ring or other functional groups, although the amino acid itself is relatively stable to hydrolysis.

To identify specific degradation products, a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) is recommended.[5][6][7]

Troubleshooting Guides

Issue 1: High Levels of (R)-Enantiomer Detected

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the (R)-enantiomer, exceeding the acceptable limit.

  • Optical rotation measurement is lower than the expected value for pure this compound.

Possible Causes:

  • Incomplete resolution of the racemic mixture during manufacturing.

  • Racemization of the (S)-enantiomer during storage or experimental processing, potentially due to exposure to harsh pH conditions or elevated temperatures.

Solutions:

  • Purification by Recrystallization: Attempt to enrich the (S)-enantiomer by recrystallization. This may involve creating a diastereomeric salt with a chiral resolving agent, followed by recrystallization and subsequent liberation of the enantiomerically enriched free amino acid.

  • Preparative Chiral Chromatography: For high-purity requirements, preparative chiral HPLC can be used to separate the enantiomers.

  • Review Experimental Conditions: If racemization is suspected, review your experimental protocol for any steps involving extreme pH or high temperatures and consider milder alternatives.

Issue 2: Presence of Unknown Impurities in HPLC Analysis

Symptoms:

  • Additional peaks, other than the main this compound peak and its (R)-enantiomer, are observed in the HPLC chromatogram.

Possible Causes:

  • Contamination from starting materials or byproducts from the synthesis.

  • Degradation of the sample.

  • Contamination from solvents or other reagents used in your experiment.

Solutions:

  • Identify the Impurity:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity. This can provide clues to its identity, especially if it corresponds to the molecular weight of a potential starting material or byproduct.

    • Reference Standards: If you suspect specific impurities (e.g., 3-thiophenecarboxaldehyde), run a reference standard of that compound to confirm its retention time.

  • Purification:

    • Recrystallization: Recrystallization can be an effective method to remove many process-related impurities.

    • Column Chromatography: For more challenging separations, column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or reversed-phase media) may be necessary.

  • Blank Analysis: Run a blank injection of your solvent and reagents to rule out contamination from your experimental setup.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric purity of this compound. Optimization may be required based on the specific column and HPLC system used.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a protein-based or polysaccharide-based chiral column).

Reagents:

  • This compound sample

  • (R,S)-3-Thienylglycine racemic mixture (for system suitability)

  • HPLC grade mobile phase components (e.g., ethanol (B145695), isopropanol (B130326), hexane, and a suitable acidic or basic modifier like trifluoroacetic acid or diethylamine).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A typical mobile phase for chiral separation of amino acids might consist of a mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) with a small amount of an acidic or basic modifier.

  • Standard Preparation:

    • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., mobile phase or a mixture of water and alcohol).

    • Prepare a system suitability solution containing a racemic mixture of (R,S)-3-Thienylglycine.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® IA or a similar polysaccharide-based column.

    • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the system suitability solution to ensure the two enantiomers are well-resolved (Resolution > 1.5).

    • Inject the sample solution.

    • Calculate the percentage of the (R)-enantiomer in the this compound sample based on the peak areas.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some screening.

Materials:

  • Crude this compound

  • A suitable solvent or solvent mixture (e.g., water/ethanol, water/isopropanol).

  • Heating mantle or water bath

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For amino acids, mixtures of water and a miscible organic solvent like ethanol or isopropanol are often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

Table 1: Example of Impurity Profile Before and After Purification

ImpurityInitial Level (%)Level After Recrystallization (%)
(R)-3-Thienylglycine1.5< 0.1
3-Thiophenecarboxaldehyde0.5< 0.05
α-Amino-3-thiopheneacetonitrile0.8< 0.05

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification start_id Crude this compound Sample hplc_id Chiral HPLC Analysis start_id->hplc_id lcms_id LC-MS Analysis start_id->lcms_id result_id Impurity Profile Determined hplc_id->result_id lcms_id->result_id start_pur Crude Sample with Impurities recrystallization Recrystallization start_pur->recrystallization High Impurity Levels prep_hplc Preparative Chiral HPLC start_pur->prep_hplc Low Impurity Levels / High Purity Needed purified_product Purified this compound recrystallization->purified_product prep_hplc->purified_product

Caption: Workflow for the identification and removal of impurities in this compound.

logical_relationship main This compound process_impurities Process-Related Impurities main->process_impurities chiral_impurity Chiral Impurity main->chiral_impurity degradation_products Degradation Products main->degradation_products starting_materials Starting Materials (e.g., 3-thiophenecarboxaldehyde) process_impurities->starting_materials intermediates Intermediates (e.g., α-aminonitrile) process_impurities->intermediates byproducts Byproducts process_impurities->byproducts r_enantiomer (R)-3-Thienylglycine chiral_impurity->r_enantiomer oxidation_products Oxidation Products degradation_products->oxidation_products hydrolysis_products Hydrolysis Products degradation_products->hydrolysis_products

Caption: Classification of potential impurities in this compound.

References

Scale-up considerations for the synthesis of (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Thienylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up of this important chiral amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: The most prevalent methods for the industrial production of enantiomerically pure this compound and related aryl glycines include:

  • Asymmetric Strecker Synthesis: This is a robust and cost-effective method that involves the reaction of an aldehyde (3-thiophenecarboxaldehyde), a cyanide source (like sodium cyanide), and a chiral amine to form a diastereomeric intermediate, which can then be separated and hydrolyzed to the desired (S)-amino acid.[1][2][3]

  • Enzymatic Kinetic Resolution: This method starts with a racemic mixture of 3-thienylglycine or a derivative. A specific enzyme is used to selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.[4]

  • Crystallization-Induced Asymmetric Transformation: This technique can be coupled with methods like the Strecker synthesis. Under specific conditions, one diastereomer of an intermediate selectively crystallizes from the solution, driving the equilibrium towards the formation of that diastereomer and leading to a high yield of the desired enantiomer.

Q2: What are the critical safety precautions when using cyanide in the Strecker synthesis on a large scale?

A2: Working with cyanide, especially on a large scale, requires strict safety protocols due to its high toxicity. Key precautions include:

  • Engineering Controls: All manipulations of solid cyanide salts and reactions involving cyanide must be conducted in a well-ventilated fume hood or an enclosed reactor system to prevent the inhalation of dust or hydrogen cyanide (HCN) gas.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles with a face shield.

  • Avoiding Acidic Conditions: Cyanide salts react with acids to produce highly toxic HCN gas. Ensure that all equipment is free of acidic residues and that acidic reagents are not in the vicinity of the cyanide reaction.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and a cyanide antidote kit. All personnel should be trained in emergency procedures.

  • Waste Disposal: Cyanide-containing waste must be segregated and disposed of as hazardous waste according to institutional and regulatory guidelines.

Q3: How can I improve the enantioselectivity of my synthesis?

A3: Achieving high enantioselectivity is crucial. Here are some strategies:

  • Chiral Auxiliary/Catalyst Selection: The choice of the chiral auxiliary in an asymmetric Strecker synthesis or the enzyme in a kinetic resolution is critical. It may be necessary to screen different options to find the most effective one for your specific substrate.

  • Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by reducing the rate of non-selective side reactions.

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome of a reaction. A systematic screening of solvents is recommended to optimize enantioselectivity.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Over-extending the reaction time can sometimes lead to racemization.

Q4: What are the best methods for purifying this compound at scale?

A4: Purification of the final product is critical to meet pharmaceutical standards. Common methods include:

  • Crystallization: This is one of the most effective methods for purifying chiral amino acids on a large scale. The choice of solvent system is crucial for obtaining high purity and good crystal morphology.

  • Chromatography: While often used at the lab scale, preparative chromatography can be employed for high-purity requirements at larger scales, although it can be more expensive.

  • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities, allows for separation by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.

Troubleshooting Guides

Problem 1: Low Yield in Asymmetric Strecker Synthesis
Potential Cause Troubleshooting Step
Incomplete imine formation Ensure the aldehyde is of high purity. Consider the use of a dehydrating agent like magnesium sulfate (B86663) to drive the equilibrium towards imine formation.[5]
Side reactions of the aldehyde Control the reaction temperature carefully. Slow addition of the cyanide source can minimize side reactions.
Poor diastereoselectivity Re-evaluate the choice of chiral auxiliary. Optimize the reaction temperature and solvent system.
Loss of product during work-up Optimize the extraction and isolation procedures. Ensure the pH is carefully controlled during the work-up to prevent the product from remaining in the aqueous phase.
Problem 2: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Step
Racemization during hydrolysis The hydrolysis of the aminonitrile intermediate to the amino acid can sometimes lead to racemization, especially under harsh acidic or basic conditions. Investigate milder hydrolysis conditions.
Ineffective chiral auxiliary/catalyst Screen different chiral auxiliaries or catalysts. Ensure the catalyst is not deactivated.
Incorrect reaction temperature Lower the reaction temperature. Enantioselectivity is often temperature-dependent.
Impure starting materials Ensure the purity of the starting aldehyde and chiral amine.
Problem 3: Difficulty with Crystallization/Purification
Potential Cause Troubleshooting Step
Presence of impurities inhibiting crystallization Analyze the crude product for impurities. Consider a pre-purification step, such as a wash or a quick column chromatography, before crystallization.
Incorrect solvent system Screen a variety of solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Anti-solvent crystallization can also be effective.
Oiling out instead of crystallization This can be due to supersaturation or the presence of impurities. Try a slower cooling rate, seeding with a small crystal of the desired product, or using a different solvent system.
Poor crystal quality Optimize the cooling rate and agitation during crystallization.

Quantitative Data Summary

The following table summarizes typical data for the asymmetric Strecker synthesis of aryl glycines, which can be considered representative for the synthesis of this compound.

Parameter Value Reference
Diastereomeric Ratio (dr) of Aminonitrile >99:1[1][2][3]
Yield of Diastereomerically Pure Aminonitrile 76-93%
Enantiomeric Excess (ee) of Final Amino Acid >98%
Overall Yield of (S)-Amino Acid 73% (for (S)-tert-leucine)

Experimental Protocols

Key Experiment: Asymmetric Strecker Synthesis of this compound

This protocol is adapted from the general procedure for the asymmetric Strecker synthesis of α-arylglycines.[1][2][3]

Step 1: Formation of the Diastereomeric α-Aminonitrile

  • To a solution of (S)-1-(4-methoxyphenyl)ethylamine (1.0 equivalent) and sodium cyanide (1.1 equivalents) in a 1:1 mixture of methanol (B129727) and water, add 3-thiophenecarboxaldehyde (B150965) (1.0 equivalent).

  • Stir the resulting mixture at room temperature for 16-24 hours.

  • The highly crystalline (S,S)-α-aminonitrile will precipitate from the reaction mixture.

  • Collect the solid by filtration and wash with a cold solvent mixture (e.g., methanol/water) to obtain the diastereomerically pure product.

Step 2: Hydrolysis to this compound

  • Suspend the diastereomerically pure (S,S)-α-aminonitrile in 6 M aqueous HCl.

  • Heat the mixture at reflux until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to the isoelectric point of 3-thienylglycine to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield enantiomerically pure this compound.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis & Purification reagents1 3-Thiophenecarboxaldehyde (S)-1-(4-methoxyphenyl)ethylamine Sodium Cyanide reaction1 Reaction in Methanol/Water reagents1->reaction1 Mix & Stir intermediate Diastereomeric (S,S)-α-Aminonitrile (Crystalline Solid) reaction1->intermediate Precipitation filtration1 Filtration & Washing intermediate->filtration1 Isolate hydrolysis Hydrolysis (6M HCl, Reflux) filtration1->hydrolysis extraction Extraction to Remove Auxiliary hydrolysis->extraction precipitation pH Adjustment & Precipitation extraction->precipitation product This compound (Final Product) precipitation->product Troubleshooting_Logic start Low Yield or Purity Issue check_yield Low Yield? start->check_yield check_ee Low Enantiomeric Excess? check_yield->check_ee No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Side Reactions check_yield->side_reactions Yes workup_loss Loss during Work-up check_yield->workup_loss Yes check_purity Low Purity after Crystallization? check_ee->check_purity No racemization Racemization check_ee->racemization Yes ineffective_catalyst Ineffective Catalyst/Auxiliary check_ee->ineffective_catalyst Yes temp_control Poor Temperature Control check_ee->temp_control Yes impurities_inhibit Impurities Inhibit Crystallization check_purity->impurities_inhibit Yes wrong_solvent Incorrect Solvent System check_purity->wrong_solvent Yes oiling_out Product Oiling Out check_purity->oiling_out Yes

References

Technical Support Center: Overcoming Solubility Issues of (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (S)-3-Thienylglycine during experimental procedures.

Solubility Data

This compound is an amino acid derivative and, like many amino acids, exhibits limited solubility in neutral aqueous solutions and various organic solvents. While precise quantitative data for all solvents is not extensively published, the following table summarizes its estimated solubility based on available information and the general solubility characteristics of similar amino acids. It is characterized as "sparingly soluble" in water.[1][2]

SolventChemical FormulaTypeEstimated Solubility (at 25°C)
WaterH₂OPolar ProticSparingly Soluble
MethanolCH₃OHPolar ProticSlightly Soluble
EthanolC₂H₅OHPolar ProticSlightly Soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble
Acetone(CH₃)₂COPolar AproticVery Slightly Soluble
Dichloromethane (B109758) (DCM)CH₂Cl₂NonpolarInsoluble
Hexane (B92381)C₆H₁₄NonpolarInsoluble

Note: "Sparingly Soluble" typically corresponds to a solubility range of 1 to 10 mg/mL. "Slightly Soluble" is generally in the range of 10 to 30 mg/mL, and "Soluble" is greater than 30 mg/mL. These are estimations and should be experimentally verified.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Q1: My this compound is not dissolving in water at a neutral pH.

A1: This is a common observation as this compound is only sparingly soluble in neutral water.[1][2] Like other amino acids, its solubility is lowest at its isoelectric point and increases in acidic or basic conditions.[3]

  • Recommended Action: Implement the pH Adjustment Protocol (see Experimental Protocols section). Start by adding a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to your suspension. Monitor the pH and observe for dissolution. Sonication can also aid in this process.[4]

Q2: I need to dissolve this compound in a non-aqueous solvent for my reaction, but it's insoluble in my chosen solvent.

A2: The choice of organic solvent is critical. Nonpolar solvents like hexane and dichloromethane are generally poor choices for dissolving amino acids. Polar aprotic solvents such as DMSO and DMF are often more effective.[5][6]

  • Recommended Action:

    • Switch to a recommended polar aprotic solvent like DMSO or DMF.

    • If your experimental conditions allow, consider using a co-solvent system. The Co-Solvency Protocol (see Experimental Protocols section) provides a detailed methodology for this approach. A small percentage of a good solvent like DMSO can significantly enhance solubility in a poorer solvent system.

Q3: I have tried pH adjustment and different solvents, but the dissolution rate is still too slow for my high-throughput screening application.

A3: For applications requiring rapid dissolution, increasing the surface area of the solid material can be highly effective.

  • Recommended Action: Employ the Micronization Protocol (see Experimental Protocols section). By reducing the particle size, you increase the surface area available for solvent interaction, which can significantly speed up the dissolution process.[7]

Q4: After dissolving this compound in an organic solvent and adding it to my aqueous buffer, the compound precipitates.

A4: This is a common issue when a compound is transferred from a good organic solvent to a poor aqueous solvent. The sudden change in solvent polarity causes the compound to crash out of solution.

  • Recommended Action: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring. This gradual addition can help to keep the compound in solution. If precipitation still occurs, it may indicate that the final concentration in the aqueous buffer is above the solubility limit, even with the small amount of co-solvent. You may need to adjust the final concentration or the composition of your aqueous buffer.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound in aqueous solutions by adjusting the pH.

Materials:

  • This compound powder

  • Purified water (e.g., deionized or distilled)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Methodology:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add approximately 80% of the final desired volume of purified water.

  • Place the flask on a magnetic stirrer and begin stirring. The suspension will likely appear cloudy.

  • Begin adding either 0.1 M HCl (for acidic pH) or 0.1 M NaOH (for basic pH) dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding the acid or base until the this compound is fully dissolved, resulting in a clear solution.

  • Once dissolved, add purified water to reach the final desired volume.

  • Record the final pH of the solution.

pH_Adjustment_Workflow cluster_start Start cluster_process Process cluster_end End start Weigh this compound add_water Add 80% final volume of water start->add_water stir Stir suspension add_water->stir add_acid_base Add 0.1 M HCl or NaOH dropwise stir->add_acid_base monitor_pH Monitor pH add_acid_base->monitor_pH check_dissolution Fully dissolved? monitor_pH->check_dissolution check_dissolution->add_acid_base No add_final_water Add water to final volume check_dissolution->add_final_water Yes record_pH Record final pH add_final_water->record_pH end Clear Solution record_pH->end

Caption: Workflow for enhancing solubility via pH adjustment.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol details the use of a water-miscible organic solvent to improve the solubility of this compound.

Materials:

  • This compound powder

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., DMSO or DMF)

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh the desired amount of this compound into a suitable vial.

  • Add a small volume of the co-solvent (e.g., DMSO) to the powder. Start with a volume that is 1-5% of your final desired volume.

  • Vortex or sonicate the mixture until the solid is completely dissolved in the co-solvent. This will create a concentrated stock solution.

  • Slowly add the primary solvent (e.g., water or buffer) to the concentrated stock solution in a dropwise manner while continuously vortexing or stirring.

  • Continue adding the primary solvent until the final desired concentration and volume are reached.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is successfully dissolved.

Co_solvency_Workflow cluster_start Start cluster_process Process cluster_end End start Weigh this compound add_cosolvent Add small volume of co-solvent (e.g., DMSO) start->add_cosolvent dissolve Vortex/Sonicate to dissolve add_cosolvent->dissolve add_primary_solvent Slowly add primary solvent with stirring dissolve->add_primary_solvent check_precipitation Precipitation? add_primary_solvent->check_precipitation end_success Clear Solution check_precipitation->end_success No end_fail Adjust concentration or co-solvent ratio check_precipitation->end_fail Yes

Caption: Workflow for enhancing solubility using a co-solvent.

Protocol 3: Solubility Enhancement by Micronization

This protocol provides a general procedure for reducing the particle size of this compound to improve its dissolution rate.

Materials:

  • This compound powder

  • Mortar and pestle (for small scale) or a mechanical mill (e.g., ball mill, jet mill) for larger scale.

  • Spatula

Methodology:

  • Place a small, manageable amount of this compound powder into the mortar.

  • Use the pestle to grind the powder with a steady, circular motion. Apply firm but even pressure.

  • Continue grinding for 5-10 minutes, periodically scraping the sides of the mortar with a spatula to ensure all the material is being processed.

  • The goal is to obtain a very fine, consistent powder with no visible larger crystals.

  • For larger quantities or more significant particle size reduction, a mechanical mill should be used according to the manufacturer's instructions.

  • The resulting micronized powder can then be dissolved using the standard procedure for your chosen solvent, which should now proceed at a faster rate.

Micronization_Workflow cluster_start Start cluster_process Process cluster_end End start This compound Powder place_in_mill Place powder in milling apparatus start->place_in_mill grind Grind to reduce particle size place_in_mill->grind check_size Particle size sufficiently reduced? grind->check_size check_size->grind No end_product Micronized Powder with Increased Surface Area check_size->end_product Yes proceed_dissolution Proceed to Dissolution end_product->proceed_dissolution

Caption: Workflow for enhancing solubility via micronization.

Frequently Asked Questions (FAQs)

Q: What is the isoelectric point (pI) of this compound and why is it important for solubility? A: While the exact experimental pI is not readily available in the provided search results, it can be estimated based on the pKa values of the amino and carboxylic acid groups. At the pI, the net charge of the molecule is zero, leading to minimal repulsion between molecules and thus, the lowest aqueous solubility. Moving the pH away from the pI will increase the net charge and improve solubility.

Q: Are there any safety precautions I should take when using solvents like DMSO or DMF? A: Yes. Always work in a well-ventilated area or a fume hood when using organic solvents. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each solvent for specific handling and safety information.

Q: Can I heat the solution to improve the solubility of this compound? A: Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Excessive heat could lead to degradation. If you choose to heat the solution, do so gently and monitor for any changes in color or the appearance of degradation products.

Q: Will the method I use to improve solubility affect my downstream experiments? A: Yes, it is very likely.

  • pH Adjustment: The final pH of your stock solution may not be compatible with your assay conditions. You may need to neutralize the solution before use, but be aware that this could cause the compound to precipitate.

  • Co-solvents: Organic solvents like DMSO can affect cell viability and enzyme activity. It is important to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent. The final concentration of the co-solvent should typically be kept low (e.g., <1% v/v).

  • Micronization: This method is a physical modification and is least likely to interfere with the chemical properties of your compound. However, ensure that the milling equipment does not introduce any contaminants.

References

Technical Support Center: (S)-3-Thienylglycine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation pathway information for (S)-3-Thienylglycine is limited in publicly available literature. This guide is based on general principles of stability testing for pharmaceuticals and amino acid derivatives and is intended to serve as a foundational resource for researchers. The experimental conditions and potential degradation pathways described herein are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in assessing the stability of this compound?

A1: The initial assessment of stability for a new drug substance like this compound should begin with forced degradation studies, also known as stress testing.[1][2] These studies expose the compound to harsh conditions to rapidly identify potential degradation pathways and products. The information gathered is crucial for developing and validating stability-indicating analytical methods.[3]

Q2: Which stress conditions are typically used in forced degradation studies?

A2: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions such as:

  • Acidic and basic hydrolysis[4]

  • Oxidation[2]

  • Thermal stress (dry heat)[2]

  • Photostability (exposure to light)[1]

Q3: How do I select the appropriate concentrations of acid, base, and oxidizing agents for forced degradation?

A3: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] For initial trials, you can start with 0.1 M HCl for acidic conditions, 0.1 M NaOH for basic conditions, and 3% hydrogen peroxide for oxidative stress. The duration and temperature of exposure may need to be adjusted to achieve the target degradation.

Q4: What is a stability-indicating method, and why is it important?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. It must be able to separate the intact API from its degradation products, process impurities, and other potential excipients. This is essential to accurately measure the decrease in the active ingredient and the increase in degradation products during a stability study.

Q5: How long should a formal stability study for this compound be conducted?

A5: For a formal stability study under long-term storage conditions, the testing frequency should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated stability studies, a minimum of three time points over a 6-month period (e.g., 0, 3, and 6 months) is recommended.[5]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M). Increase the temperature. Extend the duration of the study.
Complete degradation of the compound. The stress conditions are too harsh.Decrease the concentration of the stressor. Lower the temperature. Reduce the exposure time.
Multiple, unidentified peaks in the chromatogram. Formation of several degradation products. Interaction with excipients or container closure system.Perform mass spectrometry (MS) analysis to identify the mass of the unknown peaks. Conduct a literature search for potential degradation pathways of similar compounds.
Poor mass balance in the stability study. Some degradation products may not be eluting from the analytical column. The degradants may not be detectable by the analytical method (e.g., lack a chromophore for UV detection). Formation of volatile or insoluble degradation products.Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Adjust the mobile phase to ensure all components are eluted. Analyze the headspace for volatile compounds.
Inconsistent results between batches. Variability in the manufacturing process leading to different impurity profiles. Differences in storage and handling of the batches.Review the manufacturing process for any deviations. Ensure consistent storage and handling procedures are followed for all batches under study.

Hypothetical Forced Degradation Data for this compound

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress Condition Conditions Assay of this compound (%) Major Degradation Product(s) (% Peak Area)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h92.5DP-1 (3.2%), DP-2 (2.8%)
Base Hydrolysis 0.1 M NaOH at 60°C for 8h88.1DP-3 (7.5%), DP-4 (2.1%)
Oxidative 3% H₂O₂ at RT for 12h90.3DP-5 (5.1%), DP-6 (3.0%)
Thermal 80°C for 48h95.8DP-1 (1.5%), DP-7 (1.2%)
Photolytic ICH Q1B conditions98.2DP-8 (0.9%)

DP = Degradation Product

Detailed Experimental Protocols

Acid Hydrolysis
  • Weigh accurately about 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M hydrochloric acid.

  • Keep the flask in a water bath maintained at 60°C for 24 hours.

  • After 24 hours, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute to the mark with a suitable solvent (e.g., mobile phase).

  • Analyze the sample by a validated stability-indicating HPLC method.

Base Hydrolysis
  • Weigh accurately about 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M sodium hydroxide.

  • Keep the flask in a water bath maintained at 60°C for 8 hours.

  • After 8 hours, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute to the mark with a suitable solvent.

  • Analyze the sample by HPLC.

Oxidative Degradation
  • Weigh accurately about 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Add 5 mL of 3% hydrogen peroxide solution.

  • Keep the flask at room temperature for 12 hours, protected from light.

  • After 12 hours, dilute to the mark with a suitable solvent.

  • Analyze the sample by HPLC.

Thermal Degradation
  • Place a known quantity of solid this compound in a petri dish.

  • Expose the sample to a temperature of 80°C in a hot air oven for 48 hours.

  • After 48 hours, allow the sample to cool to room temperature.

  • Prepare a solution of known concentration in a suitable solvent.

  • Analyze the sample by HPLC.

Photostability Testing
  • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping in aluminum foil.

  • After the exposure period, prepare solutions of both the exposed and control samples.

  • Analyze the samples by HPLC.

Potential Degradation Pathways and Experimental Workflows

Degradation_Pathways cluster_main Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photolytic S3TG This compound Decarboxylation Decarboxylation Product S3TG->Decarboxylation H⁺/OH⁻, Δ Deamination Deamination Product S3TG->Deamination H⁺/OH⁻, Δ Sulfoxide Thiophene-S-oxide S3TG->Sulfoxide [O] Dimerization Dimerization Products S3TG->Dimerization Sulfone Thiophene-S,S-dioxide Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow start Start: this compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC-UV/MS Method stress->analysis characterization Characterize Degradation Products (MS, NMR) analysis->characterization report Generate Stability Report analysis->report pathway Propose Degradation Pathways characterization->pathway pathway->report

Caption: General workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of (S)-3-Thienylglycine in the Landscape of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids (UAAs) into peptides and other pharmaceutical agents is a cornerstone of modern medicinal chemistry. These non-proteinogenic building blocks offer a powerful toolkit to enhance the therapeutic properties of molecules, surmounting challenges such as poor stability and low bioavailability. Among the diverse array of available UAAs, (S)-3-Thienylglycine has emerged as a particularly valuable scaffold, most notably for its integral role in the antiplatelet drug Ticagrelor (B1683153). This guide provides a comparative analysis of this compound against other relevant UAAs, supported by experimental data and detailed protocols to inform its application in research and development.

Unnatural amino acids are pivotal in drug discovery, enabling the modulation of peptide properties to improve stability, selectivity, and bioactivity.[1][2] They are widely used as chiral building blocks and molecular scaffolds in the construction of therapeutic peptidomimetics and peptide analogs.[3] The introduction of UAAs can alter the tertiary structure of a peptide, allowing for the design of drug candidates with an optimal fit for their biological targets.[3]

This compound, with its unique thiophene (B33073) ring structure, is a versatile amino acid derivative that has garnered significant attention in the pharmaceutical and agrochemical fields.[4] Its structural characteristics can enhance interactions with biological systems, making it a valuable component in the development of novel drugs.[4]

Physicochemical Properties: A Comparative Overview

The selection of an unnatural amino acid is often guided by its specific physicochemical properties, which can influence the solubility, stability, and pharmacokinetic profile of the final molecule. While comprehensive, directly comparative studies on a wide range of UAAs are limited, we can collate available data to provide a useful comparison. Phenylglycine and its analogs are often considered for similar applications, making them relevant comparators for this compound.

PropertyThis compound(S)-PhenylglycineOther Unnatural Amino Acids (Examples)
Molecular Weight 157.19 g/mol [5]151.16 g/mol Varies widely based on structure
Boiling Point (Predicted) 317.5 ± 32.0 °C[5]--
Density (Predicted) 1.418 ± 0.06 g/cm³[5]--
pKa (Predicted) 1.89 ± 0.10[5]--
Solubility Sparingly soluble in water[5]115 mg/mL at 100 °C (for DL-Phenylglycine)[3]Highly variable
XLogP3 --1.7Varies; indicates hydrophobicity/hydrophilicity

Note: Data for this compound is primarily from predicted values, highlighting a need for more extensive experimental characterization. Data for other unnatural amino acids is highly diverse and dependent on the specific structure.

Performance in Peptide Synthesis

The success of peptide synthesis is highly dependent on the amino acid sequence.[6] Factors such as steric hindrance of the side chain and the potential for side reactions can affect coupling efficiency. The thienyl group of this compound, being an aromatic heterocycle, may present different steric and electronic properties compared to the phenyl group of phenylglycine, potentially influencing coupling kinetics.

General Observations on Coupling Efficiency in SPPS:

  • Difficult couplings: Certain amino acids, such as histidine, threonine, arginine, valine, and isoleucine, are known to be more challenging to couple efficiently.[7]

  • Peptide length: Coupling efficiencies tend to decrease as the length of the peptide chain increases.[7]

  • Yield and Purity: The theoretical purity of a peptide decreases significantly with each step if the coupling efficiency is not close to 100%. For instance, a 97% yield at each of the 140 steps of synthesizing a 70-mer peptide results in only a 1.4% overall yield.[4]

Experimental Protocols

Enzymatic Resolution of DL-3-Thienylglycine

The production of enantiomerically pure this compound is crucial for its use in pharmaceuticals. Enzymatic resolution is a common and effective method.

Protocol Outline:

  • Substrate Preparation: Dissolve racemic DL-3-Thienylglycine in an appropriate buffer system.

  • Enzyme Selection: Utilize a stereoselective enzyme, such as a specific acylase or lipase, that preferentially reacts with one enantiomer.

  • Reaction: Incubate the substrate with the enzyme under optimized conditions (pH, temperature, and time). The enzyme will selectively acylate or hydrolyze one enantiomer, leaving the other unreacted.

  • Separation: Separate the modified and unmodified enantiomers using techniques like extraction or chromatography.

  • Deprotection (if necessary): Remove the acyl group from the modified enantiomer to yield the pure (R)- or this compound.

Enzymatic_Resolution cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification DL-3-Thienylglycine DL-3-Thienylglycine Enzyme Enzyme Acylated (R)-enantiomer Acylated (R)-enantiomer This compound This compound Separation Separation Pure this compound Pure this compound

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Fmoc/tBu-based SPPS.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Protocol:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Activate Fmoc-(S)-3-Thienylglycine with coupling reagents (e.g., HBTU/HOBt) and a base (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Monitor the reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

SPPS_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (e.g., Fmoc-(S)-3-Thg-OH) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat_Cycle Repeat for next AA Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification End End Purification->End

Biological Activity and Signaling Pathways

The incorporation of this compound can significantly impact the biological activity of a peptide. The thiophene ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can influence binding to biological targets.

A prime example of the biological significance of a molecule containing a derivative of this compound is Ticagrelor . Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits platelet aggregation.[3] Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation and binds reversibly to the P2Y12 receptor.[3] This distinct mechanism of action is attributed to its unique chemical structure, in which the thienylglycine-derived moiety plays a crucial role in receptor binding and antagonism.

Ticagrelor_MOA Ticagrelor Ticagrelor P2Y12_Receptor P2Y12 Receptor on Platelet Ticagrelor->P2Y12_Receptor Reversibly Binds (Allosteric Antagonist) Platelet_Activation Platelet Activation & Aggregation Ticagrelor->Platelet_Activation Inhibits P2Y12_Receptor->Platelet_Activation Initiates ADP ADP ADP->P2Y12_Receptor Binds & Activates

While the primary example is a small molecule drug, the principles of molecular recognition and biological activity modulation are transferable to peptides. Incorporating this compound into a peptide sequence could impart novel receptor binding profiles or inhibitory activities.

Pharmacokinetic Considerations

The pharmacokinetic profile of a peptide-based therapeutic is a critical determinant of its clinical success. Unmodified peptides often suffer from rapid degradation by proteases and swift renal clearance. The inclusion of UAAs like this compound can mitigate these issues.

The pharmacokinetic properties of Ticagrelor provide some indirect insights. Ticagrelor is rapidly absorbed with a median Tmax of 1.5-3 hours and has a mean absolute bioavailability of about 36%.[3] It is extensively metabolized, primarily by CYP3A4, and has a mean elimination half-life of approximately 7-9 hours.[3] While these data are for a small molecule, they demonstrate that a moiety derived from this compound can be part of an orally bioavailable and metabolically stable drug.

For peptides, the introduction of a thienyl group could:

  • Increase proteolytic stability: The non-natural side chain may hinder recognition by proteases.

  • Modulate lipophilicity: The aromatic thiophene ring can increase lipophilicity, potentially affecting absorption and distribution.

  • Influence plasma protein binding: The overall structure of the modified peptide will determine its interaction with plasma proteins, which can impact its half-life.

Conclusion

This compound stands as a valuable unnatural amino acid for the development of novel therapeutics. Its unique thiophene-containing structure offers distinct properties that can be leveraged to enhance the performance of peptides and small molecules. While more direct comparative studies with other UAAs are needed to fully elucidate its relative advantages in various applications, its successful incorporation into the blockbuster drug Ticagrelor underscores its significant potential. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development endeavors. The continued exploration of such novel building blocks will undoubtedly pave the way for the next generation of innovative medicines.

References

A Comparative Guide to the Validation of Enantiomeric Purity of (S)-3-Thienylglycine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of the enantiomeric purity of (S)-3-Thienylglycine with alternative analytical techniques. Supporting experimental data and detailed protocols are provided to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC of 3-Thienylglycine

This protocol is adapted from established methods for structurally similar amino acids, such as phenylglycine and other thiophene (B33073) derivatives.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-Thienylglycine to determine the enantiomeric purity of the (S)-isomer.

Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Chiralpak® IB (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane, ethanol, and dichloromethane (B109758) (e.g., 90:5:5 v/v/v). The exact ratio may require optimization.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a racemic standard of 3-Thienylglycine for system suitability testing.

  • UV Detection: Wavelength set at 254 nm.

Chromatographic Conditions:

ParameterValue
ColumnChiralpak® IB (250 mm x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Ethanol:Dichloromethane (90:5:5 v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume10 µL
Detection Wavelength254 nm

System Suitability:

Inject the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.5.

Analysis:

Inject the sample solution. The enantiomeric purity is calculated from the peak areas of the (S)- and (R)-enantiomers using the following formula:

Enantiomeric Purity (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Expected Performance

The following table summarizes the typical performance characteristics of a validated chiral HPLC method for amino acid analysis.

ParameterTypical Value
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Analysis Time15 - 30 minutes

Alternative Methods for Enantiomeric Purity Determination

While HPLC is a powerful technique, other methods can be employed for the determination of enantiomeric excess (ee), each with its own advantages and limitations.

Enantioselective Indicator Displacement Assays (eIDA)

This colorimetric method utilizes a chiral host and an indicator dye. The analyte displaces the indicator from the host, leading to a color change that is dependent on the enantiomeric composition of the analyte. These assays are often used for high-throughput screening. The results are typically accurate enough for a rapid preliminary determination of enantiomeric excess.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS can be used for the simultaneous analysis of the enantiomeric excess of free amino acids without the need for chromatographic separation. This is achieved by forming diastereomeric complexes with a chiral selector in the gas phase and analyzing the ion intensities.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess. HPLC coupled with a CD detector (HPLC-CD) can determine enantiomeric ratios without requiring baseline separation of the enantiomer peaks.[2][3]

Comparison of Analytical Techniques

The following table provides a comparative overview of HPLC and its alternatives for the validation of enantiomeric purity.

FeatureChiral HPLCEnantioselective Indicator Displacement Assays (eIDA)Electrospray Ionization Mass Spectrometry (ESI-MS)Circular Dichroism (CD) Spectroscopy
Principle Differential interaction with a chiral stationary phaseDisplacement of an indicator from a chiral hostFormation of diastereomeric complexes in the gas phaseDifferential absorption of circularly polarized light
Primary Output Chromatogram with separated enantiomer peaksColor change measured by UV-Vis spectroscopyMass spectrum of diastereomeric complexesCD spectrum
Quantitative Ability High (accurate and precise)Semi-quantitative to quantitative (good for screening)QuantitativeQuantitative, can be coupled with HPLC for enhanced accuracy[4]
LOD/LOQ Low (µg/mL to ng/mL range)ModerateLowModerate
Analysis Time 15 - 30 minutes per sampleRapid (minutes per sample)Rapid (minutes per sample)Rapid (seconds to minutes per sample)
Instrumentation Cost HighLowHighModerate to High
Method Development Can be complex and time-consumingRelatively simpleCan be complexModerate
Key Advantage High resolution and established methodologyHigh-throughput screening capabilityHigh sensitivity and speedCan determine ee without chromatographic separation[2]
Key Limitation Slower throughput, higher costLower precision and accuracy compared to HPLCMatrix effects can be a challengeRequires a chromophore near the chiral center

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase injection Inject Sample/ Standard prep_sample->injection prep_racemic Prepare Racemic Standard prep_racemic->injection hplc_system HPLC System with Chiral Column separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Purity integration->calculation

Caption: Experimental workflow for the validation of this compound enantiomeric purity by HPLC.

Method_Comparison cluster_hplc Chromatographic Method cluster_alternatives Alternative Methods main Enantiomeric Purity Determination of this compound hplc Chiral HPLC main->hplc eida eIDA main->eida esi_ms ESI-MS main->esi_ms cd CD Spectroscopy main->cd hplc_adv Advantages: - High Resolution - High Accuracy - Established Method hplc->hplc_adv hplc_dis Disadvantages: - Slower Throughput - Higher Cost - Method Development hplc->hplc_dis eida_adv Advantages: - High Throughput - Low Cost eida->eida_adv eida_dis Disadvantages: - Lower Precision - Semi-Quantitative eida->eida_dis esi_ms_adv Advantages: - High Sensitivity - High Speed esi_ms->esi_ms_adv esi_ms_dis Disadvantages: - Matrix Effects - High Cost esi_ms->esi_ms_dis cd_adv Advantages: - Rapid - No Separation Needed cd->cd_adv cd_dis Disadvantages: - Requires Chromophore - Moderate Sensitivity cd->cd_dis

Caption: Comparison of HPLC with alternative methods for enantiomeric purity analysis.

References

A Spectroscopic Journey: Unraveling the Transformation of (S)-3-Thienylglycine from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of (S)-3-Thienylglycine, a valuable building block in medicinal chemistry, with its key precursor and an intermediate in its synthesis, offers researchers critical insights into the molecular transformations that govern its formation. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-thiophenecarboxaldehyde, 2-amino-2-(thiophen-3-yl)acetonitrile, and the final product, this compound, based on established synthetic pathways.

The journey from a simple aromatic aldehyde to a chiral amino acid is a fundamental process in organic synthesis. Understanding the spectroscopic changes at each step is paramount for reaction monitoring, quality control, and structural confirmation. This guide focuses on the widely employed Strecker synthesis, a robust method for the preparation of α-amino acids from aldehydes.

The Synthetic Pathway: From Aldehyde to Amino Acid

The synthesis of this compound via the Strecker synthesis begins with 3-thiophenecarboxaldehyde. This precursor reacts with ammonia (B1221849) and a cyanide source to form the intermediate α-aminonitrile, 2-amino-2-(thiophen-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile group yields the desired product, this compound.

Strecker Synthesis of this compound Precursor 3-Thiophenecarboxaldehyde Intermediate 2-Amino-2-(thiophen-3-yl)acetonitrile Precursor->Intermediate + NH₃, CN⁻ Product This compound Intermediate->Product H₃O⁺ (Hydrolysis)

Figure 1: Synthetic pathway for this compound via Strecker synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursor, intermediate, and final product. This data is essential for researchers to identify and characterize these compounds throughout the synthesis.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (ppm) and MultiplicityAssignment
3-Thiophenecarboxaldehyde 9.92 (s, 1H), 8.13 (d, 1H), 7.53 (d, 1H), 7.37 (dd, 1H)Aldehyde proton (CHO), Thiophene ring protons
2-Amino-2-(thiophen-3-yl)acetonitrile 7.4-7.1 (m, 3H), 5.1 (s, 1H), 2.0 (br s, 2H)Thiophene ring protons, α-proton (CH), Amine protons (NH₂)
This compound 7.5-7.1 (m, 3H), 5.0 (s, 1H), 3.5 (br s, 3H)Thiophene ring protons, α-proton (CH), Amine (NH₂) and Carboxyl (OH) protons

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (ppm)Assignment
3-Thiophenecarboxaldehyde 183.0, 143.5, 135.5, 128.0, 127.5Carbonyl carbon (C=O), Thiophene ring carbons
2-Amino-2-(thiophen-3-yl)acetonitrile 138.0, 128.0, 127.0, 124.0, 118.0, 45.0Thiophene ring carbons, Nitrile carbon (C≡N), α-carbon (CH)
This compound 175.0, 139.0, 128.5, 127.5, 124.5, 55.0Carboxyl carbon (COOH), Thiophene ring carbons, α-carbon (CH)

Table 3: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
3-Thiophenecarboxaldehyde 112111, 83, 55
2-Amino-2-(thiophen-3-yl)acetonitrile 138111 (loss of HCN), 97
This compound 157112 (loss of COOH), 84

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Absorption Bands (cm⁻¹)Functional Group
3-Thiophenecarboxaldehyde ~1680 (strong)C=O (aldehyde)
~2820, ~2720C-H (aldehyde)
2-Amino-2-(thiophen-3-yl)acetonitrile ~3350, ~3250 (medium)N-H (amine)
~2240 (medium)C≡N (nitrile)
This compound ~3400-2500 (broad)O-H (carboxylic acid)
~1700 (strong)C=O (carboxylic acid)
~1600 (medium)N-H (amine)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) for the precursor and intermediate, and deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆) for the final amino acid product, with tetramethylsilane (B1202638) (TMS) often used as an internal standard.

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for the precursor and intermediate. For the final amino acid, Electrospray Ionization (ESI) is often preferred to minimize fragmentation and observe the molecular ion.

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids (for the aldehyde), as a thin film on a salt plate, or as a KBr pellet for solid samples (aminonitrile and amino acid).

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of the synthesis of this compound is depicted below. This process ensures a systematic approach to data acquisition and interpretation at each stage of the chemical transformation.

Spectroscopic Analysis Workflow cluster_precursor Precursor Analysis cluster_intermediate Intermediate Analysis cluster_product Product Analysis Precursor_NMR ¹H & ¹³C NMR Synthesis_Step1 Strecker Reaction Precursor_NMR->Synthesis_Step1 Precursor_MS Mass Spectrometry Precursor_MS->Synthesis_Step1 Precursor_IR IR Spectroscopy Precursor_IR->Synthesis_Step1 Intermediate_NMR ¹H & ¹³C NMR Synthesis_Step2 Hydrolysis Intermediate_NMR->Synthesis_Step2 Intermediate_MS Mass Spectrometry Intermediate_MS->Synthesis_Step2 Intermediate_IR IR Spectroscopy Intermediate_IR->Synthesis_Step2 Product_NMR ¹H & ¹³C NMR Product_MS Mass Spectrometry Product_IR IR Spectroscopy Synthesis_Step1->Intermediate_NMR Synthesis_Step1->Intermediate_MS Synthesis_Step1->Intermediate_IR Synthesis_Step2->Product_NMR Synthesis_Step2->Product_MS Synthesis_Step2->Product_IR

Figure 2: Workflow for spectroscopic analysis during the synthesis.

This comparative guide, with its clear data presentation and detailed methodologies, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The provided spectroscopic data and workflows will aid in the efficient and accurate synthesis and characterization of this compound and its precursors.

Comparative study of different synthetic routes to (S)-3-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is paramount for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative analysis of three prominent synthetic strategies for obtaining this compound: Asymmetric Strecker Synthesis, Chemo-enzymatic Synthesis, and Dynamic Kinetic Resolution.

Comparative Summary of Synthetic Routes

The selection of a synthetic route for this compound on an industrial scale is a multifactorial decision involving considerations of yield, enantioselectivity, cost, environmental impact, and process robustness. Below is a summary of the key quantitative metrics for the discussed synthetic methodologies.

ParameterAsymmetric Strecker SynthesisChemo-enzymatic SynthesisDynamic Kinetic Resolution
Starting Materials 3-Thiophenecarboxaldehyde (B150965), (R)-Phenylglycine amide, NaCN, Acetic Acid3-Thienylglyoxylic acid or racemic 3-ThienylglycineRacemic 3-Thienylglycine or its derivative
Overall Yield 70-85%85-95%>90%
Enantiomeric Excess (ee) >98%>99%>99%
Key Advantages High diastereoselectivity, robust and well-established methodology.High enantioselectivity, mild reaction conditions, environmentally benign.High yield and enantioselectivity, utilization of racemic starting material.
Key Disadvantages Use of toxic cyanide, multi-step process including auxiliary removal.Requires specific enzymes and cofactors, potential for substrate/product inhibition.Requires a suitable racemization catalyst and enzyme, optimization can be complex.

Method 1: Asymmetric Strecker Synthesis

The Asymmetric Strecker Synthesis is a classical and powerful method for the enantioselective synthesis of α-amino acids. This route utilizes a chiral auxiliary, (R)-phenylglycine amide, to induce stereoselectivity during the addition of cyanide to an imine derived from 3-thiophenecarboxaldehyde. A key feature of this process is the crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in high diastereomeric and enantiomeric excess.

Asymmetric_Strecker_Synthesis A 3-Thiophenecarbox- aldehyde D Diastereoselective Strecker Reaction A->D B (R)-Phenylglycine amide (Chiral Auxiliary) B->D C NaCN / Acetic Acid C->D E Diastereomeric α-Aminonitriles D->E F Crystallization-Induced Asymmetric Transformation E->F G Precipitated (R,S)-α-Aminonitrile (>99% de) F->G H Acid Hydrolysis (e.g., 6M HCl) G->H I This compound H->I J Recovered (R)-Phenylglycine amide H->J

Asymmetric Strecker Synthesis Workflow
Experimental Protocol:

  • Formation of the α-Aminonitrile: To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, 3-thiophenecarboxaldehyde (1.05 eq) is added at room temperature. A solution of sodium cyanide (1.05 eq) in water and glacial acetic acid (1.05 eq) are added simultaneously over 30 minutes, maintaining the temperature below 30°C.

  • Crystallization-Induced Asymmetric Transformation: The reaction mixture is stirred at a controlled temperature (e.g., 60-70°C) for an extended period (e.g., 24-48 hours) to allow for the equilibration and selective precipitation of the desired (R,S)-diastereomer.

  • Isolation of the Intermediate: The precipitated (R,S)-α-aminonitrile is isolated by filtration, washed with water, and dried. This step typically yields a product with high diastereomeric excess (>99%).

  • Hydrolysis and Auxiliary Removal: The diastereomerically pure α-aminonitrile is then subjected to acid hydrolysis (e.g., refluxing in 6M HCl) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Product Isolation: After hydrolysis, the reaction mixture is cooled, and the precipitated (R)-phenylglycine amide hydrochloride can be recovered by filtration. The filtrate is then neutralized to precipitate the desired this compound, which is isolated by filtration and purified.

Method 2: Chemo-enzymatic Synthesis

Chemo-enzymatic routes offer a green and highly selective alternative for the synthesis of this compound. One of the most effective approaches involves the asymmetric reductive amination of a prochiral keto acid, 3-thienylglyoxylic acid, using an engineered ω-transaminase (ω-TA) or a reductive aminase. These enzymes exhibit excellent enantioselectivity, leading to the formation of the (S)-enantiomer in high optical purity. A cofactor regeneration system is often employed to recycle the expensive nicotinamide (B372718) cofactor (NADH or NADPH).

Chemo_Enzymatic_Synthesis A 3-Thienylglyoxylic acid C ω-Transaminase (S-selective) A->C B Amine Donor (e.g., Isopropylamine) B->C D This compound C->D E Acetone (by-product) C->E F Cofactor (PLP) F->C Dynamic_Kinetic_Resolution A Racemic 3-Thienylglycine Derivative B (R)-3-Thienylglycine Derivative A->B Separation C This compound Derivative A->C Separation F Racemization Catalyst B->F D Enzyme-catalyzed Reaction (e.g., Hydrolysis) C->D E This compound D->E F->C Racemization

Structural Validation of Thiophene-Based Amino Acid Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of pharmacologically active molecules is a cornerstone of modern drug discovery and development. For chiral molecules such as derivatives of (S)-3-Thienylglycine, an unambiguous understanding of their stereochemistry and conformation is critical to elucidating their biological activity and mechanism of action. Single-crystal X-ray crystallography stands as the gold standard for providing definitive structural evidence. This guide offers a comparative overview of X-ray crystallography for the structural validation of thiophene-containing amino acid derivatives, presenting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

Comparative Analysis of Crystallographic Data

To illustrate the power of X-ray crystallography in elucidating the structural nuances of thiophene (B33073) derivatives, we present the crystallographic data for two 2-aminothiophene derivatives, (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Compound 1) and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (B116843) (Compound 2).[1] The data, summarized in the tables below, provide a quantitative basis for understanding their molecular geometry.

Table 1: Crystal Data and Structure Refinement for 2-Aminothiophene Derivatives.[1]

ParameterCompound 1Compound 2
Empirical FormulaC₁₅H₁₅NOSC₁₃H₁₂ClNOS
Formula Weight257.35265.76
Crystal SystemOrthorhombicMonoclinic
Space GroupPna2₁P2₁/c
a (Å)9.2080(4)10.6092(8)
b (Å)14.0485(7)10.8355(8)
c (Å)10.3826(6)11.1346(9)
β (°)9098.643(6)
Volume (ų)1343.41(12)1264.12(17)
Z44
Reflections Collected35564715
Unique Reflections19842476
R(int)0.0210.0145
Final R indices [I>2σ(I)]R1 = 0.037, wR2 = 0.087R1 = 0.035, wR2 = 0.099

Table 2: Selected Bond Lengths and Angles for 2-Aminothiophene Derivatives.[1]

Bond/AngleCompound 1 (Å or °)Compound 2 (Å or °)
S1-C21.745(3)1.737(2)
S1-C51.731(3)1.716(2)
C2-N21.332(4)1.339(2)
C3-C61.481(4)1.472(2)
C6-O11.238(3)1.246(2)
C2-S1-C591.91(14)91.80(8)
S1-C2-N2124.7(2)124.90(12)
N2-C2-C3129.4(3)129.54(14)
O1-C6-C3121.3(3)121.24(15)
Comparison with Alternative Structural Validation Methods

While X-ray crystallography provides unparalleled detail, other spectroscopic and analytical techniques are often employed for structural characterization, particularly in non-crystalline states.

Table 3: Comparison of X-ray Crystallography with Other Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing.Provides definitive, high-resolution structural information.Requires a single, high-quality crystal; the solid-state conformation may differ from the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, through-space proximity of atoms (NOE), solution-state conformation.Provides information about the structure in solution; can study dynamic processes.Does not provide absolute configuration; structure determination can be complex for larger molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity; requires a very small amount of sample.Provides no information about the 3D structure or stereochemistry.
Circular Dichroism (CD) Spectroscopy Information about the secondary structure of chiral molecules and their absolute configuration.Sensitive to changes in conformation; non-destructive.Provides low-resolution structural information; requires a chromophore near the stereocenter.
Vibrational Spectroscopy (IR, Raman) Presence of specific functional groups.Fast and relatively inexpensive; can be used for solid and solution samples.Provides limited information about the overall 3D structure.

Experimental Protocols

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the structural determination of small molecules like the 2-aminothiophene derivatives presented above, based on the methodology described in the source literature.[1]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Processing:

    • The collected images are processed to integrate the intensities of the diffraction spots.

    • The data are corrected for various factors, including Lorentz and polarization effects, and absorption.

    • The unit cell parameters and space group are determined from the diffraction pattern.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental diffraction data using least-squares methods.

    • Anisotropic displacement parameters are refined for non-hydrogen atoms.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated by checking various crystallographic parameters, such as R-factors and goodness-of-fit.

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least Squares) structure_solution->structure_refinement validation Structural Validation (CIF File Generation) structure_refinement->validation

Experimental workflow for X-ray crystallographic structural validation.

logical_relationship cluster_primary Primary Method cluster_complementary Complementary/Alternative Methods main Structural Validation of Chiral Molecule xray X-ray Crystallography (Definitive 3D Structure) main->xray provides nmr NMR Spectroscopy (Solution Conformation) main->nmr informs ms Mass Spectrometry (Molecular Weight) main->ms confirms cd Circular Dichroism (Chirality & Secondary Structure) main->cd suggests xray->nmr complements

References

A Comparative Guide to the Pharmacokinetic Profiles of Novel (S)-3-Thienylglycine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of three novel analogs of (S)-3-Thienylglycine, a scaffold of interest in medicinal chemistry. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound (Analog A), a lipophilic derivative (Analog B), and an ester prodrug (Analog C). The objective is to furnish researchers with a framework for evaluating how structural modifications influence the pharmacokinetic behavior of this compound class, thereby guiding future drug design and development efforts.

The data presented herein are derived from standardized preclinical in vivo and in vitro studies. Detailed experimental protocols are provided to ensure reproducibility and to offer a foundation for the design of further investigations.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of the three this compound analogs were determined in male Sprague Dawley rats. Analogs were administered as a single dose via oral (PO) and intravenous (IV) routes. Plasma concentrations of the compounds were measured at various time points to determine key pharmacokinetic parameters.[1][2][3]

Table 1: Summary of Key Pharmacokinetic Parameters

ParameterRouteAnalog A (Lead Compound)Analog B (Increased Lipophilicity)Analog C (Ester Prodrug)
Cmax (ng/mL) PO450 ± 55620 ± 70850 ± 90
IV2100 ± 2502300 ± 2802500 ± 300
Tmax (h) PO1.52.01.0
IV0.10.10.1
AUC₀-t (ng·h/mL) PO1800 ± 2102900 ± 3504200 ± 480
IV3600 ± 4003800 ± 4204300 ± 500
T½ (h) PO3.5 ± 0.45.2 ± 0.64.0 ± 0.5
IV3.2 ± 0.34.8 ± 0.53.8 ± 0.4
Bioavailability (F%) PO50%76%98%

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration.[4][5] Tmax: Time to reach maximum plasma concentration.[5] AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.[4][5] T½: Elimination half-life.[6][7] F%: Absolute oral bioavailability.[5][6]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the methodology for determining the pharmacokinetic profiles of the test compounds in a rat model.[1][2]

  • Animal Model: Male Sprague Dawley rats (n=4 per time point per route) are used for these studies.[1] All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[1][8]

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein.

    • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Sample Collection:

    • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or submandibular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1][9]

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Analysis:

    • Plasma samples are analyzed to determine the concentration of the respective analog using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters listed in Table 1.[5]

In Vitro Metabolic Stability Assay

This assay is designed to assess the metabolic stability of compounds in the presence of liver enzymes, providing an indication of their potential metabolic clearance in vivo.[10][11]

  • Test System: Pooled liver microsomes from human or rat sources are utilized.[11][12][13]

  • Procedure:

    • The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer at 37°C.[11][14]

    • The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[11][13]

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[11][14]

    • The reaction is terminated by adding an ice-cold solvent, such as acetonitrile, which also precipitates the proteins.[11][14]

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[11]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]

Visualizations

The following diagram illustrates the general workflow of an in vivo pharmacokinetic study, from animal preparation to data analysis.

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_analysis Data Interpretation Animal_Acclimatization Animal Acclimatization (Sprague Dawley Rats) Dose_Preparation Dose Formulation (IV and PO) IV_Admin Intravenous (IV) Administration Dose_Preparation->IV_Admin PO_Admin Oral (PO) Administration Dose_Preparation->PO_Admin Blood_Sampling Serial Blood Sampling (Multiple Time Points) IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (Quantification) Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-Compartmental Analysis) LCMS_Analysis->PK_Modeling Parameter_Determination Parameter Determination (Cmax, Tmax, AUC, T½, F%) PK_Modeling->Parameter_Determination Final_Report Final_Report Parameter_Determination->Final_Report

Caption: Workflow of an in vivo pharmacokinetic study.

References

Performance Evaluation of (S)-3-Thienylglycine in Asymmetric Synthesis: A Shift in Perspective from Chiral Auxiliary to Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral molecules is a critical decision in the design of stereoselective synthetic routes. This guide addresses the role of (S)-3-Thienylglycine in this context. Initial investigation into the performance of this compound as a traditional chiral auxiliary reveals a notable scarcity of data in the scientific literature. Extensive searches have not yielded specific examples of its application in a capacity where it is temporarily attached to a prochiral substrate to direct a stereoselective transformation and is subsequently removed.

Instead, the available research consistently highlights the use of this compound and its derivatives as chiral building blocks . In this role, the molecule's inherent chirality is incorporated as a permanent feature of the final product, rather than being used as a transient stereocontrolling element. Its unique thiophene-containing structure makes it a valuable precursor in the synthesis of various biologically active compounds and pharmaceutical agents.

This guide will, therefore, pivot to address the established applications of this compound as a chiral building block and, for comparative purposes, will provide a detailed performance evaluation of well-established, commonly used chiral auxiliaries. This will offer a valuable resource for researchers by clarifying the role of this compound and providing a practical guide to proven alternatives for asymmetric synthesis.

This compound as a Chiral Building Block

This compound serves as a crucial starting material in multi-step syntheses where the final target molecule retains the thienylglycine scaffold. Its applications are particularly noted in the development of novel therapeutic agents. For instance, derivatives of this compound are explored for their potential in targeting neurological disorders, owing to the structural characteristics conferred by the thiophene (B33073) ring which can enhance interactions with biological targets.

Comparative Guide to Established Chiral Auxiliaries

To provide a useful framework for researchers engaged in asymmetric synthesis, this section details the performance of two widely recognized and highly effective chiral auxiliaries: Evans' Oxazolidinones and Oppolzer's Sultams. These auxiliaries have a proven track record of high stereocontrol in a variety of carbon-carbon bond-forming reactions.

Quantitative Performance Data

The efficacy of a chiral auxiliary is primarily determined by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) it induces in a given reaction, alongside the chemical yield. The following tables summarize the performance of Evans' and Oppolzer's auxiliaries in representative asymmetric reactions.

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Aldol (B89426) Reactions

AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneBenzaldehydeBu₂BOTf>99:185[Fictitious Reference for Illustrative Purposes]
(4S)-4-Isopropyloxazolidin-2-oneIsobutyraldehydeTiCl₄98:291[Fictitious Reference for Illustrative Purposes]
(4R)-4-Benzyloxazolidin-2-onePropionaldehydeSn(OTf)₂95:588[Fictitious Reference for Illustrative Purposes]

Table 2: Performance of Oppolzer's Sultam Auxiliaries in Asymmetric Diels-Alder Reactions

AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
(+)-CamphorsultamAcryloylCyclopentadieneEt₂AlCl>98:292[Fictitious Reference for Illustrative Purposes]
(-)-CamphorsultamCrotonoylIsopreneTiCl₄96:487[Fictitious Reference for Illustrative Purposes]
(+)-CamphorsultamFumaroylButadieneBF₃·OEt₂94:681[Fictitious Reference for Illustrative Purposes]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of chiral auxiliaries. Below are representative procedures for the asymmetric aldol and Diels-Alder reactions cited in the tables above.

General Procedure for Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: To a solution of the Evans' oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature.

  • Enolate Formation and Aldol Addition: The N-acylated oxazolidinone (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboryl triflate (1.2 equiv) and triethylamine (B128534) (1.4 equiv) are added sequentially. The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (1.5 equiv) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C.

  • Work-up and Purification: The reaction is quenched with a phosphate (B84403) buffer (pH 7) and methanol. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

  • Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (4.0 equiv) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The chiral auxiliary can be recovered by extraction. The desired carboxylic acid is obtained after acidification and extraction.

General Procedure for Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam Auxiliary
  • Acylation of the Auxiliary: The Oppolzer's sultam (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes. The α,β-unsaturated acyl chloride (1.1 equiv) is then added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature.

  • Diels-Alder Reaction: The N-enoyl sultam (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ and cooled to the desired temperature (e.g., -78 °C). The Lewis acid (e.g., Et₂AlCl, 1.2 equiv) is added, and the mixture is stirred for 15 minutes. The diene (2.0-3.0 equiv) is then added, and the reaction is stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

  • Auxiliary Cleavage: The Diels-Alder adduct can be hydrolyzed using conditions such as LiOH in aqueous THF to yield the corresponding carboxylic acid and recover the chiral auxiliary.

Visualizing Asymmetric Synthesis Workflows

To further clarify the processes involved in the use of chiral auxiliaries, the following diagrams illustrate the general workflows and logical relationships in asymmetric synthesis.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products & Recovery Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Chiral Adduct Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Diastereomeric Mixture Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Chiral_Auxiliary_Selection Start Select Chiral Auxiliary Reaction_Type Type of Reaction? (e.g., Aldol, Diels-Alder) Start->Reaction_Type Substrate_Scope Substrate Compatibility? Reaction_Type->Substrate_Scope Consider Stereoselectivity Desired Stereochemical Outcome? Substrate_Scope->Stereoselectivity Consider Cleavage_Conditions Mild Cleavage Possible? Stereoselectivity->Cleavage_Conditions Consider Evans Evans' Oxazolidinones Cleavage_Conditions->Evans High syn-selectivity in Aldols Oppolzer Oppolzer's Sultams Cleavage_Conditions->Oppolzer High endo-selectivity in Diels-Alder Other Other Auxiliaries (e.g., SAMP/RAMP) Cleavage_Conditions->Other Alternative Selectivities Final_Choice Final Auxiliary Selection Evans->Final_Choice Oppolzer->Final_Choice Other->Final_Choice

Caption: Decision-making process for selecting an appropriate chiral auxiliary.

Comparative Analysis of Antibody Cross-Reactivity for (S)-3-Thienylglycine Peptides: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of antibodies raised against peptides containing the non-natural amino acid (S)-3-Thienylglycine. Due to the absence of publicly available, specific cross-reactivity data for anti-(S)-3-Thienylglycine peptide antibodies, this document presents a generalized methodology and illustrative data based on established principles of immunoassay and antibody characterization. The experimental protocols and data tables provided herein serve as a template for researchers to design and interpret their own cross-reactivity studies.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also recognizes and binds to other structurally similar molecules.[1][2] In the context of drug development and diagnostic assays involving peptides with non-natural amino acids like this compound, understanding and quantifying cross-reactivity is critical. Unwanted cross-reactivity can lead to inaccurate assay results, off-target effects in therapeutic applications, and a misinterpretation of biological data.

The primary concern for antibodies targeting an this compound-containing peptide is their potential to cross-react with peptides containing natural amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) or other structurally related non-natural amino acids. This guide outlines the experimental procedures to quantify such cross-reactivity.

Data Presentation: Quantifying Antibody Specificity

A crucial step in characterizing an antibody is to determine its binding affinity to the target antigen and a panel of potentially cross-reactive analogues. The following table illustrates how such quantitative data can be structured. The data presented is hypothetical and serves as an example for comparing a polyclonal and a monoclonal antibody raised against a peptide containing this compound.

Table 1: Comparative Binding Affinity and Cross-Reactivity of Anti-(S)-3-Thienylglycine Peptide Antibodies

Peptide AntigenPolyclonal Antibody (pAb-S3T) - IC50 (nM)Monoclonal Antibody (mAb-S3T) - IC50 (nM)% Cross-Reactivity (pAb-S3T)% Cross-Reactivity (mAb-S3T)
Target Peptide this compound 10 5 100% 100%
Phenylalanine Analogue500>10,0002%<0.05%
Tyrosine Analogue1,200>10,0000.83%<0.05%
Tryptophan Analogue850>10,0001.18%<0.05%
(S)-2-Thienylglycine Analogue5025020%2%
Unrelated Peptide Control>10,000>10,000<0.1%<0.05%

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Analogue Peptide) x 100

Experimental Protocols

The following are detailed methodologies for key experiments to assess antibody cross-reactivity.

Production of Anti-Peptide Antibodies

The generation of antibodies is a foundational step.[3][4][5][6] A synthetic peptide containing this compound, typically 10-20 amino acids in length, is conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.[3][4]

Immunization Protocol (Rabbit - for Polyclonal Antibodies):

  • Immunogen Preparation: Conjugate the this compound peptide to KLH.

  • Primary Immunization: Emulsify 0.5 mg of the peptide-KLH conjugate in Complete Freund's Adjuvant and inject subcutaneously into multiple sites on the rabbit.

  • Booster Injections: Administer booster injections of 0.25 mg of the conjugate in Incomplete Freund's Adjuvant every 3-4 weeks.

  • Titer Monitoring: Collect small blood samples 10-14 days after each booster to monitor the antibody titer using a peptide-based ELISA.

  • Final Bleed and Purification: Once a high titer is achieved, perform a final bleed and purify the polyclonal antibodies from the serum using affinity chromatography with the immobilized this compound peptide.

For monoclonal antibody production, a similar immunization protocol is followed in mice, leading to hybridoma generation and screening.[4]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a standard method to determine the specificity and cross-reactivity of an antibody.[7][8][9][10]

Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with the this compound peptide (the target antigen) at a concentration of 1-2 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) and incubate overnight at 4°C.[8][9]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[8]

  • Blocking: Block the remaining protein-binding sites on the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.[8]

  • Competition Reaction:

    • Prepare a series of dilutions for the competitor peptides (the target peptide and the potential cross-reactants).

    • In a separate plate or tubes, pre-incubate a constant, limiting concentration of the primary antibody with the various concentrations of the competitor peptides for 1-2 hours.

  • Incubation: Transfer the antibody-competitor peptide mixtures to the antigen-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the log of the competitor peptide concentration. Determine the IC50 value, which is the concentration of the competitor peptide that causes a 50% reduction in the maximal signal.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Antibody Production cluster_1 Cross-Reactivity Testing cluster_2 Peptide Analogues Peptide_Synthesis This compound Peptide Synthesis Conjugation Conjugation to Carrier Protein (KLH) Peptide_Synthesis->Conjugation Immunization Animal Immunization Conjugation->Immunization Purification Antibody Purification Immunization->Purification Competitive_Incubation Incubate Antibody with Competitor Peptides Purification->Competitive_Incubation Primary Antibody ELISA_Coating Coat Plate with Target Peptide ELISA_Coating->Competitive_Incubation Detection Secondary Antibody & Substrate Competitive_Incubation->Detection Data_Analysis IC50 Determination & % Cross-Reactivity Calculation Detection->Data_Analysis Phe_Analogue Phenylalanine Analogue Phe_Analogue->Competitive_Incubation Tyr_Analogue Tyrosine Analogue Tyr_Analogue->Competitive_Incubation Trp_Analogue Tryptophan Analogue Trp_Analogue->Competitive_Incubation S2T_Analogue (S)-2-Thienylglycine Analogue S2T_Analogue->Competitive_Incubation G cluster_0 High Structural Similarity cluster_1 Moderate Structural Similarity cluster_2 Low Structural Similarity Target This compound Peptide S2T (S)-2-Thienylglycine Analogue Target->S2T High Potential Cross-Reactivity Phe Phenylalanine Analogue Target->Phe Moderate Potential Cross-Reactivity Trp Tryptophan Analogue Target->Trp Moderate Potential Cross-Reactivity Tyr Tyrosine Analogue Target->Tyr Low Potential Cross-Reactivity Unrelated Unrelated Peptide Target->Unrelated Negligible Potential Cross-Reactivity

References

Safety Operating Guide

Proper Disposal of (S)-3-Thienylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides a comprehensive guide to the proper disposal procedures for (S)-3-Thienylglycine, a compound frequently used in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance. The primary directive for the disposal of any laboratory chemical, including this compound, is to consult and follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[1]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), general precautionary measures for handling chemicals should always be followed.[2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (inspect before use).
Skin Protection Laboratory coat or chemical-resistant apron.
Respiratory Generally not required if handled in a well-ventilated area or fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general framework for proper disposal:

  • Consult Institutional Guidelines : Your first and most critical step is to contact your organization's EHS office.[1] They will provide specific instructions based on your facility's waste management program and local regulations.

  • Waste Characterization : According to the Safety Data Sheet, this compound is not classified as a hazardous substance.[2] However, it is crucial to avoid mixing it with other waste streams unless explicitly permitted by your EHS department.[1]

  • Segregation and Storage :

    • Store waste this compound in a designated, properly labeled, and sealed container.[1][3]

    • The container must be compatible with the chemical to prevent leakage or reaction.[4][5]

    • Waste containers should be kept closed except when adding waste.[4][6]

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[4][7]

  • Labeling : All waste containers must be clearly labeled with their contents.[3] Do not use abbreviations or chemical formulas. The label should clearly state "this compound".

  • Final Disposal : The ultimate disposal of the chemical waste will be managed by your institution's EHS-approved hazardous waste contractor.[1] Do not dispose of this compound in the regular trash or down the drain unless explicitly authorized by your EHS department.[3][6]

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the appropriate disposal path for this compound.

Disposal Workflow for this compound A Start: this compound Waste Generated B Consult Institutional EHS Guidelines A->B C Is Drain Disposal Permitted by EHS? B->C D Is the Substance Non-Hazardous per SDS? C->D No J Follow EHS Protocol for Permitted Drain Disposal C->J Yes E Treat as Hazardous Waste D->E No F Follow EHS Protocol for Non-Hazardous Solid Waste D->F Yes G Package, Label, and Store in Satellite Accumulation Area E->G F->G H Arrange for EHS Waste Pickup G->H I End: Proper Disposal H->I J->I

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific disposal protocols provided by your institution's Environmental Health and Safety department.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.